10-Azabenzo(a)pyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyreno[1,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N/c1-3-12-6-7-14-11-15-5-2-10-20-19(15)16-9-8-13(4-1)17(12)18(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFIUFNRSNKODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172282 | |
| Record name | 10-Azabenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189-92-4 | |
| Record name | 10-Azabenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Azabenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Azabenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-azabenyopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 10-Azabenzo(a)pyrene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 10-azabenzo(a)pyrene, a nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH). Aza-PAHs are of significant interest to researchers in medicinal chemistry and materials science due to their unique electronic properties and potential as bioactive agents. The introduction of a nitrogen atom into the rigid, π-conjugated framework of benzo(a)pyrene alters its physicochemical properties, offering new avenues for drug design and the development of organic electronic materials. This document details a robust synthetic strategy via a Bischler-Napieralski-type reaction, outlines a step-by-step experimental protocol, and describes the essential analytical techniques required for comprehensive structural elucidation and purity confirmation.
Introduction: The Significance of Aza-PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a well-studied class of organic molecules composed of fused aromatic rings.[1][2] The parent compound, benzo(a)pyrene, is notorious for its carcinogenic properties, which arise from its metabolic activation to a highly reactive epoxide.[3] The strategic replacement of a C-H unit with a nitrogen atom to form an aza-PAH, such as this compound, profoundly modifies the molecule's electronic distribution, planarity, and intermolecular interaction capabilities.[4]
These modifications are significant for two primary reasons:
-
Drug Development: The planar structure of aza-PAHs allows them to function as DNA intercalators, a mechanism central to the activity of several anticancer drugs.[2] The nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing the stability of the drug-DNA complex and influencing biological activity.[2][5]
-
Materials Science: The incorporation of an electron-deficient pyridine ring into the PAH framework enhances electron-accepting properties.[6] This makes aza-PAHs like this compound promising candidates for n-type organic semiconductors, essential components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
This guide provides the foundational knowledge for researchers to synthesize and reliably characterize this compound, enabling further exploration of its potential applications.
Synthetic Strategy and Retrosynthetic Analysis
The construction of the pentacyclic this compound core can be approached through several synthetic routes. A highly effective and frequently employed method is the Bischler-Napieralski cyclodehydration.[7][8] This strategy is advantageous due to the accessibility of starting materials and generally good yields.
The retrosynthetic analysis shown below deconstructs the target molecule to reveal a logical synthetic pathway. The key disconnection occurs at the newly formed pyridine ring, leading back to an N-acylamino precursor, which can be derived from a known chrysene derivative.
Caption: Retrosynthetic pathway for this compound.
The forward synthesis, therefore, involves the preparation of an appropriate amino-functionalized chrysene derivative, its subsequent formylation, and the final acid-catalyzed cyclization and dehydrogenation to yield the aromatic pentacyclic system. Polyphosphoric acid (PPA) is a particularly effective reagent for this cyclodehydration step.[7][8]
Detailed Synthetic Protocol
This section provides a representative, step-by-step protocol for the synthesis of this compound.
3.1 Materials and Reagents
-
4-(2-Aminoethyl)chrysene hydrochloride
-
Formic acid (≥95%)
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Palladium on carbon (10% Pd/C)
-
1,2-Dichlorobenzene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
-
Rotary evaporator
3.2 Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
3.3 Step-by-Step Procedure
-
Amide Formation:
-
In a round-bottom flask, suspend 4-(2-Aminoethyl)chrysene hydrochloride (1.0 eq) in formic acid (20 mL per gram of starting material).
-
Cool the mixture in an ice bath and slowly add acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(Chrysen-4-ylethyl)formamide.
-
-
Cyclization and Aromatization:
-
Causality: This two-step, one-pot procedure utilizes PPA as a powerful dehydrating agent for the cyclization, followed by in-situ dehydrogenation with a palladium catalyst to achieve the final aromatic product.
-
To the crude formamide, add polyphosphoric acid (10x the weight of the amide).
-
Heat the viscous mixture to 150 °C with mechanical stirring for 2 hours.
-
Cool the reaction to 100 °C and add 10% Palladium on Carbon (0.1 eq).
-
Add 1,2-dichlorobenzene as a high-boiling solvent and heat the mixture to 180 °C for 6 hours to effect aromatization.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the solution with concentrated NaOH until pH > 10.
-
Extract the product with dichloromethane, dry the organic phase, and concentrate using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Combine the fractions containing the desired product (monitored by TLC) and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol/water to yield this compound as a crystalline solid.
-
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.[7]
4.1 Characterization Workflow
Caption: Standard workflow for structural elucidation.
4.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the target compound. For this compound (C₁₉H₁₁N), the expected masses are provided below. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₉H₁₁N | [9][10] |
| Molecular Weight | 253.30 g/mol | [9] |
| Monoisotopic Mass | 253.08915 Da | [9][10] |
| Primary MS Signal | [M+H]⁺ = 254.0964 m/z | [9] |
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and structure.[11][12] The expected spectra for this compound dissolved in CDCl₃ are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Number of Signals: 11 distinct signals in the aromatic region.- Chemical Shift: Signals are expected between δ 7.5 and 9.5 ppm. Protons adjacent to the nitrogen atom will be deshielded and appear at a lower field.- Integration: Each signal should integrate to 1H.- Coupling: Complex splitting patterns (doublets, triplets, multiplets) due to ³J (ortho) and ⁴J (meta) couplings. |
| ¹³C NMR | - Number of Signals: 19 distinct signals for the 19 carbon atoms.- Chemical Shift: Signals are expected between δ 120 and 150 ppm. Carbons directly bonded to the nitrogen atom will have characteristic chemical shifts. |
4.4 UV-Visible and Fluorescence Spectroscopy
The extended π-conjugated system of this compound gives it characteristic photophysical properties. The UV-Vis absorption and fluorescence emission spectra are important for confirming the aromatic system's integrity and for potential applications in optical sensing or imaging.[13] The spectra are expected to be similar to the parent benzo(a)pyrene but may exhibit solvatochromic shifts and slight red or blue shifts due to the heteroatom.[7][14]
| Technique | Expected Observations |
| UV-Vis Absorption | - Multiple absorption bands between 250-400 nm, characteristic of a large polycyclic aromatic system. The spectrum will show fine vibrational structure. |
| Fluorescence Emission | - When excited at a wavelength corresponding to an absorption maximum (e.g., ~385 nm), the compound is expected to exhibit strong fluorescence.[15]- The emission spectrum will likely show multiple peaks, with the most intense band typically observed around 405-430 nm.[15] |
Conclusion
This guide has outlined a reliable and well-documented approach for the synthesis and characterization of this compound. The Bischler-Napieralski cyclization provides a robust pathway to the target molecule. Comprehensive characterization using a combination of mass spectrometry, NMR, and optical spectroscopy is mandatory to ensure the structural integrity and purity of the final compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers in drug development and materials science can confidently produce and validate this versatile aza-PAH for further investigation.
References
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Phillips, R. E. (1970). The Synthesis of Some New Azabenzo[a]pyrene and Monomethyl Azabenzo[a]pyrene Derivatives. UNM Digital Repository. Available at: [Link]
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Tanimoto, H., et al. (2020). Synthesis of Triazabenzo[a]pyrenes and Their Photophysical, Acid-Responsive, and Electrochemical Properties. The Chemical Society of Japan. Available at: [Link]
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MDPI. (2022). Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. Molecules. Available at: [Link]
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Daub, G. H., et al. (1970). The Synthesis of Some New Azabenzo[a]pyrenes and Monomethylazabenzo[a]pyrenes. Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. (1970). Synthesis of some new azabenzo[a]pyrenes and monomethylazabenzo[a]pyrenes. The Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Azabenzo(a)pyrene. PubChem. Available at: [Link]
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Royal Society of Chemistry. (2016). Iron(III) chloride mediated synthesis of benzofuran-annulated phenanthrene and pyrene hybrids. RSC Advances. Available at: [Link]
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Springer. (2024). A sensitive GC-MS/MS method for the quantification of benzo[a]pyrene tetrol in urine. Analytical and Bioanalytical Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (1986). Benzo[a]pyrene and Its Analogues: Structural Studies of Molecular Strain. PubMed. Available at: [Link]
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MDPI. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. Available at: [Link]
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FasterCapital. (n.d.). The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. Available at: [Link]
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University of Arizona. (2020). Pyrenes and Phthalocyanines: Synthesis, Photophysical Properties and Applications. UA Campus Repository. Available at: [Link]
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Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief. Available at: [Link]
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Ma, Y.-M., et al. (2015). Aza-polycyclic aromatic hydrocarbons from Saruma henryi. Chemistry & Biodiversity. Available at: [Link]
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National Center for Biotechnology Information. (2014). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. PMC. Available at: [Link]
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Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer. Available at: [Link]
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Royal Society of Chemistry. (2021). Azapyrene-based fluorophores: synthesis and photophysical properties. New Journal of Chemistry. Available at: [Link]
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MDPI. (2023). Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. Molecules. Available at: [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 10-Azabenzo(a)pyrene
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Aza-Substituted Polycyclic Aromatic Hydrocarbons
The introduction of a nitrogen atom into the polycyclic aromatic hydrocarbon (PAH) framework of benzo(a)pyrene gives rise to a fascinating class of compounds known as azabenzo(a)pyrenes. These heteroatomic structures exhibit unique physicochemical properties and biological activities that distinguish them from their carbocyclic parent. This guide provides a detailed exploration of 10-Azabenzo(a)pyrene, offering a critical resource for scientists engaged in fields ranging from medicinal chemistry and drug discovery to materials science and environmental analysis. While experimental data for the 10-aza isomer is limited in publicly accessible literature, this guide synthesizes available information, draws comparisons with related isomers, and outlines the experimental and theoretical approaches necessary for a comprehensive characterization.
Molecular Architecture and Fundamental Properties
This compound, with the chemical formula C₁₉H₁₁N, is a structural isomer of benzo(a)pyrene where a carbon atom at the 10-position is replaced by a nitrogen atom. This substitution significantly influences the molecule's electronic distribution, planarity, and intermolecular interactions.
Structural and Basic Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₁N | PubChem[1] |
| Molecular Weight | 253.30 g/mol | PubChem[1] |
| IUPAC Name | Pyreno[1,2-b]pyridine | PubChem |
| CAS Number | 189-92-4 | PubChem |
| XLogP3 (Computed) | 5.3 | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
Expert Insight: The calculated XLogP3 value of 5.3 suggests that this compound is a highly lipophilic molecule, a characteristic it shares with its parent compound, benzo(a)pyrene. This property is a critical determinant of its behavior in biological systems, influencing membrane permeability and potential for bioaccumulation. The introduction of the nitrogen atom, while increasing the topological polar surface area slightly compared to the non-polar benzo(a)pyrene, does not drastically alter its overall hydrophobic nature.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds. While a complete experimental spectral portfolio for this compound is not publicly available, data from related isomers and the parent PAH provide a strong basis for prediction and interpretation. A dissertation by Richard E. Phillips from 1970 describes the synthesis and measurement of ultraviolet and nuclear magnetic resonance spectra for several azabenzo[a]pyrene isomers, including 4-aza, 5-aza, and 12-aza derivatives.[2] This work, though not providing data for the 10-aza isomer, confirms that the UV absorption spectra of these compounds are very similar to that of benzo(a)pyrene.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is expected to be complex due to the numerous, coupled protons. The chemical shifts of the protons adjacent to the nitrogen atom will be significantly influenced by its electron-withdrawing nature.
Hypothetical ¹H NMR Analysis Workflow:
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The extended π-system of this compound is expected to give rise to characteristic UV-Vis absorption and fluorescence spectra. The UV-Vis spectrum of the parent compound, benzo[a]pyrene, exhibits several absorption bands in the range of 250-400 nm. The introduction of the nitrogen atom is likely to cause subtle shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).
Fluorescence spectroscopy is a particularly sensitive technique for detecting PAHs and their derivatives. Benzo[a]pyrene is known for its characteristic fluorescence emission. The position of the nitrogen atom in the azabenzo[a]pyrene ring system will influence the fluorescence quantum yield and the emission wavelength.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., cyclohexane, acetonitrile). Prepare a series of dilutions to determine the linear range of absorbance.
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum from 200 to 600 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the strongest emission peak).
-
Record the emission spectrum by exciting the sample at a fixed wavelength (typically the strongest absorption peak) and scanning the emission wavelengths.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule and is useful for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations. The presence of the C=N bond within the aromatic system will also give rise to a characteristic stretching vibration.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the interplay of its extended π-system and the presence of the nitrogen heteroatom. The nitrogen atom, being more electronegative than carbon, will influence the electron density distribution throughout the molecule, affecting its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution
The π-rich aromatic system of this compound is expected to undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the combined electronic effects of the fused rings and the nitrogen atom. Computational modeling can be a valuable tool to predict the most likely sites of electrophilic attack.
Reactivity at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a potential site for protonation, alkylation, and coordination to metal centers. The basicity of the nitrogen in this compound will be lower than that of pyridine due to the delocalization of the lone pair into the extensive aromatic system.
Stability and Degradation
Like other PAHs, this compound is expected to be a relatively stable molecule. However, it may be susceptible to degradation under certain conditions, such as exposure to strong oxidizing agents or UV radiation. The presence of the nitrogen atom may also influence its metabolic fate in biological systems and its environmental degradation pathways. Studies on the parent compound, benzo[a]pyrene, have shown that it can be degraded by certain microorganisms.[3]
Logical Flow of Reactivity Analysis:
Caption: Factors influencing the chemical reactivity of this compound.
Synthesis and Purification
The synthesis of azabenzo[a]pyrene isomers typically involves multi-step procedures starting from smaller aromatic precursors. The dissertation by Phillips describes the synthesis of 4-aza, 5-aza, and 12-azabenzo[a]pyrene derivatives through Bischler-Napieralski cyclodehydration reactions of the corresponding amides using polyphosphoric acid as the cyclizing agent.[2] A similar strategy could potentially be adapted for the synthesis of this compound.
General Synthetic Approach (Hypothetical):
A plausible synthetic route to this compound could involve the construction of a key intermediate containing the pyrene core with a suitably positioned amino group, which can then be cyclized to form the final pyridine ring.
Purification of the final product would likely involve chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to separate the desired isomer from any side products and unreacted starting materials.
Biological Activity and Potential Applications
The biological activity of aza-PAHs is a subject of considerable interest, as the introduction of a nitrogen atom can significantly alter their interaction with biological macromolecules compared to their parent PAHs. Some aza-PAHs are known to be mutagenic and carcinogenic, while others have been investigated for potential therapeutic applications. The specific biological profile of this compound is not well-documented and represents an area ripe for investigation. Its high lipophilicity suggests it may interact with cellular membranes and intracellular targets.
Potential areas of application for this compound and its derivatives could include:
-
Fluorescent Probes: The intrinsic fluorescence of the azabenzo(a)pyrene scaffold could be exploited in the design of fluorescent probes for biological imaging or as sensors for specific analytes.
-
Organic Electronics: The extended π-conjugated system suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
-
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The nitrogen atom provides a handle for further functionalization to modulate biological activity and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a compelling yet underexplored member of the aza-PAH family. While its basic molecular framework is established, a comprehensive understanding of its physical and chemical properties is hampered by a lack of detailed experimental data. This guide has synthesized the available information and provided a roadmap for the systematic characterization of this intriguing molecule.
Future research should prioritize the following:
-
Total Synthesis and Purification: The development of a robust and scalable synthetic route to this compound is essential to enable its thorough investigation.
-
Comprehensive Experimental Characterization: Detailed experimental determination of its physical properties (melting point, boiling point, solubility) and a full suite of spectroscopic data (NMR, UV-Vis, Fluorescence, IR, Mass Spectrometry) are critically needed.
-
Investigation of Chemical Reactivity: A systematic study of its reactivity towards electrophiles, nucleophiles, and oxidizing/reducing agents will provide valuable insights into its chemical behavior.
-
Biological Evaluation: In vitro and in vivo studies are necessary to elucidate its biological activity, including its potential toxicity and therapeutic applications.
By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for its application in diverse scientific and technological fields.
References
-
Phillips, R. E. (1970). The Synthesis of Some New Azabenzo[a]pyrene and Monomethyl Azabenzo[a]pyrene Derivatives (Doctoral dissertation, University of New Mexico). [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12435805, this compound. Retrieved from [Link].
-
Phillips, R. E., & Daub, G. H. (1972). The Synthesis of Some New Azabenzo[a]pyrenes and Monomethylazabenzo[a]pyrenes. The Journal of Organic Chemistry, 37(23), 3730–3733. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9110, Azabenzo(a)pyrene. Retrieved from [Link]
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He, Y., & Cederbaum, A. I. (2012). Benzo[a]pyrene Biodegradation by Multiple and Individual Mesophilic Bacteria under Axenic Conditions and in Soil Samples. International Journal of Environmental Research and Public Health, 9(12), 4696–4711. [Link]
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International Agency for Research on Cancer. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 92). [Link]
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"10-Azabenzo(a)pyrene CAS number and molecular structure"
An In-depth Technical Guide to 10-Azabenzo(a)pyrene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of significant interest to researchers in chemistry, toxicology, and drug development. By synthesizing data from authoritative sources, this document details its chemical identity, molecular structure, synthesis, biological activity, and applications.
Chemical Identity and Molecular Structure
This compound, also known by its IUPAC name pyreno[1,2-b]pyridine, is a nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH).[1][2] It is structurally analogous to the well-known carcinogen benzo(a)pyrene, with a nitrogen atom replacing a carbon atom at the 10-position. This substitution significantly influences its electronic properties and biological activity.
The Chemical Abstracts Service (CAS) number for this compound is 24407-49-6 .[3] Its molecular formula is C₁₉H₁₁N, and it has a molecular weight of approximately 253.30 g/mol .[1][3][4]
Molecular Structure Visualization
The structure of this compound consists of five fused aromatic rings, forming a planar system. The nitrogen atom is situated in one of the terminal rings.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The introduction of a nitrogen atom into the polycyclic aromatic system alters the physicochemical properties compared to benzo(a)pyrene. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, which can affect its solubility and interactions with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₁N | [1][4] |
| Molecular Weight | 253.30 g/mol | [1][3][4] |
| CAS Number | 24407-49-6 | [3] |
| Log Kₒw | 5.08 | [3] |
| SMILES | c1cnc2c(c1)cc3ccc4cccc5ccc2c3c45 | [2] |
| InChI | 1S/C19H11N/c1-3-12-6-7-14-11-15-5-2-10-20-19(15)16-9-8-13(4-1)17(12)18(14)16/h1-11H | [2] |
| Storage Temperature | 2-8°C |
Synthesis of Azabenzo[a]pyrenes
The synthesis of azabenzo[a]pyrene derivatives has been explored to investigate their potential carcinogenic and carcinostatic properties.[5] A common synthetic route involves the Bischler-Napieralski cyclodehydration of corresponding amides using polyphosphoric acid.[6]
Illustrative Synthetic Workflow
The synthesis of various azabenzo[a]pyrene isomers often starts from an appropriate keto-tetrahydroaromatic intermediate. The general steps are outlined below.
Caption: Generalized synthetic workflow for azabenzo[a]pyrenes.
Exemplary Experimental Protocol: Synthesis of 4-Azabenzo[a]pyrene
The following protocol is based on the synthesis of a related isomer and illustrates the key chemical transformations.[5]
-
Azine Formation: 4-keto-1,2,3,4-tetrahydrochrysene is reacted to form the corresponding azine.
-
Dehydrogenation: The azine is dehydrogenated to yield the aromatic amine.
-
Amide Formation: The resulting amine is then formylated or acetylated to produce the amide precursor.
-
Cyclodehydration: The amide is subjected to a Bischler-Napieralski cyclodehydration reaction using polyphosphoric acid as the cyclizing agent to yield the final 4-azabenzo[a]pyrene product.
Biological Activity and Toxicological Profile
The biological activity of this compound is of considerable interest due to its structural similarity to benzo(a)pyrene, a potent mutagen and carcinogen.[7][8] The carcinogenicity of benzo(a)pyrene is attributed to its metabolic activation to highly reactive diol epoxides that form covalent adducts with DNA.[7]
While specific toxicological data for this compound is limited, studies on related nitro-azabenzo[a]pyrene derivatives have shown mutagenic activity.[9][10] The position of the nitrogen atom and other substituents on the aromatic ring system significantly influences the mutagenic potential.[9]
Proposed Metabolic Activation Pathway
It is hypothesized that this compound may undergo metabolic activation through pathways similar to those of benzo(a)pyrene, involving cytochrome P450 enzymes.
Caption: Postulated metabolic activation of this compound.
Applications in Research and Development
This compound serves as a valuable tool in various scientific disciplines:
-
Certified Reference Material: It is used as a certified reference material for analytical method validation and quality control in environmental testing.
-
Carcinogenesis Research: As a structural analog of benzo(a)pyrene, it is employed in studies aimed at understanding the structure-activity relationships of carcinogenic PAHs and their aza-analogs.[5]
-
Medicinal Chemistry: The azabenzo[a]pyrene scaffold can be a starting point for the design and synthesis of novel therapeutic agents, leveraging the unique properties conferred by the nitrogen heteroatom. The broader class of benzopyran derivatives has shown a range of biological activities.[11]
Conclusion
This compound is a significant aza-PAH with distinct chemical and physical properties. Its structural relationship to benzo(a)pyrene makes it a compound of interest for toxicological and medicinal chemistry research. Further investigation into its biological activities and metabolic fate will be crucial for a comprehensive understanding of its potential health effects and for harnessing its chemical scaffold for therapeutic applications.
References
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ResearchGate. Molecular structure of the studied PAHs: Benzo[a]pyrene (BaP; CAS.... [Link]
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PubChem. This compound | C19H11N | CID 12435805. [Link]
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PubChem. Azabenzo(a)pyrene | C19H11N | CID 9110. [Link]
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Phillips, R. E. (1970). The Synthesis of Some New Azabenzo[a]pyrene and Monomethyl Azabenzo[a]pyrene Derivatives. UNM Digital Repository. [Link]
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Glusker, J. P., Zacharias, D. E., & Carrell, H. L. (1976). Benzo[a]pyrene and Its Analogues: Structural Studies of Molecular Strain. Cancer Research, 36(11 Pt 1), 3951–3957. [Link]
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Yoshida, K., et al. (2019). Synthesis of Triazabenzo[a]pyrenes and Their Photophysical, Acid-Responsive, and Electrochemical Properties. The Journal of Organic Chemistry, 84(15), 9475–9482. [Link]
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Daub, G. H., & Phillips, R. E. (1970). Synthesis of some new azabenzo[a]pyrenes and monomethylazabenzo[a]pyrenes. The Journal of Organic Chemistry, 35(5), 1474–1478. [Link]
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IARC. APPENDIX CHEMICAL AND PHYSICAL DATA FOR SOME NON- HETEROCYCLIC POLYCYCLIC AROMATIC HYDROCARBONS. [Link]
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Wood, A. W., et al. (1976). Mutagenic and cytotoxic activity of benzo[a]pyrene 4,5-, 7,8-, and 9,10-oxides and the six corresponding phenols. Journal of Biological Chemistry, 251(16), 4882–4890. [Link]
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MDPI. Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. [Link]
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ACS Publications. Synthesis of some new azabenzo[a]pyrenes and monomethylazabenzo[a]pyrenes. [Link]
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NCBI Bookshelf. BENZO[a]PYRENE. In Chemical Agents and Related Occupations. [Link]
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Wikipedia. Benzo(a)pyrene. [Link]
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Horikawa, K., et al. (1991). Mutagenicity of Nitro-Azabenzo[a]pyrene and Its Related Compounds. Mutation Research/Genetic Toxicology, 264(3), 131-135. [Link]
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PubChem. Pyrene | C16H10 | CID 31423. [Link]
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Wikipedia. Pyrene. [Link]
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Mamedov, I. G., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry, 62(10), 1108-1111. [Link]
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Horikawa, K., et al. (1994). Detection of Nitro-Azabenzo[a]pyrene Derivatives in the Semivolatile Phase Originating From Airborne Particulate Matter, Diesel and Gasoline Vehicles. Mutagenesis, 9(1), 47-52. [Link]
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Kovács, A., et al. (2006). Natural phenanthrenes and their biological activity. Phytochemistry, 67(10), 957-967. [Link]
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MDPI. Acylhydrazones and Their Biological Activity: A Review. [Link]
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Spectroscopic Characterization of 10-Azabenzo(a)pyrene: A Technical Guide for Researchers
Introduction: The Significance of Aza-Substituted Polycyclic Aromatic Hydrocarbons
10-Azabenzo(a)pyrene, also known as pyreno[1,2-b]pyridine, is a heterocyclic aromatic compound belonging to the family of aza-polycyclic aromatic hydrocarbons (aza-PAHs). These compounds are of significant interest to researchers in environmental science, toxicology, and drug development due to their unique electronic properties and biological activities. The substitution of a carbon-hydrogen group in the parent PAH, benzo(a)pyrene, with a nitrogen atom introduces a locus of basicity and alters the molecule's polarity, metabolic pathways, and potential for intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments within the molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural assignment.
Sample Preparation:
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for PAHs, offering good solubility and a wide chemical shift window.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrumental Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for aromatic compounds.
-
Acquisition Time: 2-3 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon.
-
Spectral Width: A range of 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis of this compound.
Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.5 ppm). Key predictions include:
-
Downfield Shift of Protons Near Nitrogen: The protons on the pyridine ring, particularly those alpha and gamma to the nitrogen atom, will experience a deshielding effect due to the electronegativity of nitrogen. This will shift their resonances to a lower field (higher ppm) compared to the corresponding protons in benzo[a]pyrene.
-
Bay-Region Protons: The protons in the sterically hindered "bay region" will likely appear as distinct downfield signals due to spatial interactions.
-
Coupling Patterns: The spectrum will exhibit a series of doublets and multiplets arising from spin-spin coupling between adjacent protons. The coupling constants (J-values) will be characteristic of ortho, meta, and para relationships in the aromatic rings. For instance, ortho-coupling is typically in the range of 7-9 Hz.
For Comparison: ¹H NMR of Benzo[a]pyrene The reported ¹H NMR spectrum of benzo[a]pyrene shows a series of multiplets in the range of δ 7.7 to 9.0 ppm.[1]
Predicted ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide information on the electronic environment of each carbon atom.
-
Carbons Adjacent to Nitrogen: The carbon atoms directly bonded to the nitrogen in the pyridine ring will be significantly deshielded and appear at a lower field (higher ppm) compared to other aromatic carbons.
-
Quaternary Carbons: Carbons at the fusion of the rings will generally have lower intensities due to the absence of attached protons and longer relaxation times.
Quantitative Data Summary (Predicted/Comparative):
| Nucleus | Compound | Typical Chemical Shift Range (ppm) | Key Features |
| ¹H | This compound | δ 7.5 - 9.5 (predicted) | Protons adjacent to nitrogen are expected to be the most downfield. |
| Benzo[a]pyrene | δ 7.7 - 9.0 | Complex multiplets in the aromatic region.[1] | |
| Pyridine | δ 7.2 - 8.6 | α-protons are the most deshielded. | |
| ¹³C | This compound | δ 120 - 155 (predicted) | Carbons adjacent to nitrogen are expected to be the most downfield. |
| Benzo[a]pyrene | δ 122 - 132 | A complex set of signals for the 20 carbon atoms. | |
| Pyridine | δ 123 - 150 | α-carbons are the most deshielded. |
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and identifying key functional groups.
Experimental Protocol: Acquiring an IR Spectrum
Sample Preparation (KBr Pellet Method):
-
Grinding: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Instrumental Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Diagram of the IR Spectroscopy Experimental Workflow:
Caption: Workflow for IR spectroscopic analysis of this compound.
Predicted IR Spectral Features
The IR spectrum of this compound is expected to be dominated by absorptions characteristic of its aromatic and heterocyclic nature.
-
Aromatic C-H Stretching: A series of sharp bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2]
-
C=C and C=N Stretching: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings and the C=N stretching of the pyridine ring.
-
C-H Bending (Out-of-Plane): The region between 900 and 650 cm⁻¹ will contain a complex pattern of strong bands due to out-of-plane C-H bending vibrations. The specific pattern is highly diagnostic of the substitution pattern on the aromatic rings.
Quantitative Data Summary (Predicted/Comparative):
| Vibrational Mode | Compound | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | This compound | 3100 - 3000 | Medium to Weak |
| C=C/C=N Stretch | This compound | 1650 - 1450 | Strong to Medium |
| C-H Out-of-Plane Bend | This compound | 900 - 650 | Strong |
| Aromatic C-H Stretch | Pyrene | ~3040 | Medium |
| C=C Stretch | Pyrene | ~1600, 1430 | Medium |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Experimental Protocol: Acquiring a UV-Vis Spectrum
Sample Preparation:
-
Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble. Ethanol, methanol, cyclohexane, or acetonitrile are common choices.
-
Concentration: Prepare a dilute solution of the compound. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 absorbance units.
-
Cuvette: Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).
Instrumental Parameters:
-
Wavelength Range: Scan from approximately 200 to 600 nm.
-
Blank Correction: Record a baseline spectrum with the cuvette containing only the solvent and subtract this from the sample spectrum.
Diagram of the UV-Vis Spectroscopy Experimental Workflow:
Caption: Workflow for UV-Vis spectroscopic analysis of this compound.
Predicted UV-Vis Spectral Features
The UV-Vis spectrum of this compound is expected to be similar to that of benzo[a]pyrene, characterized by multiple absorption bands corresponding to π → π* transitions.
-
Fine Structure: The spectrum will likely exhibit vibrational fine structure, which is characteristic of rigid polycyclic aromatic systems.
-
Absorption Maxima (λ_max): A series of absorption maxima are expected across the UV and potentially into the visible region. The introduction of the nitrogen atom may cause a slight shift in the position and intensity of these bands compared to benzo(a)pyrene.
Quantitative Data Summary (Predicted/Comparative):
| Compound | Solvent | Reported/Expected λ_max (nm) | Notes |
| This compound | Ethanol (predicted) | 250-450 | Expected to be similar to benzo[a]pyrene with potential minor shifts. |
| Benzo[a]pyrene | Cyclohexane | ~255, 265, 275, 285, 297, 363, 383 | Shows characteristic fine structure. |
| Pyrene | Cyclohexane | ~335 | Strong absorption.[3] |
Conclusion and Future Outlook
This technical guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of this compound using NMR, IR, and UV-Vis spectroscopy. The provided experimental protocols and expected spectral features, based on sound chemical principles and comparative data, offer a valuable resource for researchers working with this and related aza-PAHs.
The definitive characterization of this compound awaits the publication of experimentally obtained and validated spectroscopic data. Such data would be a valuable addition to the scientific literature, enabling more precise identification and quantification of this compound in various applications, from environmental monitoring to the development of novel therapeutic agents.
References
- Phillips, R. E., Daub, G. H., & Hunt, J. A. (1972). Synthesis of some new azabenzo[a]pyrenes and monomethylazabenzo[a]pyrenes. The Journal of Organic Chemistry, 37(12), 2030–2033.
-
UCT. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Prahl, S. (2017). Pyrene. OMLC. Retrieved from [Link]
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The Mutagenic Potential of 10-Azabenzo(a)pyrene: A Technical Guide for Researchers
An In-Depth Examination of Metabolic Activation and Genotoxicity Assessment
Introduction: The Significance of Aza-Substituted Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of environmental contaminants known for their carcinogenic and mutagenic properties.[1][2] Aza-PAHs, where a carbon atom in the aromatic ring system is replaced by a nitrogen atom, represent a significant subclass of these compounds. The introduction of a nitrogen heteroatom can profoundly alter the electronic properties, metabolic fate, and toxicological profile of the parent PAH.[3] This guide focuses on 10-azabenzo(a)pyrene, an aza-analog of the potent carcinogen benzo(a)pyrene (BaP), providing a technical overview of its mutagenic potential for researchers in toxicology, pharmacology, and drug development.[4][5] Understanding the genotoxicity of this compound is crucial for comprehensive risk assessment of environmental pollutants and for the development of safer nitrogen-containing pharmaceuticals and industrial chemicals.
Metabolic Activation: The Gateway to Genotoxicity
Like its parent compound, benzo(a)pyrene, this compound is not directly mutagenic. Its genotoxic effects are contingent upon metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts.[4][6] This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.[7][8]
The metabolic activation of benzo(a)pyrene is a well-characterized multi-step process that serves as a critical model for understanding the bioactivation of this compound.[6][9][10] The key pathway involves the formation of a bay-region diol epoxide.[5]
Figure 1: Metabolic Activation Pathway of Benzo(a)pyrene.
For this compound, a similar metabolic activation cascade is anticipated, although the presence of the nitrogen atom in the bay region can influence the enzymatic activity and the stability of the intermediates. The metabolic activation of this compound is also dependent on microsomal enzymes, as evidenced by its mutagenicity in the Ames test only in the presence of a rat liver S9 fraction.[4]
The primary enzymes implicated in the bioactivation of many PAHs and aza-PAHs are CYP1A1 and CYP1B1.[7] The expression of these enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance their metabolic activation.[8]
Assessing Mutagenic Potential: Key Experimental Approaches
A definitive assessment of the mutagenic potential of this compound requires a battery of in vitro and in vivo genotoxicity assays. The following sections detail the methodologies for two standard and widely accepted assays: the Ames test and the in vitro micronucleus assay.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a rapid and sensitive method for detecting point mutations and frameshift mutations induced by a chemical substance.[11] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.[11]
Comparative Mutagenicity of this compound and Benzo(a)pyrene
Studies have shown that this compound is mutagenic in the Ames test in the presence of a metabolic activation system (rat liver S9).[4] Interestingly, its mutagenic potency relative to benzo(a)pyrene is highly dependent on the source of the metabolic activation system.[4]
| Compound | Metabolic Activation System | Relative Mutagenicity |
| This compound | Liver S9 from CYP1A-inducer-treated rodents | Lower than BaP |
| This compound | Liver S9 from non-treated mice and humans | Similar to or more potent than BaP |
| Benzo(a)pyrene | Liver S9 from CYP1A-inducer-treated rodents | Higher than 10-azaBaP |
Table 1: Comparative mutagenicity of this compound and benzo(a)pyrene in the Ames test. Data synthesized from a study by[4].
This data suggests that the specific isoforms and levels of CYP enzymes present in the activation system play a critical role in determining the mutagenic potency of this compound.[4]
Experimental Protocol: Ames Test
-
Strain Selection: Utilize Salmonella typhimurium strains such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[12]
-
Metabolic Activation: Prepare the S9 fraction from the livers of rats or mice, either untreated or pre-treated with a CYP1A inducer like 3-methylcholanthrene. The S9 mix should contain the S9 fraction, a cofactor supplement (NADP, glucose-6-phosphate), and a buffer.[1]
-
Exposure: In a sterile tube, combine the tester strain, the test compound (this compound dissolved in a suitable solvent like DMSO), and the S9 mix (or a buffer for the non-activation control).
-
Plating: After a brief pre-incubation, mix the contents with molten top agar containing a trace amount of histidine and biotin and pour it onto a minimal glucose agar plate. The limited amount of histidine allows for a few cell divisions, which is necessary for the mutations to be expressed.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Figure 2: Workflow for the Ames Test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[13] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells is an indicator of genotoxic damage.[14][15]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like HepG2, which has some metabolic capacity.[14]
-
Treatment: Expose the cultured cells to various concentrations of this compound, with and without an external metabolic activation system (S9). Include appropriate negative and positive controls.
-
Cytokinesis Block: Add cytochalasin B to the culture medium. This inhibits cytokinesis (the division of the cytoplasm) but allows nuclear division to proceed, resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of micronucleated cells indicates a positive result.
Figure 3: Workflow for the In Vitro Micronucleus Assay.
DNA Adducts: The Molecular Fingerprint of Genotoxicity
The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis.[16][17] The detection and quantification of these adducts provide direct evidence of a compound's genotoxic potential and can offer insights into its mechanism of action.[18][19]
For benzo(a)pyrene, the primary DNA adducts are formed through the reaction of its diol epoxide metabolite with the N2 position of guanine and the N6 position of adenine.[20] It is highly probable that the reactive metabolites of this compound also form stable and depurinating adducts with DNA.
Analytical Techniques for DNA Adduct Detection
Several highly sensitive analytical techniques can be employed to detect and quantify DNA adducts, including:
-
32P-Postlabeling: A highly sensitive method that involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a 32P-labeled phosphate to the adducted nucleotides. The labeled adducts are then separated by thin-layer chromatography.
-
Immunoassays: These assays use antibodies that specifically recognize certain DNA adducts.
-
Mass Spectrometry (MS): Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high specificity and structural information about the adducts.[19][20][21]
The identification of the specific DNA adducts formed by this compound would be a significant step in fully characterizing its mutagenic and carcinogenic potential.
Conclusion and Future Directions
The available evidence clearly indicates that this compound is a mutagenic compound that requires metabolic activation to exert its genotoxic effects. Its mutagenic potency is comparable to, and in some cases exceeds, that of its well-studied and highly carcinogenic parent compound, benzo(a)pyrene. The variability in its mutagenicity depending on the metabolic activation system underscores the importance of considering species-specific and tissue-specific metabolic capacities in risk assessment.
Future research should focus on:
-
Elucidating the complete metabolic pathway of this compound: Identifying the specific diol epoxide or other reactive intermediates responsible for its mutagenicity.
-
Characterizing the DNA adducts of this compound: Determining the precise structures of the DNA adducts formed and their distribution within the genome.
-
Conducting in vivo mutagenicity and carcinogenicity studies: To fully understand the toxicological profile of this compound in a whole-organism context.
A thorough understanding of the mutagenic potential of this compound and other aza-PAHs is essential for protecting human health and the environment. The experimental approaches and technical considerations outlined in this guide provide a framework for researchers to further investigate the genotoxicity of this important class of compounds.
References
- Claxton, L. D., et al. (1992). The Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 284(2), 125-136.
- Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. International Journal of Cancer, 119(12), 2783-2792.
- Kochetkov, K., et al. (2018). Cytochrome P450 induction by nitrated polycyclic aromatic hydrocarbons, azaarenes, and binary mixtures in fish hepatoma cell line PLHC-1. Environmental Toxicology and Chemistry, 37(1), 147-156.
- Rogan, E. G. (2016). Pathways of metabolic activation of benzo[a]pyrene. Cancer Letters, 370(1), 1-5.
- Suzuki, T., et al. (2002). Effect of 10-aza-substitution on benzo[a]pyrene mutagenicity in vivo and in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 521(1-2), 125-134.
- Kirsch-Volders, M., et al. (2003). Benzo(a)pyrene induced micronucleus formation was modulated by persistent organic pollutants (POPs) in metabolically competent human HepG2 cells. Toxicology Letters, 144(2), 143-150.
- Gachanja, A. N. (2018). Enzymatic activation of benzo[a]pyrene.
- Tilton, S. C., et al. (2015). Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice. Toxicology and Applied Pharmacology, 287(2), 135-144.
- Jeng, Y. J., et al. (2020). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. International Journal of Molecular Sciences, 21(18), 6757.
- Awogi, T., & Sato, T. (1989). Micronucleus test with benzo[a]pyrene using a single peroral administration and intraperitoneal injection in males of the MS/Ae and CD-1 mouse strains. Mutation Research/Genetic Toxicology, 223(4), 353-356.
- Gyorffy, E., et al. (2000). Quantitation of benzo[a]pyrene-DNA adducts by postlabeling with 14C-acetic anhydride and accelerator mass spectrometry. Chemical Research in Toxicology, 13(7), 649-655.
- Cavalieri, E. L., & Rogan, E. G. (1995). Pathways of metabolic activation of benzo[a]pyrene. Pharmacology & Therapeutics, 65(2), 203-227.
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- Rios-Chávez, P., et al. (2021). Studies of Piper auritum Kuntz's Mutagenic and Antimutagenic Properties Using the Ames Test. Molecules, 26(11), 3343.
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A Technical Guide to the Carcinogenicity of 10-Azabenzo(a)pyrene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Peril of Aza-Substitution in Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of environmental carcinogens, with benzo(a)pyrene (BaP) being the archetypal and most extensively studied member.[1][2] The carcinogenicity of BaP is intrinsically linked to its metabolic activation to a highly reactive bay-region diol epoxide, which forms covalent adducts with DNA, leading to mutations and the initiation of cancer.[2][3][4] The introduction of a nitrogen atom into the aromatic ring system, creating an azapolycyclic aromatic hydrocarbon (aza-PAH), can significantly alter the molecule's metabolic fate and, consequently, its carcinogenic potential.[5] This guide provides an in-depth technical examination of the carcinogenicity of 10-Azabenzo(a)pyrene (10-azaBaP), a structural analogue of BaP. Due to the relative scarcity of direct, comprehensive carcinogenicity studies on 10-azaBaP, this guide will adopt a comparative approach, leveraging the vast body of knowledge on BaP to illuminate the critical differences and similarities in their mechanisms of action.
The Tale of Two Activation Pathways: A Fundamental Divergence
The carcinogenic activity of many PAHs is not an inherent property of the parent molecule but is acquired through metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[2][3] Herein lies the most critical distinction between BaP and 10-azaBaP.
Benzo(a)pyrene: The Bay-Region Diol Epoxide Pathway
The metabolic activation of BaP is a multi-step process that culminates in the formation of the ultimate carcinogen, (+)-anti-benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).[2][3] This pathway involves:
-
Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide across the 7,8-double bond.[3]
-
Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation by CYP enzymes at the 9,10-double bond of the 7,8-dihydrodiol forms the highly reactive diol epoxide.[3]
This diol epoxide is particularly mutagenic because its reactive epoxide ring is situated in the "bay region" of the molecule, a sterically hindered area that makes the epoxide less susceptible to detoxification and more likely to react with DNA.[5]
This compound: A Shift to K-Region Oxidation
In contrast, the presence of the nitrogen atom at the 10-position directs the metabolic activation of 10-azaBaP away from the bay-region and towards the "K-region" (the 4,5-double bond). The ultimate mutagen of 10-azaBaP has been identified as 10-azabenzo[a]pyrene-4,5-oxide , a K-region epoxide, formed through microsomal oxidation.[1] This fundamental shift in the site of metabolic activation has profound implications for the molecule's interaction with DNA and its overall carcinogenic profile.
Diagram: Comparative Metabolic Activation of Benzo(a)pyrene and this compound
Caption: Comparative metabolic activation pathways of BaP and 10-azaBaP.
DNA Adduct Formation: The Molecular Basis of Mutagenicity
The ultimate carcinogenic metabolites of both BaP and 10-azaBaP exert their genotoxic effects by forming covalent adducts with DNA.
-
BPDE-DNA Adducts: BPDE primarily reacts with the N2 position of guanine residues in DNA, forming bulky adducts that distort the DNA helix, block replication and transcription, and can lead to G-to-T transversions, a mutational signature observed in smoking-related cancers.[3][6]
-
10-azaBaP-4,5-oxide-DNA Adducts: While the ultimate mutagen of 10-azaBaP is known, detailed characterization of the specific DNA adducts formed by 10-azabenzo[a]pyrene-4,5-oxide and their relative mutagenic potential is less established in the literature. It is hypothesized that this K-region epoxide also reacts with DNA to form adducts, but their structure, stability, and the fidelity of their repair may differ significantly from those of BPDE.
Comparative Mutagenicity and Carcinogenicity: An Evolving Picture
The differing metabolic activation pathways of BaP and 10-azaBaP lead to observable differences in their biological activities.
In Vitro Mutagenicity
In the Ames test, a widely used in vitro assay for mutagenicity, 10-azaBaP is mutagenic in the presence of rat liver microsomal enzymes.[7] However, its mutagenic potency relative to BaP can vary depending on the specific metabolic activation system used. For instance, BaP shows greater mutagenicity than 10-azaBaP with liver homogenates from CYP1A-inducer-treated rodents. Conversely, 10-azaBaP can exhibit similar or even more potent mutagenicity than BaP in the presence of liver S9 fractions from non-treated mice and humans.[7] This highlights the critical role of the metabolic environment in determining the genotoxic potential of these compounds.
In Vivo Studies
In vivo studies using the lacZ-transgenic mouse model (MutaMouse) have revealed a weaker mutagenic effect of 10-azaBaP compared to BaP. While BaP was found to be potently mutagenic in a wide range of organs, 10-azaBaP was only slightly mutagenic in the liver and colon.[7] This suggests that in the whole animal, the metabolic activation of 10-azaBaP to its ultimate mutagen may be less efficient, or the resulting DNA adducts may be more readily repaired or less mutagenic than those of BaP.
Comprehensive, long-term in vivo carcinogenicity studies specifically focused on 10-azaBaP are limited. However, the available mutagenicity data suggest that the aza-substitution at the 10-position markedly modifies the carcinogenic nature of the parent benzo(a)pyrene structure.[7]
Quantitative Data Summary: A Comparative Overview
The following table summarizes the key comparative aspects of BaP and 10-azaBaP. It is important to note that direct quantitative comparisons of carcinogenicity are challenging due to the limited data on 10-azaBaP.
| Feature | Benzo(a)pyrene (BaP) | This compound (10-azaBaP) | Reference(s) |
| Metabolic Activation Pathway | Bay-Region Diol Epoxide Pathway | K-Region Oxidation | [1][3] |
| Ultimate Carcinogen/Mutagen | (+)-anti-BaP-7,8-diol-9,10-epoxide (BPDE) | 10-azaBaP-4,5-oxide | [1][3] |
| Primary DNA Adducts | BPDE-N2-dG | Putative adducts from the 4,5-oxide | [3] |
| In Vitro Mutagenicity (Ames) | Potent, dependent on S9 mix | Mutagenic, potency varies with S9 mix | [7] |
| In Vivo Mutagenicity (MutaMouse) | Potently mutagenic in multiple organs | Slightly mutagenic in liver and colon | [7] |
| Known Carcinogenicity | Confirmed human carcinogen (Group 1) | Carcinogen (specifics less defined) | [3][7] |
Experimental Protocol: In Vivo Carcinogenicity Bioassay (Comparative Study)
The following is a detailed, step-by-step methodology for a comparative in vivo carcinogenicity study of BaP and 10-azaBaP, based on established protocols for PAHs.[8]
Animal Model and Husbandry
-
Species/Strain: Female CD-1 or SENCAR mice (known for their sensitivity to skin carcinogens), or Wistar rats for oral gavage studies.[8]
-
Age: 6-8 weeks at the start of the study.
-
Housing: Housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Fed a standard laboratory diet and water ad libitum.
Test Compounds and Vehicle
-
Test Articles: Benzo(a)pyrene (BaP) and this compound (10-azaBaP).
-
Vehicle: Acetone for dermal application; corn oil or another suitable vehicle for oral gavage.
-
Dose Levels: A minimum of three dose levels for each compound, plus a vehicle control group. Dose selection should be based on preliminary range-finding studies to determine the maximum tolerated dose (MTD).
Experimental Design
-
Groups:
-
Group 1: Vehicle Control
-
Groups 2-4: Low, mid, and high doses of BaP
-
Groups 5-7: Low, mid, and high doses of 10-azaBaP
-
-
Animals per Group: 50 animals per sex per group for a 2-year bioassay.[8]
-
Route of Administration: Dermal application or oral gavage, depending on the study objectives. Administration should be 5 days a week.[8]
-
Duration: Typically 104 weeks (2 years).[8]
Observations and Examinations
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks, then monthly.
-
Palpation: Weekly palpation for the presence of masses.
-
Hematology and Clinical Chemistry: At terminal sacrifice.
-
Gross Necropsy: A full necropsy performed on all animals.
-
Histopathology: Microscopic examination of all major organs and any gross lesions.
Data Analysis
-
Tumor Incidence: Analyzed using appropriate statistical methods (e.g., Fisher's exact test).
-
Tumor Latency: Analyzed using survival analysis methods (e.g., Kaplan-Meier).
-
Non-neoplastic Lesions: Incidence and severity scores analyzed.
Diagram: Experimental Workflow for a Comparative In Vivo Carcinogenicity Study
Caption: A typical workflow for a 2-year oral gavage carcinogenicity study.
Conclusion and Future Directions
The carcinogenicity of this compound is a compelling example of how a subtle structural modification—the substitution of a single carbon with a nitrogen atom—can fundamentally alter the carcinogenic potential of a potent PAH like benzo(a)pyrene. The primary driver of this difference is the shift in metabolic activation from the bay-region to the K-region, resulting in a different ultimate mutagen. While in vitro and limited in vivo data suggest that 10-azaBaP is less mutagenic than BaP, a comprehensive understanding of its carcinogenicity requires further investigation.
Future research should prioritize:
-
Long-term in vivo carcinogenicity studies of 10-azaBaP to determine its target organs, dose-response relationship, and carcinogenic potency relative to BaP.
-
Detailed characterization of the DNA adducts formed by 10-azabenzo[a]pyrene-4,5-oxide and their miscoding potential.
-
Comparative studies on the repair of BaP- and 10-azaBaP-induced DNA adducts to understand the role of DNA repair pathways in their differential genotoxicity.
A deeper understanding of the structure-activity relationships of aza-PAHs is crucial for accurate risk assessment of this important class of environmental contaminants.
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Effect of 10-aza-substitution on benzo[a]pyrene mutagenicity in vivo and in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
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Identification of an ultimate mutagen of 10-azabenzo[a]pyrene: microsomal oxidation of 10-azabenzo[a]pyrene to 10-azabenzo[a]pyrene-4,5-oxide. Chemical & Pharmaceutical Bulletin. [Link]
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Toxicology Profile of 10-Azabenzo(a)pyrene: A Comparative Technical Guide
Introduction: The Significance of Heterocyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of environmental contaminants and carcinogens, with benzo(a)pyrene (BaP) serving as the archetypal example.[1] Their toxicity is intrinsically linked to their metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, most notably DNA.[2][3] The introduction of a heteroatom, such as nitrogen, into the aromatic ring system to form heterocyclic aromatic hydrocarbons (aza-PAHs) can significantly alter the molecule's electronic properties, metabolic fate, and toxicological profile. This guide provides an in-depth technical examination of the toxicology of 10-azabenzo(a)pyrene (10-aza-BaP), a nitrogen-containing analogue of BaP. By leveraging the extensive knowledge of BaP as a comparative framework, we will dissect the nuances of 10-aza-BaP's metabolism, genotoxicity, and carcinogenic potential, offering critical insights for researchers and drug development professionals.
Metabolic Activation: A Divergent Path from Benzo(a)pyrene
The carcinogenicity of many PAHs, including BaP, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[4] The well-characterized pathway for BaP involves oxidation to BaP-7,8-epoxide, followed by hydrolysis to BaP-7,8-dihydrodiol, and a second epoxidation to form the ultimate carcinogen, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), which readily forms DNA adducts.[1][5]
For this compound, while metabolic activation is also a prerequisite for its mutagenic activity, the pathway appears to diverge. The ultimate mutagenic metabolite has been identified as This compound-4,5-oxide , a K-region epoxide.[6] This contrasts with the bay-region diol-epoxide pathway of BaP. The "K-region" refers to the 4,5-double bond of 10-aza-BaP, which is electronically analogous to the phenanthrene K-region and is a site of high reactivity.
The following diagram illustrates the comparative metabolic activation pathways of benzo(a)pyrene and this compound.
Genotoxicity and Mutagenicity
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[7] For BaP, the primary adducts are formed between BPDE and the exocyclic amino group of guanine.[8] These bulky adducts can lead to mutations, particularly G to T transversions, during DNA replication.[9]
Studies have shown that this compound is mutagenic in both in vitro and in vivo systems.[6] The mutagenicity of nitro-derivatives of 6-azabenzo[a]pyrene has also been investigated, indicating that the position of functional groups significantly impacts mutagenic potential.[10] The ultimate mutagen, this compound-4,5-oxide, is expected to form DNA adducts, though the specific nature and frequency of these adducts compared to BPDE-DNA adducts require further characterization.
Experimental Protocol: Ames Test for Mutagenicity Assessment
The Ames test, or Salmonella typhimurium reverse mutation assay, is a standard method for assessing the mutagenic potential of a chemical.
Objective: To determine the mutagenic potential of this compound and its metabolites.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
S9 fraction from Aroclor-induced rat liver (for metabolic activation)
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Top agar
-
Minimal glucose agar plates
-
This compound test solution
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of the this compound test solution. Prepare the S9 mix by combining the S9 fraction with the cofactor solution.
-
Incubation: In a test tube, combine 0.1 mL of the Salmonella tester strain culture, 0.1 mL of the test solution (or control), and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without).
-
Plating: Add 2.0 mL of molten top agar to the test tube, gently vortex, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
The following workflow diagram illustrates the Ames test procedure.
Carcinogenicity
Benzo(a)pyrene is classified as a Group 1 carcinogen, meaning it is carcinogenic to humans.[4] Chronic exposure to BaP can lead to tumors in various organs, including the lungs, skin, and gastrointestinal tract.[11][12]
The carcinogenic potential of this compound is less well-defined. However, its demonstrated mutagenicity suggests a potential for carcinogenicity. The effect of the aza-substitution on the overall carcinogenic potency compared to BaP is a critical area for further investigation. The structural similarity to the known hepatocarcinogen quinoline also warrants consideration of the liver as a potential target organ.[6]
Quantitative Toxicological Data
While specific carcinogenicity data for this compound is limited in the provided search results, a comparative table of key toxicological endpoints for BaP can serve as a benchmark for future studies on its aza-analogue.
| Toxicological Endpoint | Benzo(a)pyrene (BaP) | This compound (10-aza-BaP) |
| Metabolic Activation | Via diol-epoxide pathway to BPDE[2] | Via microsomal oxidation to 4,5-oxide[6] |
| Mutagenicity | Positive in various in vitro and in vivo assays[9] | Positive in in vitro and in vivo assays[6] |
| Primary DNA Adducts | BPDE-N2-dG[13] | Presumed to be formed by the 4,5-oxide |
| Carcinogenicity | Group 1 Human Carcinogen[4] | Data not available |
| Tumorigenicity in Animals | Induces tumors in multiple organs[11] | Data not available |
Conclusion and Future Directions
The toxicological profile of this compound presents a compelling case of how a single heteroatom substitution can alter the metabolic activation pathway of a polycyclic aromatic hydrocarbon. The identification of this compound-4,5-oxide as the ultimate mutagen distinguishes it from its extensively studied counterpart, benzo(a)pyrene.[6] While its mutagenicity is established, a comprehensive understanding of its carcinogenicity, DNA adduct profile, and the enzymes responsible for its metabolic activation requires further investigation.
For researchers and drug development professionals, the study of aza-PAHs like this compound is crucial for several reasons. It enhances our understanding of structure-activity relationships in chemical carcinogenesis, aids in the risk assessment of complex environmental mixtures, and can inform the design of safer aza-aromatic-containing therapeutic agents. Future research should focus on quantitative carcinogenicity studies, detailed characterization of its DNA adducts, and elucidation of the specific CYP isozymes involved in its metabolism.
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An In-depth Technical Guide to the Environmental Occurrence of 10-Azabenzo(a)pyrene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Azaarenes, nitrogen-heterocyclic analogues of polycyclic aromatic hydrocarbons (PAHs), represent a class of environmental pollutants of increasing concern. Their structural similarity to PAHs, combined with distinct physicochemical properties conferred by the nitrogen heteroatom, results in unique environmental behaviors, toxicological profiles, and analytical challenges. This guide focuses on a specific high-molecular-weight (HMW) azaarene, 10-Azabenzo(a)pyrene, providing a comprehensive overview of its environmental occurrence. We delve into its primary sources, formation mechanisms, distribution across various environmental compartments, and the analytical methodologies essential for its detection and quantification. By synthesizing current scientific understanding, this document aims to equip researchers and professionals with the foundational knowledge required for robust environmental monitoring and risk assessment of this and related compounds.
Introduction: The Significance of Azaarenes
Azaarenes are N-heterocyclic polyaromatic pollutants that frequently co-occur with their more widely studied counterparts, polycyclic aromatic hydrocarbons (PAHs).[1] These compounds originate from both natural and anthropogenic processes, particularly those involving the incomplete combustion of organic materials.[2][3] The inclusion of a nitrogen atom in the aromatic ring system significantly alters their chemical properties, most notably increasing their polarity and water solubility compared to PAH isomers of similar molecular weight.[1][2] This enhanced solubility increases their environmental mobility, leading to concerns about the contamination of groundwater and other aqueous systems.[1][4]
While much research has focused on lower-molecular-weight azaarenes, HMW congeners like this compound are gaining attention due to their potential for greater persistence and toxicity, which may be significantly underestimated in current environmental risk assessments.[1] Understanding the complete lifecycle of these compounds—from formation to fate—is critical for evaluating their impact on environmental and human health.
Caption: Primary sources and formation process of azaarenes.
Environmental Distribution and Fate
The physicochemical properties of this compound govern its transport and partitioning across different environmental media.
Occurrence in Environmental Compartments
| Environmental Matrix | Typical Occurrence and Key Characteristics | Concentration Ranges (General Azaarenes) |
| Atmosphere | Found sorbed onto particulate matter (PM), especially fine particles (PM2.5), due to their large surface area. [5][6]Concentrations are typically higher in urban and industrial areas and exhibit strong seasonal variation, peaking in winter due to increased fuel combustion for heating. [5][6] | pg m⁻³ to low ng m⁻³ [5][6] |
| Water | Higher water solubility than parent PAHs facilitates transport into surface and groundwater. [1][2]Found in groundwater at sites contaminated with creosote and coal tar. [1][4]Can also be detected in wastewater and sewage sludge. [7] | ng/L range [8][9] |
| Soil & Sediment | Soil and sediment act as major environmental sinks. [2]Azaarenes co-occur with PAHs at contaminated sites. [1]HMW azaarenes may become more predominant in weathered soils, indicating greater persistence. [1] | ng/g to µg/g (in highly contaminated sites) |
Environmental Transport and Transformation
The fate of this compound is determined by a combination of transport and degradation processes.
-
Transport:
-
Atmospheric: Long-range transport is possible when associated with fine particulate matter. [5][10]Deposition occurs via wet (rain, snow) and dry processes.
-
Aquatic: Its moderate water solubility allows for transport in dissolved form in surface and groundwater, posing a risk of aquifer contamination. [4]
-
-
Transformation:
-
Biodegradation: Microbial communities in soil and sediment can degrade azaarenes. [4]Under anaerobic conditions, this can lead to the formation of oxygenated and methylated derivatives, which may be more mobile and persistent. [4]The presence of other PAHs can sometimes inhibit the mineralization of HMW azaarenes. [11] * Photolysis: Like PAHs, azaarenes adsorbed on atmospheric particles can undergo light-induced chemical transformations. [5]
-
Caption: Environmental fate and transport pathways.
Analytical Methodologies
Accurate detection and quantification of this compound in complex environmental matrices require sophisticated analytical workflows, from sample collection and preparation to instrumental analysis.
Sample Collection and Preparation
The goal of sample preparation is to isolate and concentrate the target analytes from the matrix while removing interfering substances.
-
Air: High-volume air samplers are used to collect particulate matter on glass or quartz fiber filters over a 24-hour period. [12]* Water: Samples are typically collected in amber glass bottles. Analytes are extracted and concentrated using solid-phase extraction (SPE) with a C18 stationary phase. [13]* Soil/Sediment: Samples are dried and sieved. Extraction is commonly performed using ultrasonic-assisted solvent extraction or accelerated solvent extraction with solvents like dichloromethane or acetone/hexane mixtures. [9][12] Following initial extraction, a clean-up step using column chromatography (e.g., silica gel or alumina) is often necessary to remove lipids and other co-extractives that could interfere with instrumental analysis. [12]
Detailed Protocol: Extraction and Analysis from Soil
This protocol provides a representative workflow for the analysis of this compound in a soil matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the concentration of this compound in a contaminated soil sample.
Materials:
-
Soil sample, air-dried and sieved (<2 mm)
-
Dichloromethane (DCM), GC grade
-
Anhydrous sodium sulfate
-
Internal standards (e.g., deuterated PAHs like chrysene-d12, perylene-d12)
-
Ultrasonic bath, concentrator with nitrogen stream, GC-MS system
Methodology:
-
Sample Weighing & Spiking:
-
Accurately weigh approximately 10 g of the homogenized soil sample into a glass beaker.
-
Spike the sample with a known amount of internal standard solution. This is crucial for correcting for analyte loss during sample preparation and analysis.
-
-
Extraction:
-
Add 20 mL of DCM to the beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 20 minutes. This uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.
-
Allow the solid material to settle, then carefully decant the DCM extract into a clean flask.
-
Repeat the extraction process two more times with fresh aliquots of DCM. Pool all extracts.
-
-
Drying and Clean-up:
-
Pass the pooled extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Self-Validating Step: If the sample is known to have high levels of interfering compounds (e.g., lipids), perform a column chromatography clean-up step using a silica gel column.
-
-
Concentration:
-
Transfer the cleaned extract to a concentrator tube.
-
Gently evaporate the solvent down to a final volume of approximately 1 mL under a gentle stream of nitrogen. Over-evaporation can lead to the loss of semi-volatile compounds.
-
-
Instrumental Analysis (GC-MS):
-
Transfer the final 1 mL extract to a 2 mL autosampler vial.
-
Inject 1 µL of the extract into the GC-MS system.
-
GC Conditions: Use a capillary column suitable for PAH analysis (e.g., DB-5ms). A typical temperature program starts at a low temperature (~60°C), ramps up to a high temperature (~320°C) to elute the HMW compounds.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. [12]Monitor the molecular ion (m/z) and at least one characteristic fragment ion for this compound and the internal standards for definitive identification and quantification.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and the presence of its target ions.
-
Calculate the concentration by comparing the peak area of the analyte to the peak area of the known-concentration internal standard, using a pre-established calibration curve.
-
Instrumental Techniques
| Technique | Principle and Application | Advantages | Limitations |
| GC-MS | Separates compounds based on boiling point and polarity, followed by mass-based detection. | High sensitivity and selectivity; provides structural information for definitive identification. Widely used for environmental analysis. [14][15] | May have difficulty resolving some isomers. |
| HPLC-FLD/UV | Separates compounds based on their affinity for a stationary phase. Fluorescence (FLD) or UV detectors are used. | Excellent for resolving isomers that are difficult to separate by GC. [16]FLD provides high sensitivity for fluorescent compounds like PAHs and azaarenes. [17] | Does not provide the same level of structural confirmation as MS. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of MS. | Offers high sensitivity and selectivity, suitable for complex matrices. | Can be more susceptible to matrix effects than GC-MS. |
Conclusion and Future Directions
This compound is a representative of a broad class of HMW azaarenes that are ubiquitous environmental contaminants resulting primarily from the incomplete combustion of nitrogen-containing organic materials. Their presence in air, water, and soil, combined with their potential for persistence and toxicity, necessitates their inclusion in comprehensive environmental monitoring programs.
While analytical methods have advanced significantly, challenges remain. The sheer diversity of azaarene isomers and derivatives in contaminated samples is vast and likely under-reported. [1]Future research should focus on:
-
Developing non-targeted analytical methods using high-resolution mass spectrometry to identify novel and previously unknown azaarene congeners.
-
Investigating the environmental fate and transformation products of HMW azaarenes to better understand their persistence and the potential toxicity of their metabolites.
-
Improving toxicological assessments to accurately determine the risk posed by complex mixtures of these compounds in the environment.
A deeper understanding of the environmental occurrence of this compound and its relatives is essential for developing effective risk assessment strategies and protecting environmental and human health.
References
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Reimundo, D. J., Jr., Cochran, J. R., & Luthy, R. G. (2017). Diversity and Abundance of High-Molecular-Weight Azaarenes in PAH-Contaminated Environmental Samples. Environmental Science & Technology, 51(15), 8355–8363. [Link]
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Chen, H.-Y., & Preston, M. R. (1998). Azaarenes in the Aerosol of an Urban Atmosphere. Environmental Science & Technology, 32(5), 577–583. [Link]
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Özgen, S., Tınmaz, E., & Üstün, G. E. (2021). ASSESSMENT OF CONCENTRATIONS AND AIR-DUST PARTITIONING OF AZAARENES IN AN URBAN PRIMARY SCHOOL. GCRIS. [Link]
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Pereira, W. E., Rostad, C. E., Leiker, T. J., Updegraff, D. M., & Bennett, J. L. (1988). Fate and movement of azaarenes and their anaerobic biotransformation products in an aquifer contaminated by wood-treatment chemicals. Environmental Toxicology and Chemistry, 7(2), 163-176. [Link]
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Bandowe, B. A. M., Meusel, H., Huang, R.-J., Hoffmann, T., & Wilcke, W. (2016). Azaarenes in fine particulate matter from the atmosphere of a Chinese megacity. Environmental Science and Pollution Research, 23(16), 16109–16121. [Link]
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National Research Council (US) Committee on Pyrene and Selected Analogues. (1983). Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects. National Academies Press (US). [Link]
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Delaware Health and Social Services. (n.d.). BENZO(A)PYRENE. [Link]
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Płoszaj, O., & Wesołowski, W. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. International Journal of Molecular Sciences, 23(11), 6349. [Link]
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Płoszaj, O., & Wesołowski, W. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. International Journal of Molecular Sciences, 23(11), 6349. [Link]
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Płoszaj, O., & Wesołowski, W. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. National Library of Medicine. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations. International Agency for Research on Cancer. [Link]
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Environment Agency. (2019). Polycyclic aromatic hydrocarbons (PAHs): sources, pathways and environmental data. [Link]
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Irimie, F.-D., & Paizs, C. (2019). Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH). International Journal of Molecular Sciences, 20(6), 1326. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). ANALYTICAL METHODS. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
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California Department of Toxic Substances Control. (2014). Benzo(a)pyrene Cancer Toxicity Criteria Updates: Implications for Human Health Risk. [Link]
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Santonicola, S., & D'Angelo, F. (2023). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. International Journal of Environmental Research and Public Health, 20(4), 3122. [Link]
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Wang, F., & Zhang, J. (2023). Biodegradation of Benzo(a)pyrene in Contaminated Soil: Plant and Microorganism Contributions from Isotope Tracing. Toxics, 11(2), 164. [Link]
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Nizzetto, L., & Lohmann, R. (2012). Fate and Transport of Polycyclic Aromatic Hydrocarbons in Upland Irish Headwater Lake Catchments. PLoS ONE, 7(12), e51556. [Link]
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Mahgoub, H. A., & Lin, L. (2016). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Journal of Chemistry and Chemical Sciences, 6(1), 68-78. [Link]
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Voparil, I. M., & Mayer, L. M. (2007). Benzo[a]pyrene bioavailability from pristine soil and contaminated sediment assessed using two in vitro models. Environmental Toxicology and Chemistry, 26(4), 595–603. [Link]
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Jung, K. H., & Yan, B. (2011). Assessment of Benzo(a)pyrene-equivalent Carcinogenicity and Mutagenicity of Residential Indoor versus Outdoor Polycyclic Aromatic Hydrocarbons Exposing Young Children in New York City. International Journal of Environmental Research and Public Health, 8(7), 2956–2970. [Link]
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van Drooge, B. L., & Grimalt, J. O. (2023). Determination of subpicogram levels of airborne polycyclic aromatic hydrocarbons for personal exposure monitoring assessment. PLoS ONE, 18(2), e0279819. [Link]
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Jones, M. D., & Aitken, M. D. (2013). Association of Growth Substrates and Bacterial Genera with Benzo[a]pyrene Mineralization in Contaminated Soil. Applied and Environmental Microbiology, 79(12), 3565–3572. [Link]
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Barron, P., & Ballesteros, B. (2013). Extraction and analysis of polycyclic aromatic hydrocarbons and benzo[a]pyrene metabolites in microalgae cultures by off-line/on-line solid phase extraction-high performance liquid chromatography-fluorescence detection. Talanta, 116, 1024-1033. [Link]
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Stafilov, T., & Stefova, M. (2019). ANALYTICAL METHOD FOR THE DETERMINATION OF CONCENTRATIONS OF POLYCYCLIC AROMATIC HYDROCARBONS IN FINE PARTICULATES. Journal of Environmental Protection and Ecology, 20(2), 527-537. [Link]
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Wang, X., & Sun, C. (2015). Polycyclic aromatic hydrocarbons in water, sediment, soil, and plants of the Aojiang River waterway in Wenzhou, China. Journal of Zhejiang University. Science. B, 16(1), 70–80. [Link]
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U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. [Link]
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of 10-Azabenzo(a)pyrene
Introduction
10-Azabenzo(a)pyrene is a nitrogen-containing polycyclic aromatic hydrocarbon (azaarene) of significant environmental and toxicological concern. Azaarenes are structurally similar to their homocyclic parent compounds, the polycyclic aromatic hydrocarbons (PAHs), but the substitution of a carbon atom with a nitrogen atom in one of the aromatic rings alters their physicochemical properties, bioavailability, and metabolic pathways. This often leads to unique toxicological profiles, including potential carcinogenicity and mutagenicity. Given their prevalence in the environment, stemming from sources such as incomplete combustion of fossil fuels, industrial emissions, and certain agricultural practices, robust and sensitive analytical methods for the detection and quantification of this compound in various matrices are imperative for environmental monitoring, risk assessment, and regulatory compliance.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the sensitive and accurate detection of this compound. We will delve into the core principles of sample preparation and instrumental analysis, offering detailed, field-proven protocols for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. These properties influence the choice of extraction solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₁N | [1] |
| Molecular Weight | 253.30 g/mol | [2] |
| CAS Number | 189-92-4 | [1] |
| Appearance | Neat solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical and depends on the matrix (e.g., water, soil, biological tissue) and the target concentration of this compound. The primary goals of sample preparation are to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis.
Workflow for Sample Preparation
Caption: General workflow for the extraction and analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is suitable for the extraction of this compound from water samples. The choice of SPE sorbent is crucial; reversed-phase sorbents like C18 or polymeric sorbents are commonly used for PAHs and azaarenes.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE manifold
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to run dry.
-
Sample Loading: Load the water sample (e.g., 500 mL, adjusted to a neutral pH) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound with 5-10 mL of dichloromethane.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of acetonitrile or the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Pressurized Liquid Extraction (PLE) for Solid Samples
PLE, also known as Accelerated Solvent Extraction (ASE®), is an efficient technique for extracting analytes from solid matrices like soil, sediment, and tissue.
Materials:
-
Pressurized Liquid Extraction system
-
Extraction cells
-
Diatomaceous earth or sand
-
Dichloromethane (HPLC grade)
-
Acetone (HPLC grade)
-
Nitrogen evaporator
-
SPE cartridges for clean-up (e.g., silica gel)
Procedure:
-
Sample Preparation: Homogenize and, if necessary, dry the solid sample. Mix the sample with a drying agent and dispersant like diatomaceous earth.
-
Cell Loading: Pack the extraction cell with the prepared sample.
-
Extraction: Perform the extraction using a mixture of dichloromethane and acetone (e.g., 1:1 v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
Collection: Collect the extract in a collection vial.
-
Clean-up (if necessary): For complex matrices, a clean-up step using a silica gel SPE cartridge may be required to remove interfering compounds.
-
Concentration and Reconstitution: Evaporate the extract to a small volume and exchange the solvent to one compatible with the subsequent analysis, then bring to a final precise volume.
Analytical Methodologies
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Proposed HPLC-FLD Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution) |
| Gradient | Start with 50% B, increase to 100% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~295 nm (estimated), Emission: ~410 nm (estimated) |
Protocol 3: HPLC-FLD Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards of this compound in the reconstitution solvent. A certified reference material is highly recommended for this purpose.[2][5]
-
Sample Analysis: Inject the prepared sample extracts and calibration standards.
-
Data Acquisition and Processing: Acquire the chromatograms and integrate the peak area of this compound. Construct a calibration curve by plotting peak area against concentration and determine the concentration of this compound in the samples.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS offers excellent selectivity and sensitivity, particularly for complex matrices where co-eluting interferences may be present. The use of Multiple Reaction Monitoring (MRM) mode enhances specificity.
Proposed GC-MS/MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 280°C (Splitless injection) |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 253.1 (M⁺) |
| Product Ions (m/z) | To be determined empirically by infusing a standard solution. Likely fragments would involve the loss of HCN (m/z 226.1) or other characteristic fragments. |
Protocol 4: GC-MS/MS Analysis
-
System Preparation: Condition the GC column and tune the mass spectrometer according to the manufacturer's instructions.
-
MRM Method Development: Infuse a standard solution of this compound to determine the precursor ion and optimize the collision energy to identify the most abundant and specific product ions for the MRM transitions.
-
Calibration: Prepare a series of calibration standards of this compound in a suitable solvent.
-
Sample Analysis: Inject the prepared sample extracts and calibration standards.
-
Data Acquisition and Processing: Acquire the data in MRM mode. Quantify this compound using the peak area of the primary MRM transition and confirm its identity using the secondary transition.
Data Analysis and Method Validation
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
Linearity: A calibration curve should be generated with a minimum of five concentration levels. The coefficient of determination (r²) should be >0.99.
-
LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For azaarenes, reported LODs are often in the low pg to ng/L range.[6]
-
Accuracy: Determined by analyzing spiked samples at different concentration levels. Recoveries should typically be within 80-120%.
-
Precision: Assessed by replicate injections of a standard solution (instrumental precision) and replicate analysis of spiked samples (method precision). The relative standard deviation (RSD) should generally be <15%.
Conclusion
The analytical methods detailed in this application note provide robust and sensitive approaches for the detection and quantification of this compound in various environmental and biological matrices. The combination of efficient sample preparation techniques with advanced chromatographic and detection systems like HPLC-FLD and GC-MS/MS allows for the generation of high-quality, reliable data. The provided protocols serve as a strong foundation for researchers to develop and validate their own methods tailored to their specific analytical needs. The use of certified reference materials is strongly recommended to ensure the accuracy and traceability of the results.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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-
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-
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-
Agilent Technologies. Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. [Link]
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-
Royal Society of Chemistry. Efficient optimization and synthesis of diverse azaarenes via nitrogen atom insertion under continuous flow conditions. [Link]
-
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-
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-
Shimadzu. Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]
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ResearchGate. New Rapid HPLC Method for Separation and Determination of Benzo[A]Pyrene Hydroxyderivatives. [Link]
Sources
- 1. A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. m.youtube.com [m.youtube.com]
- 5. Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices [mdpi.com]
- 6. researchgate.net [researchgate.net]
HPLC Analysis of 10-Azabenzo(a)pyrene: A Comprehensive Application Note and Protocol
Abstract
This application note provides a detailed and robust methodology for the analysis of 10-Azabenzo(a)pyrene using High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD). This compound is a nitrogen-containing polycyclic aromatic hydrocarbon (azaarene), a class of compounds of significant toxicological interest due to their structural similarity to carcinogenic polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene.[1][2] The protocol herein is designed for researchers, scientists, and professionals in drug development and environmental analysis, offering a comprehensive guide from sample preparation to data analysis. We emphasize the rationale behind key experimental choices, ensuring scientific integrity and providing a framework for reliable and reproducible quantification of this analyte.
Introduction and Scientific Background
Azaarenes are heterocyclic aromatic compounds that are produced during the incomplete combustion of organic materials.[3] Their presence in the environment, food, and complex matrices necessitates sensitive and selective analytical methods. This compound, a structural isomer of the potent IARC Group 1 carcinogen Benzo(a)pyrene (BaP), is of particular concern.[1][4] The substitution of a carbon atom with nitrogen in the aromatic ring system alters the molecule's electronic properties and basicity, which can present unique challenges for chromatographic separation compared to their PAH counterparts.[5]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of azaarenes.[6][7] When paired with a fluorescence detector (FLD), the method achieves exceptional sensitivity and selectivity, as the extensive π-electron systems of these molecules typically yield strong native fluorescence. This application note details a reversed-phase HPLC-FLD method optimized for this compound, providing the necessary protocols to establish a self-validating and trustworthy analytical system.
Chemical Profile: this compound
| Property | Value | Reference |
| IUPAC Name | pyreno[1,2-b]pyridine | [8] |
| Molecular Formula | C₁₉H₁₁N | [8] |
| Molecular Weight | 253.3 g/mol | [8][9] |
| CAS Number | 189-92-4 | [8] |
| Character | Azaarenes can exhibit basic character due to the lone pair of electrons on the nitrogen atom, which can influence chromatographic behavior. | [5] |
Principle of the Analytical Method
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of this compound.
-
Separation: The separation is achieved on a C18 stationary phase, which is non-polar. Analytes are eluted using a mobile phase gradient of water and acetonitrile. Separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase; compounds with higher hydrophobicity are retained longer.[10] A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is essential for analyzing mixtures of PAHs and azaarenes, as it allows for the efficient elution of both less hydrophobic and more hydrophobic compounds within a reasonable timeframe.[11]
-
Detection: Following separation, the analyte is quantified using a Fluorescence Detector (FLD). Aromatic molecules like this compound absorb light at a specific excitation wavelength and then emit light at a longer, characteristic emission wavelength. This process is highly specific and allows for very low detection limits, often in the picogram range.
-
Sample Preparation: The protocol involves a solid-phase extraction (SPE) cleanup step. This is crucial for removing interfering matrix components and concentrating the analyte before injection. The basicity of azaarenes can be exploited during SPE to achieve selective separation from neutral PAHs.[5]
Instrumentation, Reagents, and Materials
Instrumentation
-
HPLC System equipped with:
-
Binary or Quaternary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Fluorescence Detector (FLD)
-
-
Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™)
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Vortex Mixer
-
Ultrasonic Bath
-
Nitrogen Evaporation System
-
Solid-Phase Extraction (SPE) Manifold
Reagents and Chemicals
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm, or Milli-Q)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonia solution (for pH adjustment)
Consumables
-
Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column specifically designed for PAH analysis is also suitable.[12][13]
-
Guard Column: Compatible C18 guard column
-
SPE Cartridges: Silica-based or polymeric sorbent cartridges (e.g., Si, C18, or a mixed-mode cation exchange for exploiting basicity).
-
Volumetric flasks (Class A)
-
Autosampler vials (amber, with PTFE septa)
-
Syringe filters (0.22 µm PTFE)
Detailed Experimental Protocols
Safety Precaution: this compound is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.[8]
Protocol 1: Preparation of Standard Solutions and Mobile Phase
-
Primary Stock Solution (100 µg/mL):
-
Accurately weigh approximately 2.5 mg of this compound standard.
-
Quantitatively transfer it to a 25 mL amber volumetric flask.
-
Dissolve and bring to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Store at 4°C in the dark. This solution is stable for several months.[14]
-
-
Intermediate Stock Solution (10 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL amber volumetric flask.
-
Dilute to the mark with acetonitrile.
-
-
Working Calibration Standards (e.g., 1, 5, 10, 50, 100 ng/mL):
-
Prepare a series of calibration standards by serial dilution of the Intermediate Stock Solution with acetonitrile. For example, to prepare a 100 ng/mL standard, dilute 100 µL of the 10 µg/mL solution to 10 mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (Type I)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Degas both mobile phases for at least 15 minutes in an ultrasonic bath before placing them on the HPLC system.[10]
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a general workflow for extracting this compound from a liquid organic matrix. It should be optimized based on the specific sample matrix.
-
Sample Pre-treatment: Dilute 1 mL of the sample with 4 mL of hexane to reduce viscosity and ensure compatibility with the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Interference Elution (Wash Step): Wash the cartridge with 5 mL of hexane to elute non-polar interferences.
-
Analyte Elution: Elute the this compound and other polar compounds using 5 mL of a 50:50 (v/v) mixture of dichloromethane and hexane. Collect the eluate.
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the dried residue in 200 µL of acetonitrile.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber autosampler vial for analysis.
Caption: General workflow for sample preparation using Solid-Phase Extraction (SPE).
Protocol 3: HPLC Configuration and Analytical Run
The following table outlines the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for PAH and azaarene separation based on hydrophobicity. |
| Mobile Phase A | Water | Weak solvent in reversed-phase. |
| Mobile Phase B | Acetonitrile | Strong solvent in reversed-phase. Provides good peak shape for PAHs. |
| Gradient Program | Time (min) | %B |
| 0.0 | 50 | |
| 20.0 | 100 | |
| 25.0 | 100 | |
| 25.1 | 50 | |
| 30.0 | 50 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape.[11] |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on analyte concentration. |
| Fluorescence (FLD) | Excitation: 290 nm | These wavelengths are based on typical settings for the closely related Benzo(a)pyrene and provide high sensitivity.[15] Optimal wavelengths should be confirmed experimentally. |
| Emission: 410 nm | ||
| Run Time | 30 minutes | Ensures elution of the analyte and re-equilibration of the column. |
Data Analysis and Quality Control
Calibration and Quantification
-
Inject the prepared calibration standards from low to high concentration.
-
Construct a calibration curve by plotting the peak area of this compound against its known concentration.
-
Perform a linear regression analysis on the curve. The coefficient of determination (R²) should be ≥ 0.995 for the curve to be accepted.
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
System Suitability and Method Performance
Before analyzing samples, the system's performance must be verified. The following table provides typical acceptance criteria for system suitability.
| Parameter | Typical Acceptance Criteria | Purpose |
| Retention Time (RT) RSD | ≤ 2.0% | Ensures stability and reproducibility of the separation. |
| Peak Area RSD | ≤ 5.0% | Demonstrates precision of the injection and detection system. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry. Values > 2 can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration that can be reliably detected.[15] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest concentration that can be accurately quantified. |
RSD: Relative Standard Deviation, based on ≥ 5 replicate injections of a mid-level standard.
Troubleshooting
Caption: A guide to common issues in the HPLC analysis of this compound.
Conclusion
The HPLC-FLD method detailed in this application note provides a reliable, sensitive, and robust approach for the quantitative analysis of this compound. By following the outlined protocols for sample preparation, instrument configuration, and data analysis, researchers can achieve high-quality, reproducible results. The provided insights into the causality of experimental choices and troubleshooting will empower analysts to adapt and validate this method for their specific research needs, ensuring the highest level of scientific integrity.
References
-
Millet, M., et al. (2008). COMPARISON OF TWO ANALYTICAL METHODS FOR THE DETERMINATION OF AZAARENES IN ATMOSPHERIC PARTICULATE MATTER. Taylor & Francis Online. Available at: [Link][6]
-
Millet, M., et al. (2008). Comparison of two analytical methods for the determination of azaarenes in atmospheric particulate matter. ResearchGate. Available at: [Link][3]
-
Szterk, A., et al. (2012). Determination of azaarenes in oils using the LC-APCI-MS/MS technique: new environmental toxicant in food oils. PubMed. Available at: [Link][16]
-
Millet, M., et al. (2008). COMPARISON OF TWO ANALYTICAL METHODS FOR THE DETERMINATION OF AZAARENES IN ATMOSPHERIC PARTICULATE MATTER. Taylor & Francis. Available at: [Link][7]
-
Acheson, D. R., et al. (1986). Determination of selected azaarenes in water by bonded-phase extraction and liquid chromatography. ACS Publications. Available at: [Link][5]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link][8]
-
Kumar, A., et al. (2013). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars. Available at: [Link][10]
-
Olubunmi, F. E., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. MDPI. Available at: [Link][11]
-
Restek Corporation. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Available at: [Link][12]
-
Kumar, A., et al. (2013). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. ResearchGate. Available at: [Link][13]
-
National Center for Biotechnology Information. Azabenzo(a)pyrene. PubChem Compound Database. Available at: [Link][9]
-
International Agency for Research on Cancer. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations. NCBI Bookshelf. Available at: [Link][1][17]
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Węgrzyn-Szkutnik, M., et al. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. MDPI. Available at: [Link][2]
-
Commission on Oils, Fats and Derivatives. (1989). DETERMINATION OF BENZO[a]PYRENE IN OILS AND FATS BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Pure and Applied Chemistry. Available at: [Link][14]
-
Li, H., et al. (2018). Determination of benzo(a)pyrene in fried and baked foods by HPLC combined with vesicular coacervative supramolecular solvent extraction. PMC - NIH. Available at: [Link][15]
-
Su, Y., et al. (2015). Effects of Benzo[a]pyrene Exposure on Human Hepatocellular Carcinoma Cell Angiogenesis, Metastasis, and NF-κB Signaling. PMC - NIH. Available at: [Link][4]
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- 3. researchgate.net [researchgate.net]
- 4. Effects of Benzo[a]pyrene Exposure on Human Hepatocellular Carcinoma Cell Angiogenesis, Metastasis, and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Determination of benzo(a)pyrene in fried and baked foods by HPLC combined with vesicular coacervative supramolecular solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of azaarenes in oils using the LC-APCI-MS/MS technique: new environmental toxicant in food oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Characterizing 10-Azabenzo(a)pyrene: A Fluorescence Spectroscopy Approach for a Novel Aza-PAH
An Application Note and Protocol Guide
Abstract
10-Azabenzo(a)pyrene is a heterocyclic aza-polycyclic aromatic hydrocarbon (aza-PAH), a nitrogen-containing derivative of the potent carcinogen Benzo(a)pyrene (B[a]P).[1][2] Aza-PAHs are compounds of emerging environmental and toxicological concern, often formed during the combustion of nitrogen-containing organic materials.[3] While the fluorescence properties of B[a]P are well-documented, specific photophysical data for this compound is scarce. This guide provides a comprehensive framework and detailed protocols for the systematic characterization of this compound using fluorescence spectroscopy. By leveraging the known spectral characteristics of its parent compound, B[a]P, we establish a robust methodology for determining its fundamental photophysical properties and a practical application for its detection in environmental samples. This document is intended for researchers, environmental scientists, and drug development professionals seeking to investigate the properties and prevalence of novel aza-PAHs.
Introduction: The Significance of Aza-PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants known for their carcinogenic and mutagenic properties.[2] Benzo(a)pyrene (B[a]P) is often used as a marker for total PAH exposure due to its high carcinogenicity.[4] The substitution of a carbon atom with nitrogen in the aromatic ring system creates an aza-PAH, altering the molecule's electronic structure, solubility, and biological activity.
This compound (C₁₉H₁₁N) is structurally analogous to B[a]P, suggesting it may possess unique fluorescence characteristics and biological interactions that warrant detailed investigation. Fluorescence spectroscopy offers an exceptionally sensitive and selective tool for this purpose, enabling the elucidation of photophysical properties and the development of methods for trace-level detection.[5][6]
This application note provides a scientifically-grounded, predictive framework for researchers to:
-
Determine the core photophysical parameters of this compound.
-
Implement a validated protocol for its quantification in a relevant matrix.
Foundational Context: Photophysical Properties of Benzo(a)pyrene
Due to the limited direct data on this compound, we will use the well-characterized parent compound, Benzo(a)pyrene, as a reference point. The introduction of the nitrogen heteroatom is expected to induce shifts in the absorption and emission maxima and may alter the quantum yield and lifetime. The properties of B[a]P provide a logical starting point for instrumental parameter optimization.
| Parameter | Value | Solvent / Conditions | Source |
| Excitation Maxima (λex) | 347 nm, 365 nm, 385 nm | Acetone | [5][6] |
| Emission Maxima (λem) | 405 nm, 426 nm, 455 nm | Acetone / Aqueous Media | [5][7] |
| Fluorescence Lifetime (τ) | ~127 ns | Air-saturated distilled water | [8] |
| Fluorescence Quantum Yield (Φf) | Varies significantly with environment | N/A | [9] |
Core Protocol: Comprehensive Photophysical Characterization
This section details the workflow for determining the fundamental fluorescence properties of this compound. The use of a certified reference material is highly recommended to ensure sample purity.
Caption: Workflow for the photophysical characterization of this compound.
Protocol: Sample Preparation
Rationale: Proper sample preparation is critical to avoid artifacts such as the inner filter effect and concentration quenching, which can distort spectral shapes and reduce fluorescence intensity. The absorbance of the sample at the excitation wavelength should be kept below 0.05 to ensure a linear relationship between concentration and emission.[10]
-
Solvent Selection: Use spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol) to minimize background fluorescence.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL or ~4 mM) of this compound in a solvent in which it is readily soluble, such as toluene or dichloromethane. Store in an amber vial at 2-8°C.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the solvent of choice for analysis. A final concentration in the nanomolar to low micromolar range is typical.
-
Absorbance Check: Measure the UV-Vis absorption spectrum of the final working solution. Confirm that the absorbance at the intended excitation wavelength is ≤ 0.05.
Protocol: Acquiring Excitation and Emission Spectra
Rationale: This procedure identifies the optimal wavelengths for excitation and the resulting emission profile, which are characteristic of the molecule's electronic structure.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Blank Measurement: Fill a 1 cm pathlength quartz cuvette with the spectroscopic grade solvent and record a blank scan to identify any background signals or Raman scattering peaks.
-
Emission Spectrum:
-
Based on the properties of B[a]P, set the initial excitation wavelength (λex) to 365 nm.[5]
-
Scan the emission monochromator (λem) from 375 nm to 600 nm.
-
Identify the wavelength with the maximum emission intensity (λem,max).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem,max identified in the previous step.
-
Scan the excitation monochromator (λex) from 250 nm to 400 nm.
-
The resulting spectrum should resemble the absorbance spectrum and will confirm the most efficient excitation wavelengths.
-
-
Parameter Optimization: Adjust slit widths to balance signal intensity and spectral resolution. A bandpass of 2-5 nm is a common starting point.[11]
Protocol: Measuring Relative Fluorescence Quantum Yield (Φf)
Rationale: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[9] The relative method compares the integrated fluorescence intensity of the sample to that of a well-characterized standard. Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.546) or anthracene in cyclohexane (Φf ≈ 0.27) are common standards.[12]
-
Standard Selection: Choose a quantum yield standard whose absorption and emission ranges overlap with this compound.
-
Data Acquisition:
-
Prepare both the standard and the sample in the same solvent if possible. If not, account for the difference in the refractive index of the solvents.
-
Measure the absorbance of both the standard and the sample at the chosen excitation wavelength. Ensure absorbances are in the linear range (< 0.05).
-
Record the fluorescence emission spectrum for both the standard and the sample using the same excitation wavelength and instrument settings.
-
-
Calculation: The quantum yield of the sample (Φf,s) is calculated using the following equation:
Φf,s = Φf,r * ( I_s / I_r ) * ( A_r / A_s ) * ( η_s² / η_r² )
Where:
-
Φf,r is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts s and r denote the sample and reference, respectively.
-
Protocol: Measuring Fluorescence Lifetime (τ)
Rationale: The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is a key parameter sensitive to the molecule's microenvironment and quenching processes.[13] Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.
-
Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength close to the absorbance maximum of this compound.
-
Data Acquisition:
-
Acquire the fluorescence decay profile of the sample, ensuring the peak counts are well below 5% of the laser repetition rate to avoid pulse pile-up.
-
Record an Instrument Response Function (IRF) using a scattering solution (e.g., dilute Ludox) at the same excitation wavelength.
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay curve with the IRF.
-
Determine the best fit using a mono- or multi-exponential decay model. The goodness of fit is typically assessed by a chi-squared (χ²) value close to 1.0.
-
Application Protocol: Trace Detection in Water Samples
This protocol provides a workflow for the sensitive detection of this compound in environmental water samples, a common application for PAH analysis.[14]
Caption: Workflow for trace detection of this compound in water.
Rationale
Direct measurement in environmental matrices is often impossible due to low concentrations and interference from other fluorescent compounds (e.g., humic acids). Solid-Phase Extraction (SPE) is a robust sample cleanup and concentration technique that isolates analytes of interest from complex matrices.[5]
Step-by-Step Methodology
-
SPE Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through a C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 50:50 v/v) to remove polar interferences.
-
-
Analyte Elution:
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained this compound with 5-10 mL of acetonitrile into a collection tube.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume (e.g., 1.0 mL) of acetonitrile for analysis.
-
-
Fluorometric Analysis:
-
Analyze the final extract using the optimal excitation and emission wavelengths determined in Part 2.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in acetonitrile.
-
Generate a calibration curve by plotting fluorescence intensity versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Perform spike-and-recovery experiments on blank water samples to validate the method's accuracy and efficiency.
-
Conclusion
While specific photophysical data for this compound is not yet widely available, its structural similarity to Benzo(a)pyrene allows for the development of a robust and scientifically sound analytical framework. The protocols outlined in this guide provide a comprehensive approach to fully characterize the fluorescence properties of this novel aza-PAH and establish a sensitive method for its detection in environmental samples. Empirical determination of its unique spectral signature, quantum yield, and lifetime is a critical first step for any future research into its environmental fate, toxicological profile, or potential applications as a fluorescent probe.
References
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-
Title: Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals | Request PDF Source: ResearchGate URL: [Link]
-
Title: Excitation and emission spectra of Benzo(a)Pyren 1.0 × 10⁻⁶ M. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Cellular uptake and intracellular localization of benzo(a)pyrene by digital fluorescence imaging microscopy - PubMed Source: PubMed URL: [Link]
-
Title: Cellular uptake and intracellular localization of benzo(a)pyrene by digital fluorescence imaging microscopy - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Benzo[ a]pyrene-Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Electronic Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
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Title: Lysosome imaging in cancer cells by pyrene-benzothiazolium dyes: An alternative imaging approach for LAMP-1 expression based visualization methods to avoid background interference - PubMed Source: PubMed URL: [Link]
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Title: Red-emitting pyrene-benzothiazolium: unexpected selectivity to lysosomes for real-time cell imaging without alkalinizing effect - PubMed Source: PubMed URL: [Link]
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Title: Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Toxicological Profile For Benzo{A}Pyrene - epa nepis Source: U.S. Environmental Protection Agency URL: [Link]
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Title: Pyrene - OMLC Source: Oregon Medical Laser Center URL: [Link]
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Title: Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
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Title: Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Fluorescence properties of pyrene derivative aggregates formed in polymer matrix depending on concentration - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
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Title: Temperature dependence of pyrene fluorescence lifetime τ0 and of the... - ResearchGate Source: ResearchGate URL: [Link]
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Title: Quantum yield - Wikipedia Source: Wikipedia URL: [Link]
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Title: Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a Source: pubs.rsc.org URL: [Link]
-
Title: Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Fluorescence emission spectra of pyrene (4.4 × 10 −8 M) in water and in... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Azobenzene Photoisomerization Quantum Yields in Methanol Redetermined | Request PDF Source: ResearchGate URL: [Link]
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Title: (PDF) Fluorescence properties of pyrene derivative aggregates formed in polymer matrix depending on concentration - ResearchGate Source: ResearchGate URL: [Link]
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Title: Emission lifetime study of fluorescence probes based on G-quadruplex oligonucleotides end-labeled with pyrene moieties - ResearchGate Source: ResearchGate URL: [Link]
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Application Note & Protocol: Safe Handling and Disposal of 10-Azabenzo(a)pyrene
Executive Summary
10-Azabenzo(a)pyrene is a heterocyclic polycyclic aromatic hydrocarbon (azaarene). While specific toxicological data for this compound is limited, its structural similarity to Benzo(a)pyrene—a well-documented Group 1 carcinogen—necessitates that it be handled with extreme caution.[1][2] This document establishes a comprehensive protocol based on the principle of assumed hazard, treating this compound as a potent carcinogen, mutagen, and teratogen. The procedures outlined herein are designed to minimize exposure risk to laboratory personnel and prevent environmental contamination through rigorous handling, decontamination, and disposal practices, in accordance with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5]
Hazard Identification and Risk Assessment
The foundational principle for handling compounds with limited safety data is to treat them as highly hazardous.[6] The risk assessment for this compound is therefore based on the known toxicological profile of its carbocyclic analog, Benzo(a)pyrene, and the general properties of large azaarenes.[7][8]
Physicochemical and Toxicological Profile
The properties of this compound are presumed to be similar to Benzo(a)pyrene. It is expected to be a crystalline solid with low aqueous solubility and high potential for bioaccumulation.[9][10]
| Property | Presumed Value / Classification | Source / Justification |
| Chemical Formula | C₁₉H₁₁N | - |
| Appearance | Pale yellow crystalline solid | Analogy to Benzo(a)pyrene[2][10] |
| Aqueous Solubility | Poor / Insoluble | Characteristic of PAHs[10] |
| Carcinogenicity | Presumed Category 1B (May cause cancer) | Analogy to Benzo(a)pyrene (IARC Group 1)[1][11] |
| Mutagenicity | Presumed Category 1B (May cause genetic defects) | Analogy to Benzo(a)pyrene[12][13] |
| Reproductive Toxicity | Presumed Category 1B (May damage fertility or the unborn child) | Analogy to Benzo(a)pyrene[12] |
| Skin Sensitization | Presumed Category 1 (May cause an allergic skin reaction) | Analogy to Benzo(a)pyrene[12][13] |
| Environmental Hazard | Presumed Acute & Chronic Hazard (Very toxic to aquatic life) | Analogy to Benzo(a)pyrene[10][13] |
Mechanism of Carcinogenicity: The Causality Behind the Hazard
The carcinogenicity of PAHs like Benzo(a)pyrene is not due to the parent compound itself, but to its metabolic activation in vivo.[1] Cytochrome P450 enzymes metabolize the compound into a highly reactive diol epoxide. This metabolite can then form covalent bonds (adducts) with DNA, leading to genetic mutations that can initiate cancer.[1] It is scientifically prudent to assume a similar metabolic activation pathway for this compound. Understanding this mechanism underscores why preventing exposure—via inhalation, ingestion, or skin contact—is paramount.
Caption: Emergency spill response decision workflow.
Waste Management and Disposal Protocol
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to EPA regulations and institutional policies. [4][14][15][16]Never dispose of this chemical down the drain or in the regular trash. [17]
Waste Segregation and Containment
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.
| Waste Type | Container | Instructions |
| Solid Waste | Lined, rigid, leak-proof container with a sealing lid. | Includes contaminated gloves, gowns, absorbent pads, and plasticware. Do not place sharp objects in this container. |
| Liquid Waste | Sealable, chemically-resistant (e.g., glass or polyethylene) bottle. | Includes unused solutions and the first solvent rinses from glassware. [18]Keep container closed when not in use. [18]Use secondary containment. |
| Sharps Waste | Puncture-proof sharps container. | Includes contaminated needles and razor blades. Syringes containing residual liquid must be disposed of as liquid waste, not in a sharps container. [19] |
SOP 3: Waste Collection and Disposal
-
Labeling: All waste containers must be labeled with a "HAZARDOUS WASTE" tag before the first drop of waste is added. [20][18]The label must clearly state "this compound" and identify all other chemical constituents and their approximate concentrations.
-
Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. [15]This area must be under the control of the operator and located at or near the point of generation.
-
Container Management: Keep waste containers closed at all times except when adding waste. [18][15]Ensure containers are in good condition and stored in secondary containment.
-
Disposal Request: Once a waste container is full, or if work on the project is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not accumulate large quantities of waste. [21][18]
Caption: Hazardous waste management lifecycle for this compound.
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Application Notes and Protocols for the Synthesis of 10-Azabenzo(a)pyrene Derivatives for Cancer Research
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 10-azabenzo(a)pyrene derivatives. These nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) are of significant interest in oncology due to their structural similarity to the potent carcinogen benzo(a)pyrene, which allows them to function as molecular probes and potential therapeutic agents.[1][2] This guide details robust synthetic protocols, explains the underlying chemical principles, and presents methods for the characterization and biological evaluation of these compounds in a cancer research context.
Introduction: The Rationale for Targeting Aza-PAHs in Cancer Research
Benzo(a)pyrene (BaP), a well-established procarcinogen found in tobacco smoke and other combustion products, exerts its genotoxic effects after metabolic activation to highly reactive epoxides that form DNA adducts, leading to mutations and potentially initiating carcinogenesis.[1][2] The strategic substitution of a carbon atom with a nitrogen atom in the BaP scaffold to create azabenzo(a)pyrenes offers a powerful tool to modulate the electronic properties, metabolic fate, and biological activity of the parent molecule.[3]
The introduction of a nitrogen atom can alter the planarity and electron density of the aromatic system, potentially influencing its ability to intercalate into DNA and interact with key cellular targets. Furthermore, the nitrogen atom can serve as a handle for further functionalization, enabling the development of derivatives with tailored properties, such as enhanced solubility, targeted delivery, or specific inhibitory activities. This guide focuses on the synthesis of this compound and its derivatives, providing a foundational platform for exploring their potential in cancer research, from mechanistic studies to drug discovery.
Synthetic Strategies and Protocols
The synthesis of azabenzo(a)pyrene derivatives can be approached through various routes. Here, we detail a reliable and adaptable method based on the Bischler-Napieralski cyclodehydration, a powerful reaction for the synthesis of isoquinoline-type ring systems.[4][5]
General Workflow for the Synthesis of this compound
The overall synthetic strategy involves the construction of a suitable amide precursor followed by an acid-catalyzed intramolecular cyclization to form the final aza-aromatic ring system.
Caption: General synthetic workflow for this compound derivatives.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established literature methods for the synthesis of azabenzo[a]pyrenes.[4][5]
Materials and Reagents:
-
4-Keto-1,2,3,4-tetrahydrochrysene
-
Hydrazine hydrate
-
Ethylene glycol
-
Potassium hydroxide
-
Formic acid
-
Polyphosphoric acid (PPA)
-
Palladium on carbon (10% Pd/C)
-
Toluene
-
Ethanol
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
NMR spectrometer
-
Mass spectrometer
-
UV-Vis spectrophotometer
Step-by-Step Procedure:
Part A: Synthesis of 4-Amino-1,2,3,4-tetrahydrochrysene
-
Rationale: The initial step involves the conversion of the keto group into an amino group, which is essential for the subsequent amide formation. A Wolff-Kishner reduction followed by dehydrogenation is a common approach.
-
To a solution of 4-keto-1,2,3,4-tetrahydrochrysene (1.0 eq) in ethylene glycol, add hydrazine hydrate (5.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
After cooling, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Part B: Synthesis of N-(1,2,3,4-Tetrahydrochrysen-4-yl)formamide
-
Rationale: The formamide is the direct precursor for the Bischler-Napieralski cyclization. Formic acid serves as the formylating agent.
-
Dissolve the crude 4-amino-1,2,3,4-tetrahydrochrysene in an excess of formic acid.
-
Heat the solution at 100 °C for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the formamide.
Part C: Cyclodehydration to form 4,5-Dihydro-10-azabenzo(a)pyrene
-
Rationale: This is the key ring-forming step. Polyphosphoric acid acts as both a catalyst and a dehydrating agent to facilitate the intramolecular electrophilic aromatic substitution.
-
Add the N-(1,2,3,4-tetrahydrochrysen-4-yl)formamide to polyphosphoric acid at 80 °C with vigorous stirring.
-
Increase the temperature to 150 °C and maintain for 3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide.
-
Extract the product with toluene, wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Part D: Dehydrogenation to this compound
-
Rationale: The final step is the aromatization of the newly formed heterocyclic ring to yield the planar, fully aromatic this compound.
-
Dissolve the crude 4,5-dihydro-10-azabenzo(a)pyrene in a suitable high-boiling solvent like decalin.
-
Add 10% palladium on carbon (10% by weight of the substrate).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the filter cake with toluene.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Characterization and Data Analysis
Thorough characterization is crucial to confirm the structure and purity of the synthesized derivatives.
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 500 MHz) | Complex aromatic multiplets in the range of δ 7.5-9.0 ppm. |
| ¹³C NMR (CDCl₃, 125 MHz) | Multiple signals in the aromatic region (δ 120-150 ppm). |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₁₉H₁₁N: 253.0891; Found: [M+H]⁺ 254.0968.[6][7] |
| UV-Vis Spectroscopy (in Ethanol) | Absorption maxima similar to benzo(a)pyrene, with characteristic peaks around 250-400 nm.[4] |
| Fluorescence Spectroscopy (in Ethanol) | Emission spectrum with distinct peaks, useful for cellular imaging and binding studies.[8] |
| Melting Point | Sharp melting point, indicative of high purity. |
Application in Cancer Research: Biological Evaluation
Once synthesized and characterized, this compound derivatives can be evaluated for their biological activity in various cancer cell lines.
Cytotoxicity and Mutagenicity Assays
-
MTT Assay: To determine the cytotoxic effects of the compounds on cancer cell lines (e.g., lung, breast, colon cancer). This assay measures the metabolic activity of cells and provides an indication of cell viability.
-
Ames Test: To assess the mutagenic potential of the derivatives using different strains of Salmonella typhimurium.[9] This is a critical step to understand if the aza-substitution alters the genotoxic profile compared to benzo(a)pyrene.
Mechanism of Action Studies
Caption: Putative mechanism of action for this compound derivatives in cancer cells.
-
DNA Intercalation Studies: Using techniques like fluorescence quenching or viscosity measurements of DNA solutions upon addition of the compound to determine its ability to insert between DNA base pairs.
-
Cell Cycle Analysis: Employing flow cytometry to investigate the effects of the compounds on the progression of the cell cycle in cancer cells.
-
Apoptosis Assays: Using methods like Annexin V/PI staining to determine if the compounds induce programmed cell death.
Conclusion and Future Directions
The synthetic protocols outlined in this guide provide a robust foundation for the preparation of this compound and its derivatives. The systematic biological evaluation of these compounds will contribute to a deeper understanding of the structure-activity relationships of aza-PAHs and their potential as anticancer agents or as tools for studying the mechanisms of carcinogenesis. Future work could focus on the synthesis of a library of derivatives with diverse substituents to optimize their biological activity and selectivity for cancer cells.
References
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- ACS Publications. (n.d.). Synthesis of some new azabenzo[a]pyrenes and monomethylazabenzo[a]pyrenes. The Journal of Organic Chemistry.
- PubMed. (2018). Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group.
- ACS Publications. (n.d.). The Synthesis of Some New Azabenzo[a]pyrenes and Monomethylazabenzo[a]pyrenesla.
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- (n.d.). Synthesis of [13C6Ring(U)]-(±)
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- PubMed - NIH. (n.d.). Benzo[a]pyrene and Its Analogues: Structural Studies of Molecular Strain.
- Journal of the American Chemical Society. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties.
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- PubMed. (n.d.). Natural phenanthrenes and their biological activity.
- MDPI. (2022). Acylhydrazones and Their Biological Activity: A Review.
- National Institute of Standards and Technology. (n.d.). Benzo[a]pyrene - the NIST WebBook.
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Application Notes and Protocols: 10-Azabenzo(a)pyrene as a Novel Fluorescent Probe
Introduction: Unveiling the Potential of 10-Azabenzo(a)pyrene in Fluorescence Sensing
Fluorescent probes are indispensable tools in modern research, enabling the sensitive and selective detection of a wide array of analytes in chemical and biological systems. Pyrene and its derivatives have long been celebrated for their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and the characteristic formation of excimers, which provides a ratiometric sensing capability. The introduction of a nitrogen atom into the polycyclic aromatic hydrocarbon (PAH) framework, as in the case of this compound, can modulate the electronic and photophysical properties of the parent molecule, offering new avenues for the rational design of fluorescent probes with tailored specificities and enhanced performance.
This document provides a comprehensive guide to the application of this compound as a fluorescent probe. While the parent compound, benzo[a]pyrene, is a well-studied fluorophore, the specific photophysical characteristics and sensing applications of its nitrogen-containing analogue, this compound, are an emerging area of investigation. Drawing upon the established principles of pyrene-based fluorescence spectroscopy and the known similarities between azapyrenes and their parent PAHs, these notes offer a foundational framework for researchers to explore the utility of this novel probe. The ultraviolet absorption spectra of this compound and other azabenzo[a]pyrenes have been observed to be very similar to that of benzo[a]pyrene, suggesting analogous electronic transitions and, by extension, similar fluorescence behavior[1]. This guide will focus on a potential application in probing DNA interactions, a common use for planar aromatic molecules.
Photophysical Properties of this compound: A Preliminary Overview
Precise experimental determination of the photophysical properties of this compound is an active area of research. However, based on the known characteristics of benzo[a]pyrene and other azapyrenes, we can provide an estimated set of parameters to guide initial experimental design. It is crucial for researchers to experimentally verify these values for their specific experimental conditions.
| Property | Estimated Value/Range | Notes |
| Molar Mass | 253.30 g/mol | [2] |
| Formula | C₁₉H₁₁N | [2] |
| λmax (Absorption) | ~340 - 390 nm | Estimated based on the similarity of its UV absorption spectrum to benzo[a]pyrene[1]. Experimental verification is essential. |
| λmax (Emission) | ~380 - 450 nm | Expected to be in a similar range to benzo[a]pyrene. The exact maximum will be solvent-dependent. |
| Quantum Yield (ΦF) | Not Determined | Likely to be moderate to high, characteristic of rigid aromatic systems. For comparison, the quantum yield of some pyrene derivatives can be significant[3]. |
| Fluorescence Lifetime (τ) | Not Determined | Expected to be in the nanosecond range, similar to other pyrene derivatives[4]. |
| Solvent Effects | Solvatochromic shifts are expected. | The nitrogen heteroatom can interact with polar solvents, potentially leading to shifts in the emission spectra. |
Application Protocol: Investigation of this compound Interaction with DNA
The planar structure of this compound suggests its potential to interact with double-stranded DNA, likely through intercalation between base pairs. This interaction can lead to changes in the fluorescence properties of the probe, such as quenching or enhancement of emission intensity, and shifts in the emission wavelength, which can be monitored to study the binding event. Benzo[a]pyrene and its metabolites are known to bind to DNA[5][6][7][8].
I. Materials and Reagents
-
This compound (certified reference material available from suppliers)
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
II. Preparation of Stock Solutions
Causality behind Experimental Choices: A concentrated stock solution of the hydrophobic this compound is prepared in an organic solvent like DMSO to ensure complete dissolution before dilution into the aqueous buffer. The final DMSO concentration in the working solutions should be kept low (typically <1%) to minimize its effect on DNA structure and the fluorescence of the probe.
-
This compound Stock Solution (1 mM): Accurately weigh a small amount of this compound and dissolve it in spectroscopic grade DMSO to obtain a final concentration of 1 mM. Store this solution in the dark at 4°C.
-
ct-DNA Stock Solution: Dissolve high-quality ct-DNA in Tris-HCl buffer to a concentration of approximately 1 mg/mL. The concentration of the DNA solution should be determined accurately by measuring the absorbance at 260 nm using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ (per nucleotide). The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is between 1.8 and 1.9.
-
Working Buffer: Prepare a sufficient volume of Tris-HCl buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
III. Experimental Workflow: Fluorescence Titration
Trustworthiness of the Protocol: This protocol employs a systematic titration, a standard method for studying binding interactions. By keeping the probe concentration constant and incrementally adding the DNA, the changes in fluorescence can be directly correlated to the binding event, allowing for the determination of binding parameters.
Caption: Experimental workflow for investigating the interaction of this compound with DNA.
IV. Step-by-Step Protocol
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength. Based on the estimated absorption maximum, start with an excitation wavelength of approximately 370 nm. It is highly recommended to first record an excitation spectrum to determine the optimal excitation wavelength.
-
Set the emission wavelength range (e.g., 380 nm to 600 nm).
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without causing significant photobleaching.
-
-
Sample Preparation for Titration:
-
In a quartz cuvette, prepare a 3 mL solution of this compound at a fixed concentration (e.g., 1 µM) in the Tris-HCl buffer. Ensure the final DMSO concentration is minimal.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum. This will serve as the reference (F₀).
-
-
Titration Procedure:
-
Add a small aliquot (e.g., 2-10 µL) of the ct-DNA stock solution to the cuvette containing the this compound solution.
-
Gently mix the solution by inverting the cuvette, avoiding the formation of air bubbles.
-
Allow the solution to equilibrate for 2-5 minutes at room temperature.
-
Record the fluorescence emission spectrum.
-
Repeat the addition of ct-DNA aliquots, recording the spectrum after each addition, until no significant change in fluorescence intensity is observed (saturation).
-
Data Analysis and Interpretation
The interaction between this compound and DNA can be quantified by analyzing the changes in fluorescence intensity. If the fluorescence is quenched upon binding, the data can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
where:
-
F₀ is the fluorescence intensity of the probe in the absence of the quencher (DNA).
-
F is the fluorescence intensity of the probe in the presence of the quencher (DNA).
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (DNA).
A linear Stern-Volmer plot (F₀/F vs. [Q]) indicates a single type of quenching mechanism (either static or dynamic).
For determining the binding constant (K) and the number of binding sites (n), the following double logarithmic equation can be used:
log[(F₀ - F) / F] = log(K) + n log[Q]
A plot of log[(F₀ - F) / F] versus log[Q] will yield a straight line with a slope of 'n' and a y-intercept of log(K).
Caption: Flowchart for the analysis of fluorescence titration data.
Troubleshooting and Considerations
-
Photobleaching: Aromatic hydrocarbons can be susceptible to photobleaching. Minimize exposure to the excitation light and use the lowest necessary excitation intensity.
-
Inner Filter Effect: At high concentrations of the probe or DNA, the excitation or emission light can be absorbed by the sample, leading to artificially low fluorescence readings. Keep the absorbance of the solutions below 0.1 at the excitation and emission wavelengths.
-
Solvent Effects: The photophysical properties of this compound are likely to be sensitive to the solvent environment. Ensure consistent buffer conditions throughout the experiment.
-
Purity of Reagents: Use high-purity DNA and spectroscopic grade solvents to avoid interference from fluorescent impurities.
Conclusion
This compound presents an exciting new scaffold for the development of fluorescent probes. While detailed characterization of its photophysical properties is ongoing, its structural similarity to benzo[a]pyrene provides a strong basis for its exploration in various sensing applications, particularly in the study of biomolecular interactions. The protocols and guidelines presented here offer a starting point for researchers to harness the potential of this novel fluorophore. As with any new tool, careful experimental design and thorough validation are paramount to achieving reliable and meaningful results.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12435805, this compound. Retrieved January 12, 2026 from [Link].
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Application Note & Protocols: Investigating 10-Azabenzo(a)pyrene in DNA Adduct Formation
Abstract
10-Azabenzo(a)pyrene (10-azaB[a]P) is a nitrogen-substituted polycyclic aromatic hydrocarbon (aza-PAH) of significant toxicological interest. Like its carcinogenic analogue benzo(a)pyrene (B[a]P), 10-azaB[a]P requires metabolic activation to exert its genotoxic effects, primarily through the formation of covalent DNA adducts. These adducts represent a critical initial step in chemical carcinogenesis. This document provides a detailed guide to the study of 10-azaB[a]P-DNA adducts, outlining the underlying biochemical principles, state-of-the-art analytical protocols, and the causality behind key experimental choices. We present methodologies for both sensitive detection using ³²P-postlabeling and quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of Aza-PAHs
Nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs) are an important class of environmental contaminants, found in crude oil, coal tar, and as products of incomplete combustion of nitrogen-containing organic matter. The introduction of a nitrogen atom into the aromatic ring system profoundly alters the molecule's electronic properties, metabolism, and biological activity compared to its homocyclic counterparts. This compound (10-azaB[a]P) is a prominent member of this class and serves as a model compound for understanding the mechanisms of aza-PAH genotoxicity. Its study is crucial for assessing the risk posed by these widespread environmental pollutants.
The central mechanism of 10-azaB[a]P's carcinogenicity involves its metabolic activation to reactive intermediates that bind covalently to DNA, forming DNA adducts. These lesions, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. Understanding the formation and fate of these adducts is paramount for toxicology and drug development professionals.
The Critical Pathway: Metabolic Activation of 10-AzaB[a]P
Unlike molecules that are directly genotoxic, 10-azaB[a]P requires enzymatic activation, primarily by Cytochrome P450 (CYP) monooxygenases (specifically CYP1A1 and CYP1B1), to become chemically reactive towards DNA. This process mirrors the activation of B[a]P but with subtle, yet important, differences due to the presence of the nitrogen atom.
The activation cascade proceeds as follows:
-
Epoxidation: The initial attack by CYP enzymes forms an epoxide on the aromatic ring system.
-
Hydration: The enzyme epoxide hydrolase (EH) converts the epoxide into a dihydrodiol.
-
Second Epoxidation: A subsequent epoxidation by CYP enzymes at the bay-region of the dihydrodiol generates the ultimate carcinogenic metabolite: a highly reactive diol epoxide. For 10-azaB[a]P, the key metabolite is the (+)-anti-10-azaB[a]P-7,8-diol-9,10-epoxide.
This diol epoxide is a potent electrophile that readily attacks nucleophilic sites on DNA bases, primarily the exocyclic amino groups of guanine and adenine.
Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of 10-Azabenzo(a)pyrene
I. Introduction: The Toxicological Significance of 10-Azabenzo(a)pyrene
This compound (10-aza-B(a)P) is a nitrogen-containing heterocyclic aromatic hydrocarbon, an aza-arene derivative of the well-characterized and potent carcinogen, Benzo(a)pyrene (B(a)P).[1] Like its parent compound, 10-aza-B(a)P is an environmental contaminant found in crude oil, shale oil, and as a byproduct of incomplete combustion processes. Its structural similarity to B(a)P raises significant toxicological concerns, as the mechanisms of toxicity are likely shared.
The cytotoxicity and genotoxicity of B(a)P are not inherent to the molecule itself but arise from its metabolic activation.[1][2] This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1, which convert the parent compound into highly reactive intermediates, such as diol epoxides.[3][4] These electrophilic metabolites can form covalent adducts with DNA, leading to mutations, chromosomal damage, and the initiation of carcinogenesis.[2][5][6] It is hypothesized that 10-aza-B(a)P undergoes a similar bioactivation pathway to exert its cytotoxic effects. Therefore, robust in vitro models that can accurately assess these effects are critical for toxicological screening and risk assessment.
This guide provides a comprehensive overview and detailed protocols for a suite of in vitro assays designed to characterize the cytotoxic profile of this compound. We will progress from foundational viability assays to more complex mechanistic assays, explaining the scientific rationale behind each method.
Caption: Proposed metabolic activation and cytotoxicity pathway for this compound.
II. The In Vitro System: Cell Line Selection and Culture
The choice of cell line is paramount for obtaining biologically relevant data. Because metabolic activation is a prerequisite for 10-aza-B(a)P toxicity, the selected cell line must possess the necessary enzymatic machinery.
Rationale for Cell Line Choice: We recommend using cell lines with well-characterized metabolic competence, particularly those expressing Phase I (e.g., CYP450s) and Phase II (e.g., GSTs) enzymes. The human hepatoma cell line, HepG2, is a widely used and appropriate model as it retains many of the metabolic enzymes found in primary hepatocytes.[7][8][9][10] For studies in non-hepatic cells or cells with low metabolic activity, the addition of an exogenous metabolic activation system, such as a rat liver S9 fraction, may be necessary.[11]
| Recommended Cell Lines | Origin | Key Characteristics | Metabolic Competence |
| HepG2 | Human Hepatocellular Carcinoma | Adherent, epithelial-like morphology. Expresses a range of Phase I and II enzymes.[10] | High |
| A549 | Human Lung Carcinoma | Adherent, epithelial. Relevant for inhalation exposure. Moderate CYP1A1 inducibility. | Moderate |
| HT-29 | Human Colon Adenocarcinoma | Adherent. Relevant for dietary exposure. Expresses CYP1A1 and 1B1.[12] | Moderate |
| HaCaT | Human Keratinocytes (Immortalized) | Adherent. Relevant for dermal exposure. Inducible CYP activity. | Low to Moderate |
III. Foundational Cytotoxicity Assays
This section details three robust, colorimetric assays that measure different hallmarks of cytotoxicity. It is recommended to use at least two orthogonal methods to gain a confident assessment of the concentration-dependent toxicity (IC50) of 10-aza-B(a)P.
A. MTT Assay: Assessment of Metabolic Viability
Principle: This assay quantifies cell viability based on the metabolic activity of the cell population. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well for HepG2) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 10-aza-B(a)P in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., <0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Mix gently by pipetting and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate percent viability relative to the vehicle control: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
B. LDH Assay: Assessment of Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of the stable cytosolic enzyme LDH into the culture supernatant upon damage to the plasma membrane.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives a coupled enzymatic reaction reducing a tetrazolium salt (INT) to a red formazan product.[16][17] The amount of formazan is proportional to the amount of LDH released, indicating the level of cell lysis.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is crucial to set up additional wells for a "Maximum LDH Release" control.
-
Maximum Release Control: One hour before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) to the maximum release control wells.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer to Assay Plate: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatant.[17]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]
-
Stop Reaction (Optional but Recommended): Add 50 µL of Stop Solution (e.g., 1 M acetic acid) to each well.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate percent cytotoxicity using the formula: [(Sample_Abs - Spontaneous_Release_Abs) / (Max_Release_Abs - Spontaneous_Release_Abs)] * 100.
C. Neutral Red Uptake Assay: Assessment of Lysosomal Integrity
Principle: This assay is based on the ability of viable, healthy cells to actively transport and accumulate the supravital dye Neutral Red within their lysosomes.[18][19] The dye is a weak cationic chromophore that penetrates cell membranes and concentrates in the acidic environment of the lysosomes. In dead or dying cells, lysosomal and membrane integrity is compromised, leading to a decreased uptake and retention of the dye.[20][21]
Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.
-
Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂, allowing viable cells to take up the dye.[22]
-
Washing: Carefully remove the dye-containing medium. Wash the cells once with 150 µL of a wash buffer (e.g., DPBS) to remove unincorporated dye.[22]
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[22]
-
Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the extracted dye.
-
Absorbance Reading: Measure the absorbance at 540 nm with a microplate reader.[20]
-
Data Analysis: Calculate percent viability relative to the vehicle control: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
IV. Assays for Mechanistic Insights
Once the cytotoxic concentration range of 10-aza-B(a)P has been established, the following assays can elucidate the underlying mechanisms of cell death.
Caption: A generalized experimental workflow for in vitro cytotoxicity testing.
A. Caspase-3/7 Activity Assay: Detecting Apoptosis
Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases whose activation represents a point of no return in the apoptotic pathway.[23] This assay utilizes a non-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[24] Upon cleavage, a fluorescent reporter molecule is released, and the resulting signal is proportional to the level of caspase-3/7 activity.
Protocol: Fluorescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with 10-aza-B(a)P as previously described. Include a positive control for apoptosis (e.g., Staurosporine or Camptothecin).[25]
-
Reagent Preparation: Prepare the Caspase-3/7 reagent containing the DEVD substrate according to the manufacturer's protocol.
-
Reagent Addition: At the end of the treatment period, add an equal volume of the prepared Caspase-3/7 reagent to each well (e.g., add 100 µL reagent to 100 µL of medium in the well).
-
Incubation: Incubate the plate for 1-2 hours at room temperature or 37°C (as per kit instructions), protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with appropriate filters (e.g., excitation ~490 nm, emission ~520 nm for a green fluorescent product).[24]
-
Data Analysis: After subtracting background fluorescence, express the results as fold-change in caspase activity relative to the vehicle control.
Caption: Simplified signaling cascade for the Caspase-3/7 apoptosis assay.
B. ROS Detection Assay: Measuring Oxidative Stress
Principle: The metabolic processing of PAHs can uncouple enzymatic reactions, leading to the production of reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide.[8] An overabundance of ROS leads to oxidative stress, damaging lipids, proteins, and DNA. This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26]
Protocol: H₂DCFDA ROS Detection
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with 10-aza-B(a)P for a shorter duration (e.g., 1 to 6 hours), as ROS production is often an early event.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.
-
Incubation with Probe: Add 100 µL of H₂DCFDA working solution (typically 5-10 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells gently with warm PBS to remove any extracellular probe.
-
Fluorescence Reading: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Quantify the fluorescence intensity relative to the vehicle control to determine the fold-increase in ROS production.
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- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 19. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. qualitybiological.com [qualitybiological.com]
- 23. sartorius.com.cn [sartorius.com.cn]
- 24. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 25. antibodiesinc.com [antibodiesinc.com]
- 26. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 10-Azabenzo(a)pyrene
Welcome to the technical support center for the purification of 10-Azabenzo(a)pyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this aza-polycyclic aromatic hydrocarbon (aza-PAH). The information herein is synthesized from established purification principles for azaarenes and polycyclic aromatic hydrocarbons, aiming to provide practical and scientifically grounded solutions to common challenges.
I. Understanding the Molecule: Key Purification Considerations
This compound is a heterocyclic aromatic compound containing a nitrogen atom within its five-ring structure. This nitrogen atom introduces a slight polarity to the otherwise nonpolar polycyclic aromatic framework, which is a critical factor in designing effective purification strategies. Its properties are similar to its parent compound, benzo(a)pyrene, but with notable differences in solubility and chromatographic behavior due to the presence of the heteroatom.
Molecular Weight: 253.30 g/mol
General Solubility Profile (Inferred): Similar to other large PAHs, this compound is expected to have low solubility in highly polar solvents like water and alcohols, and better solubility in nonpolar aromatic solvents and chlorinated solvents. The nitrogen atom may slightly enhance its solubility in moderately polar organic solvents compared to benzo(a)pyrene.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, categorized by the purification technique.
A. Column Chromatography (Silica Gel)
Column chromatography is a primary method for purifying this compound from reaction mixtures. However, its success is highly dependent on the proper choice of stationary and mobile phases.
Q1: My this compound is not moving from the origin on the TLC plate, even with a relatively polar solvent system. What could be the problem?
A1: This issue, known as "streaking" or "tailing" at the origin, can be due to several factors:
-
Strong Adsorption to Silica: The nitrogen atom in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.
-
Inappropriate Solvent System: The mobile phase may not be strong enough to elute the compound.
-
Insolubility at the Origin: The compound may have precipitated at the origin upon loading if the spotting solvent was too volatile and the mobile phase is a poor solvent for the compound.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Increase Polarity Gradually: Add a small percentage of a more polar solvent to your mobile phase. For example, if you are using a hexane/toluene mixture, gradually increase the proportion of toluene.
-
Introduce a Polar Modifier: A small amount (0.5-1%) of triethylamine or pyridine can be added to the mobile phase. These basic modifiers will compete with the azaarene for binding to the acidic sites on the silica gel, reducing tailing and improving mobility.
-
-
Change the Stationary Phase:
-
Use Alumina: Alumina is a basic stationary phase and can be a better choice for purifying basic compounds like azaarenes.
-
Consider Reversed-Phase Chromatography: If available, reversed-phase silica (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.
-
-
Ensure Proper Sample Loading: Dissolve your sample in a small amount of a solvent in which it is highly soluble and that is also a component of your mobile phase (or a weaker solvent) to ensure it loads onto the column in a narrow band.
Q2: I am seeing a yellow/brown streak along with my desired spot on the TLC plate. Is this an impurity or degradation?
A2: A colored streak can indicate the presence of impurities or that your compound is degrading on the silica gel. Aza-PAHs can be sensitive to the acidic nature of silica and may decompose, especially if exposed for a prolonged period.
Troubleshooting Steps:
-
Assess Stability: Run a quick stability test by spotting your compound on a TLC plate and leaving it in the developing chamber solvent for an extended period before running the chromatogram. If the streaking increases with time, degradation is likely.
-
Deactivate the Silica Gel: You can deactivate the silica gel by adding a small percentage of water or by pre-treating it with a solution of triethylamine in your mobile phase.
-
Work Quickly: Do not let your compound sit on the column for an extended time. Prepare your fractions and run the column efficiently.
-
Use an Alternative Stationary Phase: As mentioned in A1, switching to alumina or reversed-phase silica can mitigate degradation.
Q3: How do I visualize this compound on a TLC plate?
A3: this compound is a highly conjugated aromatic system and should be readily visible under UV light.
Visualization Protocol:
-
UV Light: Use a UV lamp with both short-wave (254 nm) and long-wave (365 nm) settings. Aromatic compounds typically show as dark spots on a fluorescent background under short-wave UV.[1][2] Some may also fluoresce under long-wave UV.
-
Iodine Staining: Place the TLC plate in a chamber with a few crystals of iodine. Aromatic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[1][2] This method is semi-destructive.
-
Potassium Permanganate Stain: This stain is useful for detecting oxidizable functional groups. While the aromatic core is relatively stable, any residual reactive intermediates from the synthesis may be visualized. The compound itself may appear as a yellow spot on a purple background after gentle heating.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the high-resolution purification and analysis of this compound.
Q1: I am observing broad or tailing peaks for my this compound during reversed-phase HPLC. What is the cause?
A1: Peak broadening or tailing in reversed-phase HPLC for azaarenes is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH: The nitrogen atom in this compound is basic and can be protonated at low pH. This can lead to strong interactions with residual silanol groups on the C18 column. Try adjusting the pH of your mobile phase to be slightly basic (pH 7-8) to suppress this interaction. A small amount of a basic additive like triethylamine can also be effective.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample and injecting a smaller volume.
-
Inappropriate Mobile Phase Composition: Ensure your mobile phase is sufficiently strong to elute the compound efficiently. If you are running a gradient, ensure the gradient slope is not too steep.
-
Check for System Leaks: Leaks in the HPLC system can cause a variety of peak shape issues.
Q2: My retention times are drifting between HPLC runs. How can I improve reproducibility?
A2: Retention time drift can be caused by several factors related to the column, mobile phase, or instrument.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when using gradient elution.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Changes in mobile phase composition due to evaporation of a volatile component can cause retention time shifts.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for any issues with the HPLC pump, such as leaks or faulty check valves, which can lead to inconsistent flow rates.
C. Crystallization
Crystallization is an excellent final purification step to obtain high-purity this compound.
Q1: I am having difficulty finding a suitable solvent system for the crystallization of this compound.
A1: Finding the right solvent system is key to successful crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection Strategy:
-
Solubility Testing:
-
Start with small-scale solubility tests in a variety of solvents with different polarities.
-
Based on the properties of benzo(a)pyrene, good starting points for single-solvent crystallization would be aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (dichloromethane, chloroform).[3] It is soluble in these solvents and sparingly soluble in alcohols like ethanol and methanol.
-
For a two-solvent system, dissolve the compound in a good solvent (e.g., toluene or dichloromethane) and add a poor solvent (e.g., hexane or methanol) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
-
Consider Co-crystallization: In some cases, co-crystallization with another aromatic molecule can facilitate the formation of well-ordered crystals.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated or cools too quickly.
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Use a More Dilute Solution: Oiling out can be a sign that the solution is too concentrated. Try using more solvent.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles can act as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the problem persists, you may need to find a different solvent system.
Q3: The purity of my this compound does not improve after crystallization. Why is this?
A3: This can happen if the impurities have very similar solubility properties to your target compound or if they are being trapped within the crystal lattice.
Troubleshooting Steps:
-
Multiple Recrystallizations: Sometimes, a single crystallization is not enough. A second or even third recrystallization may be necessary.
-
Charcoal Treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution can help to adsorb them. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Pre-Purification: Ensure your material is reasonably pure before attempting crystallization. Crystallization is most effective as a final polishing step. Use column chromatography to remove major impurities first.
III. Experimental Workflows and Data
A. Visualization of the Purification Workflow
The following diagram illustrates a typical purification workflow for this compound.
Caption: A typical purification workflow for this compound.
B. Solvent Properties for Purification
The choice of solvent is critical for both chromatography and crystallization. The following table provides a list of common solvents and their relative polarities, which can guide your selection.
| Solvent | Relative Polarity | Boiling Point (°C) | Notes |
| Hexane | 0.009 | 69 | Common nonpolar solvent for chromatography. |
| Toluene | 0.099 | 111 | Good solvent for dissolving PAHs and aza-PAHs. |
| Dichloromethane | 0.309 | 40 | Good solvent for dissolving aza-PAHs, but volatile. |
| Ethyl Acetate | 0.228 | 77 | A moderately polar solvent for chromatography. |
| Methanol | 0.762 | 65 | A polar solvent, often used as a poor solvent for crystallization. |
| Acetonitrile | 0.460 | 82 | Common mobile phase component for reversed-phase HPLC. |
C. Step-by-Step Protocol: Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexane, toluene, triethylamine)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Determine the Eluent System:
-
Using a TLC plate, test different solvent systems to find one that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and toluene.
-
If tailing is observed, add 0.5% triethylamine to the solvent mixture.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elute the Column:
-
Begin adding the eluent to the top of the column and start collecting fractions.
-
Maintain a constant flow rate.
-
-
Monitor the Separation:
-
Spot each fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing your product.
-
-
Combine and Evaporate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
D. Step-by-Step Protocol: Recrystallization
This protocol outlines the steps for recrystallizing this compound.
Materials:
-
Partially purified this compound
-
Crystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Solute:
-
Place the compound in an Erlenmeyer flask and add a small amount of the chosen "good" solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
-
Induce Crystallization:
-
If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.
-
-
Complete Crystallization:
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Dry the Crystals:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum.
-
IV. References
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. Available at: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
PubMed. The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Available at: [Link]
-
Scribd. TLC Visualization Techniques. Available at: [Link]
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]
-
LookChem. Cas 50-32-8, BENZO[A]PYRENE. Available at: [Link]
Sources
Technical Support Center: Resolving Solubility Challenges for 10-Azabenzo(a)pyrene
Introduction
Welcome to the technical support guide for 10-Azabenzo(a)pyrene. As a nitrogen-containing polycyclic aromatic hydrocarbon (aza-arene), this compound presents significant solubility challenges in aqueous media due to its large, hydrophobic structure. This guide is designed for researchers, scientists, and drug development professionals to provide a clear path for overcoming these issues. We will explore the underlying chemical principles and provide validated, step-by-step protocols to help you achieve stable and usable experimental solutions.
Part 1: Fundamental Solubility Issues
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: The poor aqueous solubility of this compound is rooted in its molecular structure. Like its parent compound, benzo(a)pyrene, it is a large, planar, and highly aromatic system. Key factors include:
-
Hydrophobicity: The extensive polycyclic hydrocarbon backbone is nonpolar and repels water, making it energetically unfavorable to dissolve. The parent compound, benzo(a)pyrene, has a water solubility of only about 0.0038 mg/L.[1]
-
Aromatic Stacking: The flat structure promotes strong intermolecular π-π stacking interactions, causing the molecules to aggregate and resist solvation by water.
-
Aza-arene Nature: The single nitrogen atom introduces a slight polar element and a site for potential protonation. However, this is insufficient to overcome the overwhelming hydrophobicity of the C19H11 framework.[2] The compound is readily soluble in nonpolar organic solvents like benzene, toluene, and xylene and sparingly soluble in alcohols.[3]
Part 2: Troubleshooting & Strategy Selection
This section provides a logical workflow for selecting the most appropriate solubilization strategy for your specific experimental needs.
Q2: I added my this compound stock solution (in an organic solvent) to my aqueous buffer, and it immediately precipitated. What happened and what should I do?
A2: This is a common issue known as "crashing out." It occurs when a compound dissolved in a good organic solvent is rapidly diluted into a poor solvent (the aqueous buffer). The organic solvent disperses, leaving the hydrophobic compound exposed to water, causing it to aggregate and precipitate.
To resolve this, you must employ a strategy that keeps the molecule stable in the aqueous phase. The flowchart below will guide you to the best method for your needs.
Caption: Decision tree for selecting a solubilization method.
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of nonpolar solutes.[4] | Simple to prepare; high concentration stock solutions are possible. | May have cytotoxic or off-target effects in biological assays; risk of precipitation upon dilution. | In vitro screening where final solvent concentration is low and validated; non-biological applications. |
| pH Adjustment | Protonation of the basic nitrogen atom in the aza-arene ring forms a more soluble cationic species.[5] | Avoids organic solvents; cost-effective. | Requires an acidic pH which may not be compatible with all experiments; limited solubility increase. | Experiments stable in a slightly acidic pH range; useful in combination with other methods. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin's nonpolar cavity, presenting a hydrophilic exterior.[6][7] | Excellent for increasing solubility without organic solvents; can improve bioavailability and stability.[6][8] | Can be a costlier reagent; requires optimization of the host-guest ratio. | Cell-based assays, in vivo studies, and formulations where organic solvents are undesirable. |
| Surfactants | Formation of micelles that sequester the hydrophobic compound in their nonpolar core above the Critical Micelle Concentration (CMC).[4] | High loading capacity is possible; widely used in formulations. | Can interfere with biological membranes and protein assays; requires working above the CMC. | Formulations and some in vitro assays where surfactant effects are controlled for. |
Part 3: Detailed Protocols and Methodologies
Method 1: Co-Solvent System
This is often the first approach due to its simplicity. Dimethyl sulfoxide (DMSO) is a common choice.
Q3: How do I prepare a stock solution of this compound using DMSO?
A3: Follow this validated protocol for preparing a high-concentration stock solution.
Experimental Protocol: DMSO Stock Solution Preparation
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder into a clean amber glass vial. The use of amber glass is critical to prevent photodegradation, a known issue for PAHs.[9][10]
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution. Sonication helps break down aggregates and is recommended for poorly soluble compounds.[11]
-
Inspection: Visually inspect the solution against a bright light. It should be completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C, protected from light.
Q4: How do I dilute the DMSO stock into my aqueous buffer without precipitation?
A4: The key is to add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid dispersion.
-
Warm the DMSO stock to room temperature.
-
Place the required volume of your aqueous buffer in a tube.
-
While vigorously vortexing the buffer, add the small volume of the DMSO stock drop-by-drop or as a fine stream directly into the vortex.
-
Continue vortexing for at least 30 seconds after addition.
-
Critical Control: Always prepare a vehicle control (buffer + equivalent amount of DMSO) to test for solvent effects in your experiment. A common formulation used for the parent compound benzo(a)pyrene for in vivo studies is a mix of 10% DMSO, 40% PEG300, and 5% Tween 80 in saline, which highlights the power of combined co-solvent and surfactant approaches.[11]
Method 2: Cyclodextrin Encapsulation
This method creates a water-soluble "inclusion complex" and is ideal for sensitive biological applications. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its excellent solubility and low toxicity.[6]
Caption: Encapsulation of a hydrophobic guest by a cyclodextrin host.
Q5: What is the step-by-step process for solubilizing this compound with HP-β-CD?
A5: This protocol involves forming the inclusion complex first, which can then be easily diluted.
Experimental Protocol: HP-β-CD Inclusion Complex Formation
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer or high-purity water. Warm the solution gently (to 40-50°C) and stir until the cyclodextrin is fully dissolved.
-
Prepare Compound Slurry: In a separate amber glass vial, weigh out your this compound. Add a small amount of a volatile organic solvent in which it is soluble (e.g., ethanol, acetone) to wet the powder and coat the inside of the vial. Evaporate the solvent completely under a gentle stream of nitrogen. This creates a thin film of the compound, maximizing surface area for complexation.
-
Complexation: Add the warm HP-β-CD solution to the vial containing the this compound film. A typical starting molar ratio is 1:100 (compound:HP-β-CD), but this may require optimization.
-
Incubation: Seal the vial and shake or sonicate the mixture. For robust complexation, incubate at room temperature on a shaker for 24-48 hours, protected from light.[12]
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-complexed, insoluble material.
-
Final Solution: Carefully collect the clear supernatant. This is your aqueous stock solution of the this compound:HP-β-CD complex. The concentration can be confirmed via UV-Vis spectrophotometry against a standard curve.
-
Storage: Store the complex solution at 4°C, protected from light.
Part 4: Frequently Asked Questions (FAQs)
Q6: Can I use pH adjustment to dissolve this compound? A6: Yes, in principle. The nitrogen atom at position 10 is basic and can be protonated in an acidic environment (e.g., pH < 6). This would form a cationic salt with enhanced aqueous solubility. To try this, prepare your aqueous buffer at the desired acidic pH first, then add the compound and use sonication to aid dissolution. However, the increase in solubility may be modest, and you must confirm that the acidic conditions do not affect your compound's stability or your experimental system.
Q7: What is the maximum aqueous concentration I can expect to achieve? A7: This is highly dependent on the method used.
-
With Co-solvents: The final concentration is limited by the tolerance of your assay to the solvent (typically <1% DMSO), so if you have a 10 mM stock, the maximum final concentration would be <100 µM.
-
With Cyclodextrins: Concentrations in the low millimolar range (1-2 mM) are often achievable but depend on the binding affinity and stoichiometry of the complex formation.
Q8: How should I handle and store this compound? A8: this compound, like its parent compound benzo(a)pyrene, should be handled as a potential carcinogen.[13] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work in a chemical fume hood. Store the solid powder and all solutions protected from light in tightly sealed containers to prevent photodegradation and oxidation.[9][10][14]
Q9: How can I verify that my compound is truly dissolved and not a fine suspension? A9: This is a critical validation step.
-
Visual Inspection: The solution should be perfectly transparent with no Tyndall effect (light scattering when a laser beam is passed through it).
-
Centrifugation: Centrifuge an aliquot of the solution at high speed (e.g., >14,000 x g) for 20-30 minutes. Measure the concentration of the supernatant (e.g., by UV-Vis or fluorescence) before and after centrifugation. A significant decrease in concentration indicates the presence of a suspension or colloid, not a true solution.
References
- Bratek, W., et al. (2013). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies.
- Abdel-Shafy, H. I., & Mansour, M. S. M. (2016).
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ResearchGate. (2023). What solvents use to dissolve PAH?. Available at: [Link]
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Li, Y., et al. (2022). Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. ACS Omega. Available at: [Link]
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Pinho, E., et al. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds. Carbohydrate Polymers. Available at: [Link]
- IUPAC-NIST Solubility Data Series. (1987). Benzo[a]pyrene and Water.
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Brigo, F., & Plessas, F. (2003). Encapsulation of isohexenylnaphthazarins in cyclodextrins. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Płotka-Wasylka, J., et al. (2021). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Molecules. Available at: [Link]
-
Wang, M., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Polymers. Available at: [Link]
- Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction. (2025). Meat Technology.
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Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
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Sameena, Y., et al. (2015). The role of encapsulation by β-cyclodextrin in the interaction of raloxifene with macromolecular targets: a study by spectroscopy and molecular modeling. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
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Cheméo. Chemical Properties of Benzo[a]pyrene (CAS 50-32-8). Available at: [Link]
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Mura, P. (2014). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Available at: [Link]
-
ResearchGate. (2015). How can I adjust the pH of organic solvents?. Available at: [Link]
-
IARC Monographs. (2010). Appendix: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons. Available at: [Link]
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PubChem. Pyrene (CID 31423). National Center for Biotechnology Information. Available at: [Link]
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PubChem. This compound (CID 12435805). National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Benzo(a)pyrene. Available at: [Link]
-
Zhang, Z., et al. (2022). Separation of Low-Molecular-Weight Organics by Water-Soluble Macrocyclic Arenes. Molecules. Available at: [Link]
- Goldman, J. C., & Brewer, P. G. (1980). Effect of Nitrogen-Mediated Changes in Alkalinity on pH Control and CO2 Supply in Intensive Microalgal Cultures. WHOI Sea Grant.
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Stuppner, S., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. LCGC International. Available at: [Link]
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ResearchGate. (2023). How to solubilize hydrophobic active ingredients. Available at: [Link]
-
Zhang, Z., et al. (2022). Separation of Low-Molecular-Weight Organics by Water-Soluble Macrocyclic Arenes. MDPI. Available at: [Link]
- IUPAC-NIST Solubility Data Series. (2010). Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems.
-
Louisiana State University. (n.d.). A Novel Approach to Solubilizing Water-insoluble Bioactive Compounds. Available at: [Link]
-
ResearchGate. (2020). (PDF) Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. Available at: [Link]
-
Wang, H., et al. (2019). The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China. Atmospheric Chemistry and Physics. Available at: [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2025). The synthesis of 10-fluorobenzo[a]pyrene. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
- 8. Encapsulation of isohexenylnaphthazarins in cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Benzo[a]pyrene | TargetMol [targetmol.com]
- 12. The role of encapsulation by β-cyclodextrin in the interaction of raloxifene with macromolecular targets: a study by spectroscopy and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
"stability and degradation of 10-Azabenzo(a)pyrene under experimental conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Azabenzo(a)pyrene. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this complex heterocyclic aromatic compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to support your experimental success.
Introduction to this compound: A Unique Aza-PAH
This compound is a nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH), structurally analogous to the well-studied carcinogen benzo(a)pyrene. The substitution of a carbon atom with nitrogen in the aromatic ring system significantly alters the molecule's physicochemical properties, including its electronic distribution, polarity, and, consequently, its stability and reactivity.[1] Understanding these characteristics is paramount for accurate experimental design, data interpretation, and safe handling.
This guide is structured to address common challenges and questions you may encounter during your work with this compound. We will delve into its stability under various experimental conditions and provide practical troubleshooting for analytical methodologies.
Section 1: Troubleshooting Guide for Stability and Degradation Issues
This section is designed in a question-and-answer format to directly address specific problems you might encounter.
Photodegradation: Unexpected Sample Loss Under Light Exposure
Question: My this compound samples are showing significant degradation when exposed to ambient or UV light. What is the mechanism, and how can I prevent this?
Answer:
Causality: Azaarenes, including this compound, are known to be susceptible to photodegradation.[2] The presence of the nitrogen atom can influence the electronic properties of the aromatic system, making it more prone to photo-oxidation. The mechanism often involves the absorption of UV or even visible light, leading to the formation of excited states. These excited molecules can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can attack the electron-rich aromatic rings.[2] The pyridine ring of azaarenes is a potential site for initial attack.[3]
Common Degradation Products: While specific data for this compound is limited, by analogy with other azaarenes and PAHs, photodegradation can lead to the formation of:
-
Quinones and Aza-quinones: Oxidation of the aromatic rings.
-
Hydroxylated derivatives: Introduction of hydroxyl groups onto the rings.
-
Ring-opened products: More extensive degradation can lead to the cleavage of the aromatic system.
Troubleshooting and Prevention:
-
Light Protection: The most critical step is to protect your samples from light.
-
Use amber-colored vials or wrap your glassware in aluminum foil.
-
Work in a fume hood with the sash down to minimize exposure to overhead lighting.
-
Store stock solutions and samples in the dark, preferably at low temperatures (see Section 1.4).
-
-
Solvent Choice: The solvent can influence the rate of photodegradation. Protic solvents may participate in the degradation pathways. If possible, conduct initial stability studies in a few different solvents (e.g., acetonitrile, methanol, dichloromethane) to identify the most suitable one for your application.
-
Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon, or by using a vacuum degasser. This minimizes the formation of ROS.
Experimental Protocol: Photostability Testing
This protocol allows you to assess the photosensitivity of your this compound samples.
-
Prepare Identical Samples: Prepare at least three sets of this compound solutions at a known concentration in your experimental solvent.
-
Light Exposure:
-
Set 1 (Control): Wrap in aluminum foil and store in the dark at room temperature.
-
Set 2 (Ambient Light): Expose to typical laboratory lighting conditions.
-
Set 3 (UV Exposure): Place in a photostability chamber with a controlled UV light source (e.g., 365 nm).
-
-
Time Points: Analyze aliquots from each set at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a validated stability-indicating HPLC method (see Section 2) to quantify the remaining this compound and monitor the formation of degradation products.
Data Presentation: Example Photodegradation Data
| Time (hours) | Control (% Remaining) | Ambient Light (% Remaining) | UV Light (365 nm) (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 95.2 | 75.3 |
| 4 | 99.5 | 90.1 | 55.1 |
| 8 | 99.2 | 82.5 | 30.7 |
| 24 | 98.9 | 65.8 | <5 |
Diagram: Photodegradation Workflow
Oxidative Degradation: Sample Instability in the Presence of Air
Question: I'm observing degradation of my this compound samples even when they are protected from light. Could this be due to oxidation?
Answer:
Causality: Yes, azaarenes can be susceptible to oxidative degradation, particularly in the presence of oxidizing agents or even atmospheric oxygen over extended periods. The nitrogen atom can activate the aromatic system towards oxidative attack.[4] The mechanism can involve electron transfer processes, leading to the formation of radical cations that can then react with oxygen or other nucleophiles.[5]
Common Oxidizing Agents in the Lab:
-
Atmospheric Oxygen: Especially at elevated temperatures.
-
Peroxides: Can form in certain organic solvents (e.g., ethers, THF) upon storage.
-
Trace Metal Ions: Can catalyze oxidation reactions.
Troubleshooting and Prevention:
-
Inert Atmosphere: If your experiments are sensitive to oxidation, consider working under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon).
-
Solvent Purity: Use high-purity, freshly opened solvents. Test for peroxides in older solvent bottles, especially ethers.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), but be sure to verify that it does not interfere with your downstream applications.
-
pH Control: The stability of azaarenes can be pH-dependent. The protonation state of the nitrogen atom will affect its electron-withdrawing/donating properties and thus its susceptibility to oxidation. It is advisable to buffer your solutions if pH is a critical parameter.
Experimental Protocol: Oxidative Stability Testing
-
Prepare Samples: Prepare solutions of this compound in your desired solvent.
-
Introduce Oxidant:
-
Control: No added oxidant.
-
Test: Add a controlled amount of an oxidizing agent (e.g., a low concentration of hydrogen peroxide).
-
-
Incubation: Store the samples in the dark at a controlled temperature.
-
Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.
Thermal Degradation: Decomposition at Elevated Temperatures
Question: I need to perform a reaction at an elevated temperature. What is the thermal stability of this compound, and what degradation products should I expect?
Answer:
Expected Degradation Products: At high temperatures, you might observe:
-
Smaller PAHs and azaarenes: Through fragmentation of the parent molecule.
-
Char or polymeric material: From extensive decomposition and recombination reactions.
Troubleshooting and Prevention:
-
Minimize Temperature and Time: Use the lowest possible temperature and shortest reaction time that allows for your desired transformation.
-
Inert Atmosphere: Perform high-temperature reactions under an inert atmosphere to prevent thermo-oxidative degradation.
-
Thermogravimetric Analysis (TGA): If thermal stability is a critical concern, consider performing TGA on a small sample of this compound to determine its decomposition temperature under your specific experimental atmosphere.
Diagram: Factors Influencing Degradation
Storage and Handling: Ensuring Long-Term Stability
Question: What are the best practices for storing this compound to ensure its long-term stability?
Answer:
Based on the susceptibility of azaarenes to light, oxidation, and potentially heat, the following storage conditions are recommended:
-
Solid Form:
-
Store in a tightly sealed, amber glass vial.
-
Keep in a desiccator to protect from moisture.
-
Store in a freezer at -20°C for long-term storage.
-
-
Solutions:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, use a high-purity, degassed solvent.
-
Store in small-volume, tightly capped amber vials to minimize headspace and exposure to air.
-
Store frozen at -20°C or -80°C.
-
Before use, allow the solution to come to room temperature slowly and vortex to ensure homogeneity, as solubility may decrease at low temperatures.
-
Section 2: FAQs for Analytical Troubleshooting
This section addresses common issues encountered during the analysis of this compound, with a focus on HPLC.
FAQ 1: I'm having trouble getting reproducible retention times for this compound on my reverse-phase HPLC system. What could be the cause?
Answer: Retention time variability for azaarenes on reverse-phase columns is a common issue and can stem from several factors:
-
pH of the Mobile Phase: The pyridine nitrogen in this compound has a basic character. Small changes in the mobile phase pH can alter its degree of protonation, which in turn affects its polarity and interaction with the stationary phase.
-
Solution: Use a buffered mobile phase to ensure a stable pH. A buffer concentration of 10-25 mM is typically sufficient.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.
-
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components can cause drift.
-
Solution: Prepare mobile phases carefully and consistently. If using an online mixer, ensure it is functioning correctly.[8]
-
FAQ 2: I'm observing peak tailing for my this compound peak. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like azaarenes is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) will ensure the silanol groups are not ionized, minimizing these secondary interactions.
-
Use of a "High Purity" Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups and are generally better for analyzing basic compounds.
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can be difficult to remove from the column and may affect MS detection.
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try reducing the injection volume or sample concentration.
-
FAQ 3: I'm not sure if my analytical method is "stability-indicating." How can I confirm this?
Answer: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.[2][9] To demonstrate this, you need to perform forced degradation studies.
Protocol for a Forced Degradation Study:
-
Stress Your Sample: Subject your this compound sample to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) as described in Section 1. Aim for 5-20% degradation of the active ingredient.[10]
-
Analyze the Stressed Samples: Run the degraded samples on your HPLC method.
-
Evaluate the Chromatogram: A stability-indicating method should show:
-
Resolution: The peak for this compound should be well-resolved from all degradation product peaks.
-
Peak Purity: Use a diode array detector (DAD) or mass spectrometer (MS) to assess the peak purity of the this compound peak to ensure no degradation products are co-eluting.
-
FAQ 4: What are the key safety precautions I should take when working with this compound?
Answer: While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, it should be handled with the same precautions as other high molecular weight PAHs, many of which are known or suspected carcinogens.[11][12]
-
Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves. Double-gloving is recommended.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
-
Handling:
-
Avoid generating dust when handling the solid material.
-
Clean up spills promptly.
-
-
Waste Disposal: Dispose of all waste (solid and liquid) containing this compound as hazardous chemical waste in accordance with your institution's and local regulations.[13]
References
-
Comparison of two analytical methods for the determination of azaarenes in atmospheric particulate matter. (2025). ResearchGate. [Link]
-
Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). PubMed. [Link]
-
The Oxidation of some Azaarenes with Ozone. (2025). ResearchGate. [Link]
-
Nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) with bowl-shaped structures: synthesis, architecture, and applications. (2025). RSC Publishing. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. (2025). Chemwatch. [Link]
-
Stability of Polycyclic Aromatic Hydrocarbons during Heating. (2001). Journal of Food and Drug Analysis. [Link]
-
HPLC Troubleshooting Guide. Wsu. [Link]
-
Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. [Link]
-
Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. EPA. [Link]
-
Nitroarene Photoactivation Promotes Oxidative Deconstruction of Olefinic Polymers. (2025). ACS Macro Lett. [Link]
-
Material Safety Data Sheet. Greenbook. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? | Environmental Medicine | ATSDR. CDC Archive. [Link]
-
Advanced analytical techniques for the detection of PAHs in water. International Journal of Biology Sciences. [Link]
-
Polycyclic aromatic hydrocarbons (PAHs): Updated aspects of their determination, kinetics in the human body, and toxicity. (2023). PubMed. [Link]
-
The Degradation Chemistry of Farglitazar and Elucidation of the Oxidative Degradation Mechanisms. PubMed. [Link]
-
Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. (2022). MDPI. [Link]
-
Polycyclic Aromatic Hydrocarbons. 3M. [Link]
-
The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. (2025). ResearchGate. [Link]
-
PAH Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent. [Link]
-
Stability indicating study by using different analytical techniques. (2023). IJSDR. [Link]
-
N- LARGE™ Material Safety Data Sheet (rev.10/16) SECTION I PRODUCT IDENTIFICATION NFPA HAZARD RATINGS HEALTH HAZARD 1. Greenbook.net. [Link]
-
Stability Indicating Assay Method. (2023). IJCRT.org. [Link]
-
The thermal decomposition of the synthesized compounds. ResearchGate. [Link]
-
Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). ResearchGate. [Link]
-
Thermal decomposition kinetics of some aromatic azomonoethers. ResearchGate. [Link]
-
Development and validation of a stability indicating LC method for the assay and related substances determination of exemestane, an aromatase inhibitor. PubMed. [Link]
-
Validated stability-indicating RP-HPLC assay method for azathioprine in pharmaceutical dosage form according to ICH guidelines. (2025). ResearchGate. [Link]
-
Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2025). ResearchGate. [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. (2020). MDPI. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed. [Link]
-
Oxidative biodegradation mechanisms of biaxially strained poly(etherurethane urea) elastomers. PubMed. [Link]
-
Thermal degradation products of homopolymer polystyrene in air. PubMed. [Link]
-
A Practical, Large-Scale Synthesis of Pyrene-2-Carboxylic Acid. (2025). ResearchGate. [Link]
- CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof.
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 10-Azabenzo(a)pyrene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of 10-Azabenzo(a)pyrene: peak tailing. As a nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH), this compound possesses basic properties that make it particularly susceptible to asymmetrical peak shapes in reversed-phase HPLC.[1]
Peak tailing can significantly compromise the quality of your analytical results by reducing resolution between adjacent peaks and introducing inaccuracies in peak integration and quantification.[2][3] This guide is structured to help you systematically diagnose the root cause of peak tailing and implement effective, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering peak tailing with this compound.
Q1: Why is my this compound peak the only one tailing in my chromatogram?
This is a classic sign of a chemical interaction specific to your analyte. This compound is a basic compound. In reversed-phase HPLC using silica-based columns, the primary cause of tailing for basic compounds is a secondary interaction between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the stationary phase surface.[4][5][6][7] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange), where a small fraction of analyte molecules are retained more strongly, resulting in a "tail".[4][8]
Q2: All the peaks in my chromatogram are tailing, not just this compound. What does this mean?
When all peaks exhibit tailing, the issue is likely physical or instrumental, affecting the entire chromatographic flow path.[9] Common causes include:
-
Extra-column volume (dead volume): Excessive tubing length or internal diameter, or poorly made connections between the injector, column, and detector.[6][8][9][10]
-
Column contamination or damage: A partially blocked inlet frit or a void that has formed at the head of the column can distort the sample band.[5][10][11]
-
Sample solvent effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion for all compounds, especially early eluting ones.[7][12]
Q3: What is the very first and most effective step I should take to eliminate tailing for this compound?
The most effective initial step is to optimize the mobile phase pH. By lowering the aqueous mobile phase pH to ≤ 3, you can suppress the ionization of the residual silanol groups.[13] When these groups are protonated (Si-OH), their negative charge is neutralized, which eliminates the unwanted secondary ion-exchange interaction with the basic this compound molecule.[4][5]
Q4: My software calculates a "Tailing Factor" or "Asymmetry Factor." What is an acceptable value?
Most regulatory guidelines, such as the USP, consider a tailing factor (Tf) or asymmetry factor (As) of less than 1.5 to be acceptable for many assays.[4] However, for optimal accuracy and resolution, a value closer to 1.0 (a perfectly symmetrical Gaussian peak) is always desirable. A value below 1.2 is a good target for robust method development.
Systematic Troubleshooting Guide
Peak tailing is a multifactorial issue. A systematic approach is crucial for efficient diagnosis and resolution. Use the following workflow to identify the root cause.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Section 1: Addressing Chemical Causes (Analyte-Specific Tailing)
This is the most probable cause for a basic compound like this compound. The issue lies in the interaction between the analyte and the stationary phase.
Caption: Secondary interaction between a basic analyte and an ionized silanol group.
1.1 Mobile Phase Optimization
Adjusting the mobile phase is the most powerful tool to combat analyte-specific tailing.[14][15]
The goal is to protonate the silanol groups (pKa ~3.5-4.5) to eliminate their negative charge.
-
Prepare Aqueous Mobile Phase: Use an acidic modifier to adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0.[5] Always measure the pH of the aqueous component before mixing with the organic solvent.[5]
-
Select an Appropriate Modifier:
-
For LC-UV: 0.1% (v/v) Trifluoroacetic Acid (TFA) or Phosphoric Acid are effective.
-
For LC-MS: 0.1% (v/v) Formic Acid is the preferred choice due to its volatility.[9]
-
-
Check Column Stability: Ensure your HPLC column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but older columns may degrade.[5][9]
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Observe Results: You should observe a significant improvement in peak symmetry. Note that lowering the pH may also alter the retention time of this compound.[16]
If adjusting pH alone is insufficient or not possible, additives can mask the silanol interactions.
-
Add a Competing Base: For older columns (Type A silica), adding a small, basic "tail-suppressing" agent like Triethylamine (TEA) to the mobile phase can be effective.[13][17]
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase can also help mask silanol interactions.
| Parameter | Recommended Action | Typical Concentration | Mechanism of Action |
| Mobile Phase pH | Lower pH to 2.5 - 3.0 | 0.1% Formic Acid or TFA | Suppresses silanol ionization (Si-O⁻ → Si-OH)[4][13] |
| Competing Base | Add Triethylamine (TEA) | 0.05% v/v (~25 mM) | Shields silanol sites from the analyte[5][17] |
| Buffer Strength | Increase buffer concentration | 25 - 50 mM | Masks active sites through increased ionic strength[5][9] |
1.2 Column Selection and Chemistry
Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds.
-
Use High-Purity "Type B" Silica Columns: These columns have significantly lower trace metal content and a less acidic, more homogenous surface of silanol groups compared to older "Type A" silica.[13]
-
Choose an End-Capped Column: End-capping is a chemical process that deactivates most of the residual silanol groups by reacting them with a small silylating agent (e.g., trimethylchlorosilane).[4][9][13] This dramatically reduces the sites available for secondary interactions.
-
Consider Specialized Phases:
-
PAH-Specific Columns: Many manufacturers offer columns specifically designed for the separation of PAHs, providing excellent selectivity and peak shape.[18][19][20]
-
Hybrid Particle Columns: These columns incorporate organic groups into the silica matrix, improving pH stability and shielding silanol activity.[13]
-
1.3 Metal Contamination
Trace metals (e.g., iron, aluminum) within the silica matrix or leached from stainless-steel system components can chelate with certain analytes or increase the acidity of nearby silanols, worsening tailing.[8][10][13][21]
-
Diagnosis: This can be difficult to confirm but is more common with older columns and non-inert HPLC systems.
-
Solution: Use modern, high-purity columns. If system contamination is suspected, flushing the system with a chelating agent like EDTA may help, but consult your instrument manufacturer's guidelines first.[21]
Section 2: Addressing Physical & Instrumental Causes (System-Wide Tailing)
If all peaks are tailing, the problem is not analyte-specific. Investigate the HPLC system and physical setup.
2.1 Column Inlet Issues
The most common cause of system-wide tailing is a problem at the column inlet.[11]
-
Initial Check: Disconnect the column from the detector and direct the flow to a beaker. Check if the pressure is normal. If it is excessively high, the frit may be blocked.
-
Backflush the Column: If permitted by the manufacturer, reverse the column's direction and flush it with a strong solvent (e.g., 100% Acetonitrile or Methanol) to waste at a low flow rate.[9][11] This can often dislodge particulates blocking the inlet frit.
-
Check for Voids: A physical void or channel at the column inlet can occur from pressure shocks or operating at a high pH.[5][9] This is often irreversible, and the column must be replaced. Using a guard column can help protect the analytical column.[9]
2.2 Extra-Column Volume
Extra-column volume refers to any volume the sample passes through outside of the column itself, which contributes to peak broadening and tailing.[8]
-
Check Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~0.12 mm) and shortest possible length, especially between the injector and the column, and the column and the detector.[6]
-
Check Fittings: Ensure all fittings are correctly seated and not creating any dead volume. Use appropriate zero-dead-volume fittings.[7]
2.3 Sample-Related Issues
The way the sample is prepared and injected can also cause peak shape problems.
-
Test for Mass Overload: Prepare a 10-fold dilution of your sample and inject it.[4][9]
-
Analyze Results: If the peak shape improves significantly and becomes more symmetrical, your original sample was overloading the column.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[9][10]
-
Identify the Problem: Peak distortion is likely if your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase's starting conditions (e.g., sample in 100% Acetonitrile, mobile phase starts at 50% Acetonitrile).[10][12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[8][22] If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Phenomenex. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Dedicated HPLC and GC columns for PAH analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters PAH HPLC Columns | Polyaromatic Hydrocarbons Compounds Analysis. Retrieved from [Link]
-
Hawach Scientific. (n.d.). PAH HPLC Column. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Interference in the Spectroscopic Analysis of 10-Azabenzo(a)pyrene
Welcome to the technical support center for the spectroscopic analysis of 10-Azabenzo(a)pyrene (10-Aza-BaP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results. As aza-polycyclic aromatic hydrocarbons (aza-PAHs) like 10-Aza-BaP are of significant interest due to their potential biological activity, robust analytical methods are crucial.
This resource will delve into the common challenges encountered during UV-Vis and fluorescence spectroscopy of 10-Aza-BaP, providing scientifically-grounded solutions and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the spectroscopic analysis of 10-Aza-BaP.
FAQ 1: My fluorescence signal for 10-Aza-BaP is weak and inconsistent. What are the likely causes?
Weak and inconsistent fluorescence signals are a frequent challenge. The primary causes can be categorized as sample-related, instrument-related, or methodological.
Possible Causes & Solutions:
-
Concentration Quenching: At high concentrations, molecules of 10-Aza-BaP can interact with each other, leading to a decrease in fluorescence intensity, a phenomenon known as self-quenching or concentration quenching.[1]
-
Solution: Optimize the concentration of your sample. Prepare a dilution series to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration.
-
-
Inner Filter Effect: If the sample's absorbance is too high (typically above 0.1 AU), the excitation light may be significantly absorbed before it reaches the center of the cuvette, and the emitted light may be reabsorbed by other analyte molecules.[2] This leads to a distorted and reduced fluorescence signal.
-
Solution: Ensure the absorbance of your sample at the excitation wavelength is below 0.1. Dilute the sample if necessary.
-
-
Solvent Effects: The choice of solvent can significantly impact fluorescence quantum yield. Solvents that can quench fluorescence or that have their own fluorescent impurities will interfere with the measurement.[1]
-
Solution: Use high-purity, spectroscopy-grade solvents. Test different solvents to find one that maximizes the fluorescence of 10-Aza-BaP while minimizing background interference.
-
-
Instrumental Instability: Fluctuations in the excitation light source intensity or detector sensitivity can lead to inconsistent readings.[1]
-
Solution: Allow the instrument to warm up and stabilize before taking measurements. Regularly check the instrument's performance with a standard fluorophore.
-
FAQ 2: I am observing unexpected peaks in my emission spectrum. How can I identify and eliminate this interference?
Unexpected peaks are often due to fluorescent contaminants or instrumental artifacts.
Possible Causes & Solutions:
-
Raman Scattering: Solvents can produce a Raman scatter peak at a constant frequency shift from the excitation wavelength.[3] This can be mistaken for a true emission peak, especially at high sensitivity settings.[3]
-
Solution: Run a solvent blank to identify the Raman peak. If it overlaps with your analyte's emission, change the excitation wavelength. The Raman peak will shift with the excitation wavelength, while the fluorescence peak of 10-Aza-BaP will not.[3]
-
-
Contaminated Solvents or Glassware: Impurities in the solvent or residues on cuvettes can fluoresce and contribute to the spectrum.
-
Solution: Use fresh, high-purity solvents and meticulously clean all glassware. Consider using disposable cuvettes for sensitive measurements.[4]
-
-
Matrix Interferences: In complex samples, other compounds in the matrix can fluoresce and interfere with the 10-Aza-BaP signal.[5][6]
FAQ 3: My UV-Vis absorbance readings for 10-Aza-BaP are not linear at higher concentrations. What is causing this deviation from the Beer-Lambert Law?
Non-linearity in UV-Vis spectroscopy at high concentrations is a common issue.
Possible Causes & Solutions:
-
Molecular Interactions: At high concentrations, intermolecular interactions can alter the molar absorptivity of the analyte.[8]
-
Stray Light: Unwanted light reaching the detector that has not passed through the sample can cause significant deviations from linearity, especially at high absorbances.[8]
-
Instrumental Limitations: The detector may have a limited linear dynamic range.
FAQ 4: How can I differentiate 10-Aza-BaP from other structurally similar PAHs in a mixture using spectroscopy?
Differentiating structurally similar PAHs can be challenging due to spectral overlap.[9][10]
Possible Solutions:
-
Synchronous Fluorescence Spectroscopy (SFS): This technique involves simultaneously scanning both the excitation and emission monochromators at a constant wavelength interval. This can narrow the spectral bands and improve the resolution of mixtures.
-
Excitation-Emission Matrix (EEM) Spectroscopy: EEM creates a 3D plot of excitation wavelength versus emission wavelength versus fluorescence intensity, providing a unique fingerprint for each compound.[9][10] Chemometric methods like Parallel Factor Analysis (PARAFAC) can then be used to deconvolve the overlapping spectra.[9][10]
-
Chromatographic Separation: For complex mixtures, coupling spectroscopy with a separation technique like High-Performance Liquid Chromatography (HPLC) is often necessary.[7][11][12] The HPLC separates the components of the mixture before they are detected by the spectrometer.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental problems.
Guide 1: Troubleshooting Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can compromise the sensitivity and accuracy of your measurements.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal-to-noise ratio.
Guide 2: Identifying and Mitigating Matrix Effects
Matrix effects occur when other components in the sample interfere with the analysis of the target analyte.[13][14]
Troubleshooting Workflow:
Caption: Workflow for addressing matrix effects.
Section 3: Detailed Experimental Protocols
This section provides step-by-step protocols for key procedures to minimize interference.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Complex Matrices
This protocol is designed to remove interfering compounds from complex samples, such as environmental extracts or biological fluids, prior to spectroscopic analysis.[6][7]
Materials:
-
SPE cartridge (e.g., C18 or Florisil)
-
Sample dissolved in an appropriate solvent
-
Wash solvent(s)
-
Elution solvent(s)
-
SPE manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Pass 5-10 mL of the elution solvent through the SPE cartridge.
-
Pass 5-10 mL of the wash solvent through the cartridge.
-
Pass 5-10 mL of the sample solvent through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 5-10 mL of the wash solvent through the cartridge to remove weakly bound interferences.
-
-
Elution:
-
Place a clean collection vial under the cartridge.
-
Pass 5-10 mL of the elution solvent through the cartridge to elute the 10-Aza-BaP.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for spectroscopic analysis.
-
Protocol 2: Preparation of a Standard Calibration Curve
A reliable calibration curve is essential for accurate quantification.
Materials:
-
Stock solution of 10-Aza-BaP of known concentration
-
High-purity solvent
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentrations should bracket the expected concentration of your unknown samples.
-
Prepare a blank sample containing only the solvent.
-
Measure the absorbance or fluorescence intensity of the blank and each calibration standard.
-
Subtract the blank reading from each standard reading.
-
Plot a graph of the corrected absorbance/fluorescence intensity versus the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.
Section 4: Quantitative Data Summary
The following table summarizes typical spectroscopic properties of this compound. Note that these values can be influenced by the solvent and other experimental conditions.
| Parameter | Typical Value(s) | Notes |
| UV-Vis Absorption Maxima (λmax) | ~280, 350, 380 nm | The exact peak positions and relative intensities can vary with the solvent polarity. |
| Fluorescence Excitation Maxima | ~365, 385 nm | These are often good wavelengths to use for exciting the molecule to get a strong fluorescence signal.[15] |
| Fluorescence Emission Maxima | ~405, 426, 455 nm | The emission spectrum often shows vibronic fine structure.[15] |
References
-
HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks. Retrieved from [Link]
-
Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
- Zielińska, A., & Wesołowski, W. (2006). Sources of Errors Associated with the Determination of PAH and PCB Analytes in Water Samples. Polish Journal of Environmental Studies, 15(4), 607-614.
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
- Domínguez-Morueco, N., et al. (2023). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC).
- Gao, J., et al. (2022). Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays. Frontiers in Chemistry, 10, 952973.
- Li, Y., et al. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Foods, 13(11), 1693.
- Shariati-Feizabadi, S., et al. (2013). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Iranian Journal of Pharmaceutical Research, 12(3), 323-332.
-
Edinburgh Instruments. (2021, July 13). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
- Souza, D. A., et al. (2015). Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS. Journal of the Brazilian Chemical Society, 26(8), 1574-1583.
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]
- Sawicki, E., Elbert, W. C., & Stanley, T. W. (1965). THE FLUORESCENCE-QUENCHING EFFECT IN THIN-LAYER CHROMATOGRAPHY OF POLYNUCLEAR AROMATIC HYDROCARBONS AND THEIR AZA ANALOGS.
-
SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. Retrieved from [Link]
- Yue, Y., et al. (2022). Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays. Dyes and Pigments, 205, 110519.
- Macocian, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Ovonic Research, 7(5), 101-107.
- Belo, R. F. C., et al. (2017). Evaluating Matrix Effects in the Analysis of Polycyclic Aromatic Hydrocarbons from Food: Can These Interferences Be Neglected for Isotope Dilution?. Food Analytical Methods, 10(5), 1488-1499.
-
Agilent Technologies. (2015, August 21). PAH Analysis in Salmon with Enhanced Matrix Removal. Retrieved from [Link]
-
Lambda Solutions. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
-
Agilent Technologies. (2019, January 29). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
- Gawrys, M., & Bojanowska-Czajka, A. (2017). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of Analytical Methods in Chemistry, 2017, 8720163.
-
FMS, Inc. (2023, January 18). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. Retrieved from [Link]
-
University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]
- Franquet-Griell, H., et al. (2017). Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. International Journal of Environmental Analytical Chemistry, 97(11), 1039-1054.
- Pinto, B., et al. (2024). Rapid and sensitive method for the simultaneous determination of PAHs and alkyl-PAHs in scrubber water using HS-SPME-GC–MS/MS. Marine Pollution Bulletin, 199, 116035.
- Stout, S. A., & Uhler, A. D. (2016). Forensic Approaches and Considerations in Identifying PAH Background. In Introduction to Environmental Forensics (pp. 339-368). Academic Press.
- Mansouri, A., et al. (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. Journal of the Chinese Chemical Society, 67(1), 3-14.
- Jankowiak, R., et al. (1991). Fluorescence Line-Narrowing Studies of Antibody-Benzo[a]pyrene Tetrol Complexes. Biophysical Journal, 60(5), 1165-1175.
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
- Campiglia, A. D., et al. (2010). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Applied Spectroscopy, 64(1), 52-59.
- Caballero, J., & Benavides, J. (2011). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Molecules, 16(12), 10328-10344.
-
Wittich, R. M. (2014, May 4). How can I estimate Polycyclic Aromatic Hydrocarbons (PAHs) by Spectrophotometry? Is this method accurate for publishing results?. ResearchGate. Retrieved from [Link]
- Campiglia, A. D., et al. (2010). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Applied Spectroscopy, 64(1), 52-59.
- Wang, Y., et al. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. International Journal of Molecular Sciences, 24(14), 11370.
- Sgouros, G., et al. (2023). Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. Applied Sciences, 13(11), 6524.
Sources
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- 4. ossila.com [ossila.com]
- 5. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
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- 15. Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of 10-Azabenzo(a)pyrene from Biological Matrices
Welcome to the technical support center for the analysis of 10-Azabenzo(a)pyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this aza-arene from challenging biological matrices. Here, we will address common issues through detailed troubleshooting guides and frequently asked questions, ensuring your method development is both efficient and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from biological samples?
A1: The primary challenges stem from the compound's properties and the complexity of biological matrices. Key difficulties include:
-
Low concentrations: this compound is often present at trace levels, requiring highly efficient extraction and pre-concentration steps.
-
Matrix complexity: Biological samples like blood, plasma, and tissue contain numerous endogenous compounds (lipids, proteins, etc.) that can interfere with extraction and subsequent analysis.[1]
-
Analyte stability: Like other polycyclic aromatic hydrocarbons (PAHs), this compound can be sensitive to light and adsorptive losses to container surfaces.[2]
-
Matrix effects in LC-MS analysis: Co-extracted matrix components can cause ion suppression or enhancement, leading to inaccurate quantification.[3][4][5]
Q2: Which extraction technique is best for this compound?
A2: The optimal technique depends on the biological matrix, sample volume, and desired throughput.
-
Liquid-Liquid Extraction (LLE): A classic and effective method, particularly for plasma and urine, but can be labor-intensive and consume large volumes of organic solvents.[6][7]
-
Solid-Phase Extraction (SPE): Offers higher selectivity and cleaner extracts compared to LLE, with a wide variety of sorbents available for optimization.[8][9] It is well-suited for a range of matrices, including blood, plasma, and urine.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A high-throughput technique, excellent for complex matrices like tissue and whole blood, that combines extraction and cleanup in a few simple steps.[10][11][12][13][14]
Q3: How does the nitrogen in this compound affect its extraction compared to Benzo(a)pyrene?
A3: The nitrogen atom introduces a slight increase in polarity to the this compound molecule compared to its parent analogue, Benzo(a)pyrene. This can influence the choice of extraction solvents and SPE sorbents. For instance, in reversed-phase SPE, its retention might be slightly less than that of Benzo(a)pyrene. This difference necessitates careful optimization of the extraction and elution solvents to ensure high recovery.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low recovery is a frequent challenge. The following decision tree and detailed explanations will help you diagnose and resolve this issue.
Caption: Troubleshooting Decision Tree for Low Recovery.
Detailed Solutions for Low Recovery:
-
Inadequate Sample Pre-treatment:
-
For Tissue Samples: Ensure complete homogenization. Inefficient homogenization will result in poor extraction efficiency.[15][16] Consider using mechanical homogenizers or bead beaters.
-
For Plasma/Blood: Protein precipitation is a critical step. Incomplete precipitation can lead to emulsions in LLE or clogging of SPE cartridges. Try different precipitation solvents (e.g., acetonitrile, methanol, or acetone) and optimize the solvent-to-sample ratio.
-
For Urine: If analyzing for metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is necessary to cleave conjugated metabolites. Ensure the enzyme activity, incubation time, and pH are optimal.
-
-
Suboptimal Extraction Parameters:
-
Liquid-Liquid Extraction (LLE):
-
Solvent Choice: For aza-arenes, a mixture of polar and non-polar solvents can be effective. A combination of n-hexane and dichloromethane (4:1) has been used for PAHs in plasma.[2] Experiment with different solvent systems and ratios.
-
Emulsion Formation: This is common with lipid-rich matrices. To break emulsions, try adding salt (salting out), centrifugation at higher speeds, or chilling the sample.
-
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: C18 is a common choice for PAHs. However, for the slightly more polar this compound, a mixed-mode cation exchange sorbent could offer higher selectivity.
-
Sample Loading: Ensure the sample is loaded at a slow, consistent flow rate to allow for adequate interaction between the analyte and the sorbent.
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A common issue is using a wash solvent that is too strong, leading to premature elution of this compound.
-
Elution: Ensure the elution solvent is strong enough for complete elution. You may need to test different solvents or solvent mixtures. For C18, acetone and dichloromethane are effective.
-
-
-
Inefficient Cleanup (Especially for QuEChERS):
-
The dispersive SPE (dSPE) cleanup step in QuEChERS is crucial. For fatty matrices, a combination of PSA (primary secondary amine) to remove fatty acids and C18 to remove lipids is often used. Ensure the amount of dSPE sorbent is sufficient for the sample matrix.
-
-
Analyte Loss During Evaporation:
-
High molecular weight PAHs are not highly volatile, but losses can still occur during aggressive evaporation.[17] Use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C).
-
Evaporate to a small volume (e.g., 0.5-1 mL) rather than to complete dryness to prevent loss of the analyte to the vial surface.[17] Using silanized glass vials can also minimize adsorption.
-
Issue 2: High Matrix Effects in LC-MS Analysis
High matrix effects can lead to poor accuracy and precision.
Q: My this compound signal is suppressed. How can I fix this?
A: Signal suppression is a common matrix effect. Here are some strategies to mitigate it:
-
Improve the Cleanup Step:
-
SPE: Add extra wash steps or use a more selective sorbent.
-
QuEChERS: Increase the amount of dSPE sorbent or use a combination of sorbents (e.g., PSA, C18, and GCB - graphitized carbon black). Note that GCB can retain planar molecules like this compound, so elution efficiency must be verified.
-
-
Optimize Chromatographic Conditions:
-
Adjust the HPLC gradient to better separate this compound from co-eluting matrix components.
-
Consider using a smaller particle size column (e.g., sub-2 µm) for better resolution.
-
-
Dilute the Extract:
-
A simple "dilute and shoot" approach can significantly reduce matrix effects. However, this may compromise the limit of detection.
-
-
Use a Matrix-Matched Calibration Curve:
-
Prepare your calibration standards in an extract from a blank biological matrix that has been processed through the entire extraction procedure. This helps to compensate for any systematic matrix effects.
-
-
Use an Isotope-Labeled Internal Standard:
-
A stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is the most effective way to correct for matrix effects and extraction losses. The internal standard should be added to the sample at the very beginning of the workflow.
-
Table 1: Comparison of Extraction Techniques for this compound
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Partitioning between immiscible liquids | Adsorption onto a solid sorbent | Salting-out LLE followed by dSPE |
| Selectivity | Low to moderate | High | Moderate to high |
| Solvent Usage | High | Low to moderate | Low |
| Throughput | Low | Moderate | High |
| Best For | Simple matrices (urine, plasma) | Cleaner extracts, automation | Complex matrices (tissue, blood) |
| Common Issues | Emulsions, large solvent volumes | Cartridge clogging, analyte breakthrough | Co-extraction of interferences |
Detailed Protocols
Protocol 1: Modified QuEChERS for this compound in Tissue
This protocol is adapted from methods used for PAHs in complex matrices.[10][11][14]
-
Sample Homogenization:
-
Weigh 1-2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add an appropriate amount of a labeled internal standard.
-
Add 10 mL of water and vortex for 30 seconds. Let it sit for 10 minutes to hydrate.[11]
-
-
Extraction:
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction for this compound in Plasma
This protocol is a general guide for SPE of PAHs from plasma.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the internal standard.
-
Add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Dilute the supernatant with water to reduce the organic solvent concentration before loading.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences. The percentage of methanol should be optimized to avoid loss of the analyte.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum.
-
Elute the this compound with an appropriate solvent, such as acetone or dichloromethane. Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
-
Visualizing the Workflow
Caption: General Workflow for this compound Extraction.
References
- Journal of Toxicology and Environmental Health Sciences. (2019).
- SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. Vertex AI Search.
- ResearchGate. (n.d.). (PDF) Studies on the Analysis of Benzo(a)pyrene and Its Metabolites on Biological Samples by Using High Performance Liquid Chromatography/Fluorescence Detection and Gas Chromatography/Mass Spectrometry. Vertex AI Search.
- PubMed. (n.d.). [Determination of benzo[a]pyrene in mainstream smoke by solid-phase extraction and gas chromatography-mass spectrometry]. Vertex AI Search.
- PubMed. (2010). Automated liquid-solid extraction of pyrene from soil on centrifugal microfluidic devices. Vertex AI Search.
- SciSpace. (2017).
- PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Vertex AI Search.
- Restek. (n.d.). Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. Vertex AI Search.
- Restek. (n.d.). Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction and GC-TOFMS and GC-MS/MS. Vertex AI Search.
- Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Vertex AI Search.
- PubMed Central. (n.d.). QuEChERS Method Followed by Solid Phase Extraction Method for Gas Chromatographic-Mass Spectrometric Determination of Polycyclic Aromatic Hydrocarbons in Fish. Vertex AI Search.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Vertex AI Search.
- PMC - NIH. (2018).
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. analytical methods. Vertex AI Search.
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- Agilent. (n.d.). Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. Vertex AI Search.
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- Environmental Pollution. (n.d.). Development of an analytical method for the simultaneous determination of 22 Polycyclic Aromatic Hydrocarbons (PAHs) in maternal and umbilical cord blood. Vertex AI Search.
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- MDPI. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. Vertex AI Search.
- Ruma Gmbh. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Vertex AI Search.
- SciELO. (n.d.). Polycyclic Aromatic Hydrocarbon (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE)
- PubChem - NIH. (n.d.). This compound | C19H11N | CID 12435805. Vertex AI Search.
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Technical Support Center: Synthesis of 10-Azabenzo(a)pyrene - Identification and Characterization of Byproducts
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 10-azabenzo(a)pyrene. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a specific focus on the identification and characterization of synthetic byproducts. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively mitigate them in future work.
I. Understanding the Synthetic Landscape of this compound
The synthesis of this compound, a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH), typically involves the construction of the final pyridine ring onto a pyrene backbone. The two most common strategies are the Friedländer annulation and the Bischler-Napieralski reaction. The choice of synthetic route dictates the potential byproduct profile.
A. The Friedländer Annulation Route
This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] For the synthesis of this compound, a plausible pathway involves the reaction of 1-amino-2-formylpyrene or a related derivative with a suitable ketone.
B. The Bischler-Napieralski Reaction Route
This reaction facilitates the cyclization of β-arylethylamides to form dihydroisoquinolines, which can then be aromatized.[4][5][6][7] In the context of this compound synthesis, this would likely involve a pyrene-based β-phenylethylamine derivative.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of this compound.
Q1: My reaction yield for this compound is consistently low. What are the likely causes?
A1: Low yields in heterocyclic synthesis are a common issue and can stem from several factors.[8] A systematic approach to troubleshooting is often the most effective. Consider the following:
-
Purity of Starting Materials: Impurities in your pyrene-based precursors (e.g., aminopyrene or acetylpyrene derivatives) can introduce competing side reactions. Ensure the purity of your starting materials using techniques like NMR or GC-MS before commencing the synthesis.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical. For instance, in the Friedländer synthesis, excessively high temperatures can lead to charring and the formation of complex, insoluble byproducts.[1] It is advisable to perform small-scale trial reactions to determine the optimal parameters.
-
Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.
-
Product Degradation: The desired this compound product may be unstable under the reaction or workup conditions. Monitor your reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.
Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main product and the byproducts?
A2: A multi-spot TLC indicates a mixture of compounds. To distinguish your target compound from byproducts:
-
Reference Spotting: If you have a pure sample of this compound, spot it on the same TLC plate as your reaction mixture. The spot from your mixture that aligns with the reference spot is your product.
-
UV Visualization: Aza-PAHs are typically UV-active. Visualize the TLC plate under a UV lamp (254 nm and/or 365 nm) to see all the aromatic compounds.
-
Staining: Use a general stain like potassium permanganate to visualize a broader range of organic compounds, which may not all be UV-active.
-
Scale-up and Isolation: Perform a small-scale column chromatography separation of your crude mixture to isolate the major components. Subsequent characterization of each fraction by NMR and MS will definitively identify your product and the major byproducts.
Q3: What are the best practices for purifying crude this compound?
A3: The purification of PAHs and their aza-analogs often requires a combination of techniques:
-
Crystallization: If your crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Column Chromatography: Silica gel or alumina column chromatography is a standard method for separating PAHs.[9] A solvent gradient (e.g., hexane-ethyl acetate) is typically used to elute compounds based on their polarity.
-
Preparative HPLC: For separating isomers or closely related byproducts, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.
-
Liquid-Liquid Extraction: In some cases, a liquid-liquid extraction can be used to remove highly polar or non-polar impurities from the crude mixture.[10][11]
III. Troubleshooting Guide: Identifying and Characterizing Byproducts
This section provides a detailed guide to identifying and characterizing specific byproducts that may arise during the synthesis of this compound.
Scenario 1: Incomplete Cyclization
Symptom: You observe a major byproduct with a molecular weight corresponding to the sum of your reactants minus a molecule of water (in the case of Friedländer synthesis) or without the loss of water (in the initial stages of Bischler-Napieralski).
Causality: Incomplete cyclization is a common issue in the synthesis of large polycyclic systems.[8] This can be due to insufficient reaction time, inadequate temperature, or steric hindrance.
Identification and Characterization:
| Byproduct Type | Expected Mass (relative to product) | Key NMR Signals |
| Aldol Adduct (Friedländer) | +18 amu | Presence of hydroxyl (-OH) and aliphatic C-H protons. |
| Schiff Base (Friedländer) | +18 amu | Presence of an imine (C=N) proton signal. |
| Uncyclized Amide (Bischler-Napieralski) | +2 amu | Presence of amide N-H proton and distinct aromatic signals of the two precursors. |
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration and temperature for complete cyclization.
-
Choice of Catalyst: In the Friedländer synthesis, stronger acids or bases can promote cyclization.[2] For the Bischler-Napieralski reaction, a more potent dehydrating agent like phosphorus pentoxide in refluxing POCl₃ might be necessary for less reactive substrates.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes promote challenging cyclizations by providing rapid and uniform heating.
Scenario 2: Formation of Isomeric Byproducts
Symptom: You obtain a product with the correct mass for this compound, but the NMR spectrum is complex, suggesting a mixture of isomers.
Causality: The Friedländer synthesis with unsymmetrical ketones can lead to different regioisomers.[1] Similarly, the Bischler-Napieralski reaction can sometimes result in abnormal cyclization, yielding different isomers.
Identification and Characterization:
-
High-Resolution Mass Spectrometry (HRMS): This will confirm that the byproducts are indeed isomers of your target compound.
-
2D NMR Spectroscopy (COSY, HMBC, NOESY): These techniques are crucial for elucidating the connectivity and spatial relationships of protons and carbons, allowing for the definitive assignment of the isomeric structures.
-
HPLC Analysis: A well-optimized HPLC method can often separate isomers, allowing for their individual collection and characterization.[12][13]
Troubleshooting Protocol:
-
Use of Regioselective Catalysts: For the Friedländer synthesis, certain catalysts can favor the formation of one regioisomer over another.[14]
-
Control of Reaction Temperature: Temperature can influence the regioselectivity of the reaction. Experiment with different temperature profiles.
-
Choice of Starting Materials: If possible, choose symmetrical starting materials to avoid the formation of isomers.
Scenario 3: Presence of Oxidized Byproducts
Symptom: You observe byproducts with molecular weights that are +16 or +32 amu higher than your target product.
Causality: High reaction temperatures in the presence of trace amounts of oxygen can lead to the oxidation of the aromatic system.[15][16][17] The nitrogen atom in the aza-arene can also be susceptible to oxidation.
Identification and Characterization:
| Byproduct Type | Expected Mass (relative to product) | Key Spectroscopic Features |
| Hydroxylated this compound | +16 amu | Appearance of a broad -OH signal in the ¹H NMR spectrum and a corresponding C-O signal in the ¹³C NMR spectrum. |
| This compound N-oxide | +16 amu | Significant downfield shifts of the protons adjacent to the nitrogen atom in the ¹H NMR spectrum. |
| Quinone-like derivatives | +32 amu | Presence of carbonyl (C=O) signals in the ¹³C NMR and IR spectra. |
Troubleshooting Protocol:
-
Strict Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., high-purity argon or nitrogen) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature to reduce the rate of oxidation.
IV. Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for key experiments in the identification and characterization of byproducts.
A. General Workflow for Byproduct Identification
Caption: Workflow for byproduct identification.
B. Protocol for HPLC-MS Analysis of this compound and Byproducts
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically suitable for separating PAHs and their derivatives.[12]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: A Diode Array Detector (DAD) to monitor multiple wavelengths and a fluorescence detector for enhanced sensitivity of PAHs.
-
-
MS Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often more suitable for less polar compounds like PAHs.[12]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Analysis Mode: Full scan mode to identify the molecular weights of all components, followed by tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation.
-
V. Mechanistic Insights into Byproduct Formation
A deeper understanding of the reaction mechanisms can help in predicting and avoiding the formation of byproducts.
A. Friedländer Annulation: Competing Pathways
Caption: Competing mechanisms in Friedländer synthesis.
The Friedländer synthesis can proceed through two main pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[2] The predominant pathway can be influenced by the reaction conditions and the nature of the substrates. Side reactions, such as the self-condensation of the ketone reactant, can compete with the desired reaction, leading to byproducts.
B. Bischler-Napieralski Reaction: The Nitrilium Ion Intermediate
The Bischler-Napieralski reaction proceeds through a highly electrophilic nitrilium ion intermediate.[4] While this intermediate is key to the desired cyclization, it can also participate in side reactions. For example, a retro-Ritter reaction can lead to the formation of styrenes as byproducts. Additionally, if the aromatic ring has multiple potential sites for electrophilic attack, a mixture of regioisomers can be formed.
VI. References
-
PubChem. (n.d.). 1-Acetylpyrene. National Center for Biotechnology Information. Retrieved from [Link]
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Brezinsky, K. (1986). The high-temperature oxidation of aromatic hydrocarbons. Progress in Energy and Combustion Science, 12(1), 1-24.
-
Computational studies on the cyclization of polycyclic aromatic hydrocarbons in the synthesis of curved aromatic derivatives. Chemphyschem, 7(2), 475-81. (2006).
-
Phillips, R. E. (1970). The Synthesis of Some New Azabenzo[a]pyrene and Monomethyl Azabenzo[a]pyrene Derivatives. UNM Digital Repository.
-
European Patent Office. (1993). Oxidation process of aromatic compounds (EP 0267759 B1).
-
Combined protocol for the analysis of polycyclic aromatic hydrocarbons (PAHs) and polychlorobiphenyls (PCBx) from sediments using focussed microwave assisted (FMW) extraction at atmospheric pressure. Journal of Chromatography A, 1025(1), 115-122. (2004).
-
Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine. Journal of Pharmaceutical Sciences, 68(4), 470-472. (1979).
-
Synthesis of Triazabenzo[a]pyrenes and Their Photophysical, Acid-Responsive, and Electrochemical Properties. The Journal of Organic Chemistry, 84(15), 9468–9475. (2019).
-
Friedlander Synthesis. In Name Reactions in Organic Synthesis (pp. 527-529). Cambridge University Press.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Synthesis of Polycyclic Aromatic Hydrocarbons by Phenyl Addition-Dehydrocyclization: The Third Way. Angewandte Chemie International Edition, 58(48), 17398-17402. (2019).
-
Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. Rapid Communications in Mass Spectrometry, 21(22), 3675-3684. (2007).
-
Synthesis of Polycyclic Aromatics and Heteroaromatics via Electrophilic Cyclization. The Journal of Organic Chemistry, 65(20), 6612-6622. (2000).
-
Techniques for purification of polycyclic aromatic hydrocarbons. Journal of Chromatography A, 771(1-2), 1-15. (1997).
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 14(17), 4494-4497. (2012).
-
Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Journal of the Brazilian Chemical Society, 29(10), 2041-2076. (2018).
-
Combined protocol for the analysis of polycyclic aromatic hydrocarbons (PAHs) and polychlorobiphenyls (PCBs) from sediments using focussed microwave assisted (FMW) extraction at atmospheric pressure. Analytica Chimica Acta, 414(1-2), 195-203. (2000).
-
Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. Journal of Chromatography A, 1216(16), 3445-3452. (2009).
-
Formation and growth mechanisms of polycyclic aromatic hydrocarbons: A mini-review. Fuel, 304, 121394. (2021).
-
Efficient isolation of polyaromatic fraction from aliphatic compounds in complex extracts using dimethylformamide-pentane partitionings. Journal of Chromatography A, 1025(1), 123-129. (2004).
-
National Institute of Standards and Technology. (n.d.). 1-Aminopyrene. NIST WebBook. Retrieved from [Link]
-
Formation mechanism of polycyclic aromatic hydrocarbons beyond the second aromatic ring. The Journal of Physical Chemistry A, 112(3), 447-456. (2008).
-
Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. Journal of Chromatography B, 1229, 123885. (2023).
-
Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils. Science of The Total Environment, 470-471, 837-845. (2014).
-
Separation Methods Technologies. (1996). HPLC Separation Guide.
-
Bischler-Napieralski Reaction. Comprehensive Organic Name Reactions and Reagents, 115. (2010).
-
Bischler–Napieralski Reaction. (2021, October 6). [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.8: Oxidation of Aromatic Compounds.
-
Oxidation of Aromatic Hydrocarbons. (2020, June 28). [Video]. YouTube. [Link]
-
Photochemical Transformation and Phototoxicity of 1-Aminopyrene. Photochemistry and Photobiology, 80(2), 266-272. (2004).
-
Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780. (2008).
-
Chemistry LibreTexts. (2024, March 24). 16.9: Oxidation of Aromatic Compounds.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs).
-
Synthesis of Aryl-Substituted 1,4-Dihydroquinolines by [4 + 2] Cycloaddition of Benzyne with 1-Azadienes. Organic Letters, 8(19), 4255-4258. (2006).
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.
-
An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 142(10), 1223-1229. (2012).
-
The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. Asian Journal of Organic Chemistry, 6(6), 634-653. (2017).
-
Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 26(1), 195. (2021).
-
NMR Spectroscopy - A-level Chemistry. (2022, January 21). [Video]. YouTube. [Link]
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Technical Support Center: Enhancing the Sensitivity of 10-Azabenzo[a]pyrene Detection
Welcome to the technical support center dedicated to enhancing the detection sensitivity of 10-Azabenzo[a]pyrene (10-azaBaP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific aza-polycyclic aromatic hydrocarbon (aza-PAH). Here, we synthesize field-proven insights and foundational scientific principles to address common and advanced challenges encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of 10-azaBaP.
Q1: Why is my 10-azaBaP signal significantly weaker than that of its parent compound, Benzo[a]pyrene (BaP), using fluorescence spectroscopy?
A1: While the UV absorption spectra of many aza-PAHs are similar to their parent PAHs, the introduction of a nitrogen heteroatom can alter the electronic properties and, consequently, the fluorescence quantum yield. The nitrogen atom introduces a lone pair of electrons and can participate in n-π* transitions, which are often less fluorescent than π-π* transitions. This can lead to a lower quantum yield for 10-azaBaP compared to BaP. Furthermore, the polarity of the solvent can have a more pronounced effect on the fluorescence of aza-PAHs.
Troubleshooting Steps:
-
Solvent Optimization: Experiment with a range of solvents of varying polarity to identify a medium that enhances the fluorescence of 10-azaBaP.
-
pH Adjustment: The nitrogen atom in 10-azaBaP can be protonated in acidic conditions, which can significantly alter its fluorescence properties. Investigate the effect of pH on your signal.
-
Wavelength Optimization: Do not assume the optimal excitation and emission wavelengths for BaP will be identical for 10-azaBaP. Perform a full excitation-emission matrix (EEM) scan to determine the specific maxima for 10-azaBaP in your chosen solvent system. For benzo[a]pyrene, excitation at 365 nm and 385 nm with emission monitoring between 400 nm and 450 nm is common[1]. Start your optimization for 10-azaBaP in this region.
Q2: I am observing high background and low signal-to-noise in my Surface-Enhanced Raman Scattering (SERS) analysis of 10-azaBaP. What are the likely causes?
A2: High background in SERS can stem from several sources, including contaminants in your sample, instability of the nanoparticle substrate, or fluorescence interference. Low signal-to-noise for aza-PAHs can be due to weak adsorption onto the metallic nanoparticle surface. The interaction of PAHs with SERS substrates is often driven by π-π stacking. The presence of the nitrogen atom in 10-azaBaP can influence this interaction compared to BaP.
Troubleshooting Steps:
-
Substrate Functionalization: To enhance the affinity of 10-azaBaP for the SERS substrate, consider functionalizing your gold or silver nanoparticles. A common strategy is to use a hydrophobic linker to capture the PAH molecules[2].
-
pH Control: The surface charge of both the nanoparticles and the 10-azaBaP molecule can be influenced by pH. Optimizing the pH of your sample solution can promote better adsorption.
-
Laser Wavelength Selection: If fluorescence interference is suspected, consider using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) to minimize the fluorescence background.
Q3: My recovery of 10-azaBaP during sample preparation is consistently low. What modifications can I make to my QuEChERS or SPE protocol?
A3: Low recovery of aza-PAHs can be attributed to their slightly higher polarity compared to their parent PAHs, leading to different partitioning behavior during extraction and cleanup. The basic nitrogen atom can also interact with acidic sites on silica-based sorbents, leading to irreversible adsorption.
Troubleshooting Steps for QuEChERS:
-
Solvent Modification: While acetonitrile is a common extraction solvent in QuEChERS, for aza-PAHs, you might need to modify it. For PAHs in fatty matrices, a mixture of ethyl acetate, acetone, and isooctane has been used to improve extraction[3].
-
d-SPE Sorbent Choice: If you suspect interaction with the sorbent, consider using a different cleanup sorbent or a combination. For instance, Z-Sep+, a zirconia-based sorbent, can be effective in removing fatty acids and other interferences in meat samples[3].
Troubleshooting Steps for Solid-Phase Extraction (SPE):
-
Sorbent Selection: For aza-PAHs, a polymeric reversed-phase sorbent may offer better recovery than traditional silica-based C18, as it is less prone to secondary interactions with the basic nitrogen.
-
Elution Solvent Optimization: You may need a more polar or a modified elution solvent to effectively desorb 10-azaBaP from the SPE cartridge. A small percentage of a basic modifier in your elution solvent could help disrupt interactions with any active sites on the sorbent.
-
Flow Rate Control: Ensure you are using an optimal flow rate during sample loading to allow for sufficient interaction between 10-azaBaP and the sorbent[4].
Part 2: In-Depth Troubleshooting Guides
Guide 1: Enhancing Fluorescence Detection Sensitivity
Problem: Sub-optimal fluorescence signal for 10-azaBaP, leading to poor quantification at low concentrations.
Causality: The fluorescence of aza-PAHs is highly sensitive to the molecular environment. The nitrogen atom introduces a dipole moment and a site for hydrogen bonding, making solvent and pH effects more pronounced than for the non-polar BaP. The goal is to find an environment that maximizes the π-π* transition's quantum yield while minimizing non-radiative decay pathways. Doping PAHs with electron-withdrawing nitrogen atoms can increase molar absorptivity and accelerate the radiative decay rate, which is beneficial for fluorescence[4][5].
Workflow for Optimization:
Caption: Fluorescence optimization workflow for 10-azaBaP.
Step-by-Step Protocol:
-
Initial EEM Scan: Prepare a 1 µM solution of 10-azaBaP in a standard solvent like acetonitrile. Perform a full excitation-emission matrix scan to identify the optimal excitation (λex) and emission (λem) wavelengths.
-
Solvent Screening: Prepare 1 µM solutions of 10-azaBaP in a variety of solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, methanol).
-
Fluorescence Measurement: For each solution, acquire the fluorescence spectrum using the optimal λex determined in step 1. Record the λem and the peak intensity.
-
Data Analysis: Compare the fluorescence intensities across the different solvents. Note any significant shifts in the emission maximum (solvatochromic shifts).
-
pH Titration: In the optimal solvent (if aqueous-miscible), prepare a series of buffered solutions of 10-azaBaP across a pH range (e.g., from 3 to 10).
-
pH-dependent Fluorescence: Measure the fluorescence intensity at each pH value.
-
Final Validation: Construct a calibration curve using the optimized solvent and pH conditions to confirm the improvement in sensitivity and linearity.
Guide 2: Troubleshooting SERS Detection
Problem: Inconsistent or weak SERS signal for 10-azaBaP.
Causality: SERS enhancement relies on two primary mechanisms: electromagnetic enhancement (from "hot spots" between nanoparticles) and chemical enhancement (from charge transfer between the analyte and the substrate). For PAHs and aza-PAHs, which may not chemisorb strongly to gold or silver, achieving proximity to the surface is critical. The interaction is often a combination of hydrophobic effects and π-π stacking with the substrate or a functionalizing layer. The nitrogen atom in 10-azaBaP can either aid or hinder this interaction depending on the surface chemistry.
Workflow for SERS Enhancement:
Caption: SERS enhancement strategy for aza-PAH detection.
Step-by-Step Protocol: SERS Substrate Functionalization and Analysis
-
Nanoparticle Synthesis: Synthesize gold or silver nanoparticles (AuNPs or AgNPs) using a standard method (e.g., citrate reduction).
-
Surface Functionalization (Optional but Recommended):
-
Hydrophobic Coating: To a solution of AuNPs, add a solution of a long-chain alkanethiol (e.g., 1-dodecanethiol) in ethanol and allow it to self-assemble on the nanoparticle surface. This creates a hydrophobic layer to attract the 10-azaBaP.
-
π-Stacking Agent: Alternatively, use a polymer with aromatic groups, like polysodium styrenesulfonate (PSSS), during nanoparticle synthesis to facilitate π-π stacking with the analyte[6].
-
-
Sample Incubation: Mix your 10-azaBaP sample with the functionalized nanoparticles and allow a short incubation period (e.g., 5-10 minutes) for the analyte to adsorb onto the surface.
-
Induce Aggregation: Add a small amount of an aggregating agent (e.g., MgSO₄ or NaCl) to the solution to create "hot spots" where the electromagnetic enhancement is maximal.
-
SERS Acquisition: Immediately acquire the Raman spectrum using an appropriate laser wavelength. Compare spectra obtained with different laser lines if available to find the best signal-to-background ratio.
Guide 3: Optimizing Electrochemical Detection
Problem: Poor sensitivity and high oxidation potential for 10-azaBaP using voltammetric methods.
Causality: The electrochemical oxidation of PAHs involves the removal of electrons from the π-system. The electron-withdrawing nature of the nitrogen atom in 10-azaBaP can make it more difficult to oxidize than BaP, resulting in a higher oxidation potential. High oxidation potentials can lead to increased background currents and electrode fouling. The key to enhancing sensitivity is to use a chemically modified electrode that either pre-concentrates the analyte at the surface or catalyzes its oxidation at a lower potential.
Workflow for Electrochemical Sensor Development:
Caption: Workflow for enhancing electrochemical detection of 10-azaBaP.
Step-by-Step Protocol: Electrode Modification and DPV Analysis
-
Electrode Preparation: Start with a clean, polished glassy carbon electrode (GCE).
-
Modification with Graphene and Gold Nanoparticles:
-
Drop-cast a small volume of a reduced graphene oxide (rGO) dispersion onto the GCE surface and let it dry.
-
Electrodeposit gold nanoparticles (AuNPs) onto the rGO-modified electrode by cycling the potential in a solution of HAuCl₄. The combination of rGO (high surface area, π-stacking) and AuNPs (catalytic activity) can significantly enhance the signal.
-
-
Electrolyte Optimization: Prepare a solution of your sample in a supporting electrolyte. Test different electrolytes (e.g., phosphate buffer, acetate buffer) and pH values to find the conditions that give the best-defined peak and lowest background.
-
Preconcentration: Before the measurement scan, apply a negative potential (accumulation potential) to the electrode for a set time (accumulation time) while stirring the solution. This will pre-concentrate the positively charged (at acidic pH) or neutrally charged 10-azaBaP onto the electrode surface. Optimize both the potential and time for maximum signal.
-
Voltammetric Measurement: After the accumulation step, stop the stirring and perform a differential pulse voltammetry (DPV) or square wave voltammetry (SWV) scan towards positive potentials to record the oxidation peak of 10-azaBaP.
Part 3: Data & Reference Tables
Table 1: Comparison of Detection Methods for PAHs
| Method | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| HPLC-FLD | ng/L to µg/L[7] | High sensitivity for fluorescent PAHs, robust. | Not all PAHs are fluorescent; requires extensive cleanup. |
| GC-MS | pg to ng[8] | High selectivity and structural information from MS. | Can be complex, matrix effects can be an issue. |
| SERS | 10⁻⁸ to 10⁻¹⁰ M[2][9] | Extremely high sensitivity, provides molecular fingerprint. | Substrate consistency can be an issue, fluorescence interference. |
| Electrochemical Sensors | nM to µM | Portable, low cost, rapid analysis. | Susceptible to fouling, lower selectivity than MS. |
Table 2: Key Parameters for Troubleshooting Sample Preparation
| Issue | Parameter to Check | Recommended Action | Reference |
| Low Recovery (QuEChERS) | Extraction Solvent | Test alternative solvents or mixtures (e.g., with toluene or ethyl acetate). | [3][5] |
| d-SPE Sorbent | Use alternative sorbents like Z-Sep+ for fatty matrices. | [3] | |
| Low Recovery (SPE) | Sorbent Type | Consider polymeric sorbents instead of silica-based for aza-PAHs. | [10] |
| Elution Solvent | Increase solvent strength or add a modifier. | [4][10] | |
| Flow Rate | Decrease loading and elution flow rates. | [4][11] | |
| Matrix Interference | Cleanup Step | Add a freeze-out step for lipid removal in QuEChERS. | [5] |
| Sorbent Choice (SPE) | Use a dual-layer cartridge (e.g., Florisil and C18) for complex matrices. | [12] |
References
-
Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out. (n.d.). National Institutes of Health. [Link]
-
Nitrogen Effects Endowed by Doping Electron-Withdrawing Nitrogen Atoms into Polycyclic Aromatic Hydrocarbon Fluorescence Emitters. (2024). Journal of the American Chemical Society. [Link]
-
Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods. (2024). Frontiers in Chemistry. [Link]
-
a) UV–vis absorption and b) emission spectra of these pyrene isomers,... (n.d.). ResearchGate. [Link]
-
Multivariate Optimization and Validation of a Modified QuEChERS Method for Determination of PAHs and PCBs in Grilled Meat by GC-MS. (2022). National Institutes of Health. [Link]
-
Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea. (n.d.). Semantic Scholar. [Link]
-
Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. (2011). National Institutes of Health. [Link]
-
Fluorescence emission spectra of Pyr (., λex = 332 nm), BaP (m, λex =... (n.d.). ResearchGate. [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (n.d.). MDPI. [Link]
-
Rapid and On-Site Approaches for Determination of Polycyclic Aromatic Hydrocarbons in Water and Air by Surface-Enhanced Raman Spectroscopy. (n.d.). National Institutes of Health. [Link]
-
SERS Detection of Polycyclic Aromatic Hydrocarbons using a Bare Gold Nanoparticles Coupled Film System. (n.d.). ResearchGate. [Link]
-
Electrochemical Oxidation of PAHs in Aqueous Solution. (n.d.). ResearchGate. [Link]
-
Intelligent Detection and Analysis of Polycyclic Aromatic Hydrocarbons Based on Surface-Enhanced Raman Scattering Spectroscopy. (2022). National Institutes of Health. [Link]
-
Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. (n.d.). ResearchGate. [Link]
-
Trace detection of polycyclic aromatic hydrocarbons in environmental waters by SERS. (n.d.). ResearchGate. [Link]
-
Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters. [Link]
-
Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. (2023). National Institutes of Health. [Link]
-
Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. (n.d.). Agilent. [Link]
-
Recovery and precision of the method for each PAH. (n.d.). ResearchGate. [Link]
-
Comparative analysis of benzo[a]pyrene. (n.d.). ResearchGate. [Link]
-
Polycyclic Aromatic Hydrocarbon (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE) in. (2021). SciELO. [Link]
-
Applications of Surface-Enhanced Raman Spectroscopy to Detection of Polycyclic Aromatic Hydrocarbons. (n.d.). ResearchGate. [Link]
-
Raman spectroscopy of large extracellular vesicles derived from human microvascular endothelial cells to detect benzo[a]pyrene exposure. (2024). PubMed. [Link]
-
Electrochemical Access to Aza-Polycyclic Aromatic Hydrocarbons: Rhoda-Electrocatalyzed Domino Alkyne Annulations. (n.d.). Semantic Scholar. [Link]
-
Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products. (2012). PubMed. [Link]
-
Comparison of the kinetics of various biomarkers of benzo[a]pyrene exposure following different routes of entry in rats. (2014). PubMed. [Link]
-
DETERMINATION OF BENZO[a]PYRENE IN OILS AND FATS BY REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Results of a collabora. (n.d.). Pure and Applied Chemistry. [Link]
-
Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. (n.d.). Environmental Science: Processes & Impacts. [Link]
-
Effects of benzo(e)pyrene and benzo(a)pyrene on P-glycoprotein-mediated transport in Caco-2 cell monolayer: a comparative approach. (n.d.). PubMed. [Link]
-
Pyrene - Optional[Raman] - Spectrum. (n.d.). SpectraBase. [Link]
-
Analytical Methods for Oxidative Derivatives of PAHs Including Application to Environmental and Biological Samples. (n.d.). Semantic Scholar. [Link]
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An X-ray spectroscopy study of structural stability of superhydrogenated pyrene derivatives. (2023). FreiDok plus. [Link]
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Technical Support Center: Addressing Matrix Effects in the Mass Spectrometry of 10-Azabenzo(a)pyrene
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the complexities of analyzing 10-Azabenzo(a)pyrene (10-Aza-BaP) by mass spectrometry. This guide is structured to help you diagnose, troubleshoot, and ultimately overcome matrix effects, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding matrix effects in the context of 10-Aza-BaP analysis.
Q1: What are matrix effects in liquid chromatography-mass spectrometry (LC-MS)?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These co-eluting substances can either suppress or enhance the analyte's signal at the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[3][4] This phenomenon is not a failure of the instrument but rather an inherent challenge of analyzing complex samples, where components like salts, lipids, and proteins can interfere with the delicate process of converting the analyte into gas-phase ions.[2][3]
Q2: Why is this compound particularly susceptible to matrix effects?
A: this compound, a heterocyclic polycyclic aromatic hydrocarbon (PAH), possesses chemical properties that make its analysis prone to matrix interference. Like other PAHs, it is often extracted from complex biological or environmental matrices (e.g., tissue, plasma, soil, food) that are rich in organic molecules.[5][6][7] The sample preparation required to isolate these compounds can inadvertently co-extract other matrix components.[8][9] Furthermore, the ionization of 10-Aza-BaP, typically via atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), can be easily disrupted. In ESI, for example, co-eluting compounds can compete for droplet surface access or alter droplet fission and solvent evaporation, directly impacting the number of analyte ions that reach the detector.[1][2]
Q3: How can I qualitatively assess if my experiment is impacted by matrix effects?
A: Two primary methods are used for the qualitative assessment of matrix effects:
-
Post-Column Infusion: This technique provides a global view of matrix effects across your entire chromatographic run. A solution of 10-Aza-BaP is continuously infused into the mobile phase flow after the analytical column but before the MS ion source. A blank matrix extract is then injected onto the column. If the baseline signal of the infused analyte drops or rises at certain retention times, it indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[1]
-
Post-Extraction Spike: This method assesses the matrix effect specifically at the retention time of your analyte. You compare the peak area of 10-Aza-BaP in a neat solvent standard to the peak area of 10-Aza-BaP spiked into a blank matrix extract after the sample preparation process has been completed.[1][10] A significant difference in signal intensity indicates the presence of a matrix effect.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of this compound.
Q4: My 10-Aza-BaP signal is low and inconsistent in real samples compared to my standards prepared in solvent. What should I investigate first?
A: This is a classic symptom of ion suppression. Your first step should be to systematically evaluate your sample preparation and chromatography.
-
Re-evaluate Sample Preparation: The goal is to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS are designed to clean up samples.[8] Ensure your chosen method is optimized for your specific matrix. Sometimes a multi-step cleanup is necessary.
-
Improve Chromatographic Separation: Try to chromatographically separate 10-Aza-BaP from the interfering components. You can achieve this by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry to alter selectivity. The goal is to move the 10-Aza-BaP peak away from regions of suppression.[1][10]
-
Sample Dilution: A simple but effective strategy is to dilute your sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[1][10] This is only feasible if your assay has sufficient sensitivity to detect the diluted 10-Aza-BaP concentration.
Q5: I have optimized my sample prep and chromatography, but I still suspect ion suppression. How can I definitively confirm and quantify it?
A: The post-extraction spike method is the standard approach for quantifying matrix effects. By calculating the Matrix Effect (ME) percentage, you can objectively assess the impact.
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
Regulatory guidelines often suggest that matrix effects should be within a certain range (e.g., 85-115%) for the method to be considered reliable without further correction.
Q6: My matrix is too complex and cleanup/chromatography improvements are insufficient. What are my best options for achieving accurate quantification?
A: When matrix effects cannot be eliminated, you must compensate for them. The gold standard for compensation is the use of a stable isotope-labeled (SIL) internal standard in a technique called Stable Isotope Dilution (SID) .[11][12][13] A SIL internal standard for 10-Aza-BaP (e.g., ¹³C- or ¹⁵N-labeled) is chemically identical to the analyte and will co-elute perfectly.[14] Therefore, it experiences the exact same ionization suppression or enhancement. By measuring the ratio of the analyte to the SIL internal standard, the variability caused by the matrix effect is canceled out, leading to highly accurate and precise results.[11][14]
Q7: A stable isotope-labeled internal standard for 10-Aza-BaP is not commercially available or is prohibitively expensive. How can I still achieve accurate quantification?
A: While SID is preferred, two other powerful techniques can be used when a SIL-IS is unavailable:
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., blank plasma, blank tissue homogenate).[14][15][16] This ensures that your calibrants and samples experience similar matrix effects. The key challenge is obtaining a truly "blank" matrix that is free of endogenous 10-Aza-BaP.[14]
-
Standard Addition Method: This is an extremely effective method when a blank matrix is unavailable or when matrix composition varies significantly between samples.[1][17][18] It involves splitting a single sample into several aliquots and spiking each with a known, increasing concentration of a 10-Aza-BaP standard. A calibration curve is then generated for that specific sample, and the original concentration is determined by extrapolation.[17][19] While highly accurate, this method is labor-intensive as each sample requires its own calibration curve.[10]
In-Depth Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a standard of 10-Aza-BaP in your final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Solution B (Spiked Matrix): Take a blank matrix sample (known to be free of 10-Aza-BaP) and process it through your entire sample preparation procedure. In the final step, spike the processed extract with the same amount of 10-Aza-BaP to achieve the same final concentration as Solution A.
-
-
LC-MS Analysis: Inject both Solution A and Solution B multiple times (n≥3) onto the LC-MS system.
-
Calculation:
-
Calculate the average peak area for both solutions.
-
Use the formula: ME (%) = (Avg. Area Solution B / Avg. Area Solution A) * 100.
-
Protocol 2: The Standard Addition Method
-
Sample Aliquoting: Divide a single unknown sample into at least four equal aliquots (e.g., 100 µL each). Label them Aliquot 0, 1, 2, and 3.
-
Spiking:
-
Aliquot 0: Add a small, precise volume of solvent (the "zero addition").
-
Aliquot 1: Spike with a known amount of 10-Aza-BaP standard to achieve an approximate final concentration of [Original] + 50%.
-
Aliquot 2: Spike to achieve [Original] + 100%.
-
Aliquot 3: Spike to achieve [Original] + 150%.
-
Ensure the volume of standard added is small to avoid significantly changing the matrix composition.[19]
-
-
Analysis: Analyze all four aliquots by LC-MS and record the peak areas.
-
Data Plotting: Create a plot with the "Added Concentration" on the x-axis and the "Measured Peak Area" on the y-axis.
-
Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of this line is the original concentration of 10-Aza-BaP in the sample.
Visualizations and Data Summaries
Diagrams
Caption: Figure 1: Conceptual Diagram of Ion Suppression in ESI.
Caption: Figure 2: Decision Workflow for Addressing Matrix Effects.
Data Tables
Table 1: Comparison of Sample Preparation Techniques for 10-Aza-BaP Analysis
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by adding organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive. | Non-selective; high risk of residual matrix effects from salts and phospholipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of 10-Aza-BaP into an immiscible organic solvent. | Good removal of polar interferences (salts). Can be automated. | Can be labor-intensive; requires large solvent volumes; emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective; excellent for removing a wide range of interferences; can concentrate the analyte. | Requires method development; can be more expensive; risk of analyte breakthrough or irreversible binding. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving salting-out extraction and dispersive SPE. | High throughput, effective for many matrices.[8] | Originally for pesticides in food; requires optimization for other analyte/matrix combinations. |
Table 2: Comparison of Quantitative Strategies to Compensate for Matrix Effects
| Strategy | Principle | When to Use | Advantages | Disadvantages |
| External Calibration (in solvent) | Compare sample response to a calibration curve made in a clean solvent. | Only when matrix effects have been proven to be negligible. | Simple, fast, and inexpensive. | Highly inaccurate and unreliable in the presence of matrix effects. |
| Stable Isotope Dilution (SID) | Use a stable isotope-labeled analog of 10-Aza-BaP as an internal standard.[11] | Whenever a SIL-IS is available; considered the gold standard. | Most accurate and precise method; corrects for both matrix effects and extraction variability.[13][14] | SIL-IS can be expensive or not commercially available.[1] |
| Matrix-Matched Calibration | Prepare calibrants in a blank matrix identical to the samples.[16] | When a SIL-IS is unavailable but a representative blank matrix can be sourced. | Effectively compensates for consistent matrix effects. Less expensive than SID. | Finding a truly blank matrix can be difficult; assumes matrix effects are constant across all samples.[14] |
| Standard Addition | Create a unique calibration curve for each sample by spiking aliquots of that sample.[17][18] | When a blank matrix is unavailable, or when matrix effects vary from sample to sample. | Highly accurate for individual samples; does not require a blank matrix.[1] | Very time-consuming and labor-intensive; requires a larger volume of each sample.[10] |
References
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health (NIH). [Link]
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Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (n.d.). MDPI. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? (n.d.). Taylor & Francis Online. [Link]
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Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC. [Link]
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Standard additions: myth and reality. (2009). Royal Society of Chemistry. [Link]
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Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. (2024). MDPI. [Link]
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MALDI-TOF Mass Spectrometry of Insoluble Giant Polycyclic Aromatic Hydrocarbons by a New Method of Sample Preparation. (2001). ACS Publications. [Link]
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Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2022). Clinical Chemistry. [Link]
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Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. (2023). MDPI. [Link]
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Sample Preparation Techniques for the Determination of Some Food Contaminants (Polycyclic Aromatic Hydrocarbons, Mineral Oils and Phthalates). (n.d.). ResearchGate. [Link]
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Sample preparation and analytical methods for polycyclic aromatic hydrocarbons in sediment. (n.d.). ResearchGate. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2010). National Institutes of Health (NIH). [Link]
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An overview of matrix effects in liquid chromatography-mass spectrometry. (2011). PubMed. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. [Link]
-
An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Determination of benzo[a]pyrene and other polycyclic aromatic hydrocarbons (PAHs) at trace levels in human tissues. (1995). PubMed. [Link]
-
(PDF) Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (n.d.). ResearchGate. [Link]
-
Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS. (2014). PubMed. [Link]
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Validation & Comparative
A Comparative Analysis of the Mutagenic Profiles of 10-Azabenzo(a)pyrene and Benzo(a)pyrene
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(a)pyrene (BaP), a well-established polycyclic aromatic hydrocarbon (PAH), is a potent mutagen and a classified human carcinogen, primarily formed from the incomplete combustion of organic materials. Its mutagenicity is a direct consequence of its metabolic activation to highly reactive intermediates that form covalent adducts with DNA, leading to genetic mutations. The introduction of a nitrogen atom into the PAH backbone, creating aza-polycyclic aromatic hydrocarbons (aza-PAHs), can significantly alter the molecule's biological activity. This guide provides an in-depth, objective comparison of the mutagenicity of benzo(a)pyrene and its nitrogen-containing analogue, 10-azabenzo(a)pyrene (10-azaBaP). We will explore the nuances of their metabolic activation, the resulting DNA adducts, and the consequential differences in their mutagenic potential, supported by experimental data.
The Crucial Role of Metabolic Activation
Neither benzo(a)pyrene nor this compound is intrinsically mutagenic. Their genotoxic effects are contingent upon metabolic activation by cellular enzymes, primarily the cytochrome P450 (CYP) superfamily. This enzymatic conversion process generates electrophilic metabolites that can readily react with nucleophilic sites on DNA, forming bulky adducts that disrupt normal cellular processes like replication and transcription, ultimately leading to mutations.
Benzo(a)pyrene: The Diol-Epoxide Pathway
The primary route of metabolic activation for benzo(a)pyrene is the well-characterized diol-epoxide pathway.[1] This multi-step process is initiated by CYP enzymes, particularly CYP1A1 and CYP1B1, which oxidize BaP to form BaP-7,8-epoxide.[2][3] This epoxide is then hydrolyzed by epoxide hydrolase to yield BaP-7,8-dihydrodiol. A subsequent epoxidation of the dihydrodiol at the 9,10-position by CYP enzymes results in the formation of the ultimate carcinogen, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).[4][5] BPDE is highly reactive and readily forms covalent adducts with DNA, predominantly with the exocyclic amino group of guanine.[6][7]
Caption: Metabolic activation of this compound.
Comparative Mutagenicity: In Vitro and In Vivo Evidence
The differences in metabolic activation pathways have profound implications for the mutagenic potential of these compounds in various experimental settings.
In Vitro Mutagenicity: The Ames Test
The Ames test, a widely used bacterial reverse mutation assay, is a primary tool for assessing the mutagenic potential of chemical compounds. The mutagenicity of both BaP and 10-azaBaP is dependent on the source of the metabolic activation system (S9 fraction) used in the assay.
| Compound | Metabolic Activation System | Relative Mutagenicity |
| Benzo(a)pyrene | CYP1A-induced rodent liver S9 | High |
| Non-induced mouse liver S9 | Lower | |
| Human liver S9 | Moderate | |
| This compound | CYP1A-induced rodent liver S9 | Lower than BaP |
| Non-induced mouse liver S9 | Similar to or greater than BaP | |
| Human liver S9 | Similar to or greater than BaP |
Data synthesized from multiple studies.
These findings highlight a crucial point: the choice of the metabolic activation system can dramatically influence the perceived mutagenicity of a compound. Benzo(a)pyrene is a more potent mutagen when activated by liver enzymes from rodents pre-treated with CYP1A inducers. In contrast, this compound exhibits comparable or even greater mutagenicity when activated by non-induced mouse or human liver enzymes, where CYP1A2 plays a more significant role. [8]
In Vivo Mutagenicity: Studies in Transgenic Mice
In vivo studies using transgenic rodent models, such as the MutaMouse, provide a more holistic view of mutagenicity, encompassing absorption, distribution, metabolism, and excretion.
-
Benzo(a)pyrene: Demonstrates potent mutagenicity in a wide range of organs, including the liver, lung, kidney, spleen, forestomach, stomach, colon, and bone marrow.
-
This compound: Exhibits a much weaker and more restricted mutagenic profile, with slight mutagenicity observed only in the liver and colon.
This stark difference in in vivo mutagenicity suggests that while 10-azaBaP can be activated to a mutagen, its overall genotoxic impact in a whole-animal system is significantly lower than that of benzo(a)pyrene. This could be due to differences in metabolic pathways leading to detoxification, or variations in the distribution and persistence of the reactive metabolites in different tissues.
DNA Adduct Formation: The Molecular Basis of Mutagenesis
The ultimate molecular event leading to mutagenesis is the formation of covalent DNA adducts.
-
Benzo(a)pyrene: The primary DNA adducts formed by BPDE are with the N2 position of guanine and the N6 position of adenine. [7]These bulky adducts distort the DNA helix, leading to errors during DNA replication and transcription. [6][9]* This compound: While it is established that 10-azaBaP requires metabolic activation to bind to DNA, the precise structures of the resulting DNA adducts are less well-characterized compared to those of benzo(a)pyrene. The involvement of an arene oxide intermediate, such as 10-azabenzo[a]pyrene-4,5-oxide, suggests that adduct formation occurs through the opening of this epoxide ring by nucleophilic sites on DNA bases.
Experimental Methodologies
A core technique for evaluating the mutagenicity of compounds like benzo(a)pyrene and this compound is the Ames test.
Ames Test Protocol (Plate Incorporation Method)
This protocol provides a general framework for assessing the mutagenicity of a test compound using Salmonella typhimurium strains.
Caption: Workflow for the Ames Plate Incorporation Assay.
Step-by-Step Methodology:
-
Bacterial Strain Preparation: Inoculate the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, which detect frameshift and base-pair substitution mutations, respectively) into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation System (S9 Mix): Prepare the S9 mix containing the liver S9 fraction from induced or non-induced rodents or humans, along with necessary cofactors (e.g., NADP+, glucose-6-phosphate). Keep the S9 mix on ice.
-
Test Compound Preparation: Dissolve the test compound (benzo(a)pyrene or this compound) in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Mixture: In a sterile tube, combine the test compound dilution, the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation), and the overnight bacterial culture.
-
Top Agar Addition: Add molten top agar (containing a trace amount of histidine and biotin) to the assay mixture and vortex briefly.
-
Plating: Pour the entire contents of the tube onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48 to 72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the solvent control plates. A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the background, is considered a positive mutagenic response.
Conclusion
The substitution of a carbon atom with nitrogen in the benzo(a)pyrene structure to form this compound markedly alters its mutagenic profile. This comparative guide highlights that:
-
Metabolic Activation is Key: Both compounds require enzymatic activation to become mutagenic, but the specific CYP450 enzymes involved differ, with CYP1A1 being predominant for benzo(a)pyrene and CYP1A2 for this compound in humans.
-
Context-Dependent Mutagenicity: The mutagenic potency of each compound is highly dependent on the biological system used for testing, particularly the source of the metabolic activation system.
-
In Vivo vs. In Vitro Discrepancies: While in vitro assays are valuable screening tools, in vivo studies reveal a significantly weaker and more restricted mutagenic potential for this compound compared to the potent, multi-organ mutagenicity of benzo(a)pyrene.
These findings underscore the importance of a nuanced understanding of structure-activity relationships and the critical role of metabolism in determining the genotoxic and carcinogenic potential of xenobiotics. For researchers in drug development and toxicology, this comparison emphasizes the need to carefully consider the choice of experimental models and metabolic activation systems to accurately assess the mutagenic risk of novel chemical entities.
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A Comparative Guide to the Carcinogenicity of Aza-Polycyclic Aromatic Hydrocarbons (Aza-PAHs)
This guide provides a comparative analysis of the carcinogenicity of aza-polycyclic aromatic hydrocarbons (aza-PAHs), a significant class of environmental contaminants. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative potencies, and the experimental methodologies used to evaluate these compounds. We will explore the causal links between molecular structure, metabolic activation, and carcinogenic outcomes, grounding our discussion in authoritative scientific data.
Introduction: The Environmental and Health Significance of Aza-PAHs
Aza-PAHs, also known as azaarenes, are heterocyclic aromatic compounds containing at least one nitrogen atom within the aromatic ring system. They are structurally analogous to their well-known homocyclic counterparts, polycyclic aromatic hydrocarbons (PAHs), and share common sources, such as the incomplete combustion of organic materials like fossil fuels, coal tar, and tobacco.[1][2] The presence of the nitrogen heteroatom, however, alters their electronic properties, solubility, and metabolic fate, leading to distinct toxicological and carcinogenic profiles.[3] While PAHs like benzo[a]pyrene (B[a]P) are recognized as benchmark carcinogens, many aza-PAHs exhibit potent mutagenic and carcinogenic activities that warrant specific investigation.[4][5][6] Understanding their comparative carcinogenicity is crucial for accurate environmental risk assessment and for elucidating structure-activity relationships in chemical carcinogenesis.
The Mechanistic Underpinnings of Aza-PAH Carcinogenicity
Like most PAHs, aza-PAHs are not directly carcinogenic. They require metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules, most critically, DNA.[7][8][9] This process of DNA damage, if not properly repaired, can lead to mutations in key oncogenes or tumor suppressor genes, initiating the carcinogenic process.[10][11][12] The primary mechanism involves a multi-step enzymatic pathway.
Metabolic Activation: The Path to Reactivity
The metabolic activation of aza-PAHs is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, in conjunction with epoxide hydrolase.[13][14] This process mirrors the activation of homocyclic PAHs and is often referred to as the "diol epoxide pathway."[7][15][16]
The three principal pathways for metabolic activation are:
-
Bay-Region Diol Epoxide Pathway : This is considered the major pathway for many PAHs and aza-PAHs.[7][17] The process involves:
-
Step 1 (CYP-mediated Epoxidation): A CYP enzyme introduces an epoxide across a double bond in one of the benzene rings.
-
Step 2 (Epoxide Hydrolase Action): Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.
-
Step 3 (Second Epoxidation): A CYP enzyme epoxidizes the double bond adjacent to the hydroxylated "bay-region" of the molecule, forming the ultimate carcinogen: a diol epoxide.[18] This diol epoxide is highly electrophilic and readily reacts with nucleophilic sites on DNA.
-
-
Radical Cation Pathway : This pathway involves a one-electron oxidation of the parent aza-PAH, forming a radical cation which can then react with DNA.[7][8]
-
ortho-Quinone Pathway : This pathway involves the formation of o-quinones via dihydrodiol dehydrogenase, which can generate reactive oxygen species (ROS) and cause oxidative DNA damage.[7][8]
The position of the nitrogen atom in the aza-PAH ring can significantly influence which metabolic pathway predominates and the ultimate reactivity of the metabolites.[3][19]
Caption: The primary metabolic activation pathway for many aza-PAHs.
DNA Adduct Formation and Mutagenesis
The ultimate carcinogenic metabolites, particularly diol epoxides, form covalent bonds with the exocyclic amino groups of purine bases in DNA, primarily guanine and adenine.[10][11] These bulky chemical additions are known as DNA adducts.[20] If these adducts are not removed by the cell's DNA repair machinery before replication, they can cause mispairing of DNA bases, leading to permanent mutations (e.g., G→T transversions).[15] The accumulation of mutations in critical genes that regulate cell growth and differentiation is a foundational step in cancer development.[21]
A Comparative Analysis of Carcinogenic Potency
The carcinogenicity of aza-PAHs varies widely depending on their structure. Animal bioassays, particularly mouse skin painting studies, provide crucial data for comparing their potency. Here, we compare several key aza-PAHs against the benchmark PAH, benzo[a]pyrene (B[a]P).
| Compound | Structure | Class | Carcinogenic Potency Data (Mouse Skin Bioassay) | Reference |
| Benzo[a]pyrene (B[a]P) | 5-ring PAH | Homocyclic PAH | High Potency: Produced tumors in 48/50 mice with a latency of 32.4 weeks. | [22] |
| 7H-Dibenzo[c,g]carbazole (7H-DB[c,g]C) | 5-ring Aza-PAH | Aza-PAH (Carbazole) | High Potency: As potent as B[a]P. Produced tumors in 48/50 mice with a latency of 36.6 weeks. | [22] |
| Dibenz[a,j]acridine (DB[a,j]A) | 5-ring Aza-PAH | Aza-PAH (Acridine) | Moderate Potency: Less potent than B[a]P. Produced tumors in 25/50 mice with a latency of 80 weeks. | [22][23] |
| Dibenz[a,h]acridine (DB[a,h]A) | 5-ring Aza-PAH | Aza-PAH (Acridine) | High Potency: A potent mutagen and carcinogen, more potent than B[a]P in inducing pulmonary adenomas. | [13][19][24] |
Key Insights from the Comparison:
-
7H-Dibenzo[c,g]carbazole demonstrates carcinogenic potency equivalent to the well-established carcinogen benzo[a]pyrene in mouse skin studies.[22]
-
Dibenz[a,h]acridine is a highly potent carcinogen, in some models exceeding the activity of B[a]P.[13] Its carcinogenicity is linked to the formation of a bay-region 10,11-diol-8,9-epoxide.[13][19]
-
Dibenz[a,j]acridine , an isomer of DB[a,h]A, is significantly less potent, highlighting how the position of the nitrogen atom and the overall molecular geometry dramatically influence carcinogenic activity.[22] Its ultimate carcinogenic metabolite is believed to be the anti-3,4-diol-1,2-epoxide.[25]
Experimental Protocols for Assessing Carcinogenicity
A multi-tiered approach involving both in vitro and in vivo assays is essential for a comprehensive assessment of the carcinogenic potential of aza-PAHs.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay measures the ability of a test compound to cause reverse mutations, restoring the ability to produce histidine and thus grow on a histidine-free medium.
Causality Behind Experimental Choices:
-
Metabolic Activation (S9 Mix): Since aza-PAHs require metabolic activation to become mutagenic, the assay is run with and without an external metabolic activation system.[4] This is typically a rat liver homogenate fraction (S9 mix), which contains CYP enzymes and other necessary cofactors to simulate mammalian metabolism.[26]
-
Tester Strains: Different strains (e.g., TA98, TA100) are used to detect different types of mutations (frameshift vs. base-pair substitutions).
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test aza-PAH in a suitable solvent (e.g., DMSO). Prepare the S9 metabolic activation mix if required.
-
Incubation: In a test tube, add 100 µL of the bacterial culture (S. typhimurium TA98 or TA100), 100 µL of the test compound dilution (or solvent control), and 500 µL of the S9 mix (or phosphate buffer for the non-activation arm).
-
Pre-incubation (Optional but recommended): Incubate the mixture at 37°C for 20-30 minutes with gentle shaking to allow for metabolic activation and interaction with the bacteria.
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.
Caption: A generalized workflow for the bacterial reverse mutation Ames test.
Protocol: In Vivo Mouse Skin Carcinogenicity Bioassay
This in vivo assay is a definitive method for determining the complete carcinogenic or tumor-initiating activity of a compound in a mammalian system.[27]
Causality Behind Experimental Choices:
-
Animal Model: Strains like C3H or CD-1 mice are often used due to their susceptibility to skin tumor development.[22][24]
-
Route of Administration: Topical application directly mimics dermal exposure, a relevant route for environmental contaminants.
-
Tumor Promotion (for initiation studies): To test for tumor initiation alone, a single dose of the aza-PAH is followed by repeated applications of a tumor promoter (e.g., TPA). This promoter does not cause cancer on its own but accelerates the growth of initiated cells into visible tumors, shortening the study duration.[28]
Step-by-Step Methodology:
-
Animal Acclimation: House female mice (typically 6-8 weeks old) in a controlled environment for at least one week to acclimate.
-
Preparation: Gently shave a small area (approx. 2x2 cm) on the dorsal skin of each mouse 24-48 hours before the first application.
-
Dosing Regimen (Complete Carcinogenicity):
-
Divide mice into groups (e.g., 30-50 mice per group), including a vehicle control group (e.g., acetone).
-
Apply a specific dose of the test aza-PAH dissolved in a vehicle to the shaved area, typically 2-3 times per week.
-
Continue this regimen for a predetermined period (e.g., over 52 weeks or until a significant tumor response).
-
-
Observation:
-
Observe the animals daily for signs of toxicity.
-
Palpate the application site weekly to detect the appearance of skin papillomas and carcinomas.
-
Record the time to first tumor appearance (latency period) and the number of tumors per animal.
-
-
Termination and Histopathology:
-
At the end of the study, euthanize all animals.
-
Conduct a full necropsy.
-
Excise all skin tumors and suspicious lesions, as well as major organs, and preserve them in formalin for histopathological examination to confirm tumor type and malignancy.
-
-
Data Analysis: Analyze tumor incidence (% of tumor-bearing animals) and tumor multiplicity (average number of tumors per animal) and compare between treated and control groups using appropriate statistical methods.
Caption: Workflow for a long-term in vivo skin carcinogenicity study.
Conclusion
The carcinogenicity of aza-PAHs is a complex interplay of molecular structure, metabolic activation, and the subsequent formation of DNA adducts. This guide illustrates that while general mechanisms are shared with homocyclic PAHs, the presence and position of the nitrogen atom create significant differences in carcinogenic potency. Compounds like 7H-dibenzo[c,g]carbazole and dibenz[a,h]acridine are potent carcinogens, rivaling or even exceeding the activity of benzo[a]pyrene, while isomers like dibenz[a,j]acridine are considerably weaker.[13][22] A robust assessment of these compounds requires a combination of in vitro mutagenicity assays, such as the Ames test, to screen for genotoxic potential and definitive in vivo bioassays to confirm carcinogenic activity in a whole-animal model. The methodologies and comparative data presented here provide a framework for researchers to better understand and evaluate the risks associated with this important class of environmental contaminants.
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A Senior Application Scientist's Guide to Validating a Novel UPLC-MS/MS Method for 10-Azabenzo[a]pyrene Analysis
A Comparative Analysis Against Traditional HPLC-UV Methodologies
In the landscape of pharmaceutical development and environmental monitoring, the accurate quantification of azaarenes, such as 10-Azabenzo[a]pyrene, is of paramount importance. These nitrogen-heterocyclic polycyclic aromatic hydrocarbons (N-PAHs) are potential mutagens and their presence, even at trace levels, requires highly sensitive and specific analytical methods. This guide provides a comprehensive framework for the validation of a new, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, juxtaposed with the traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to not only execute but also adapt these principles for their specific applications. The validation parameters discussed are in alignment with the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and data integrity.[1][2][3]
The Rationale for Advancement: Why UPLC-MS/MS?
While HPLC-UV has been a reliable workhorse for the analysis of aromatic compounds, it faces significant limitations when dealing with complex matrices or when low-level quantification is required.[4] The primary drivers for adopting a UPLC-MS/MS approach for 10-Azabenzo[a]pyrene are:
-
Enhanced Sensitivity: UPLC systems, with their sub-2 µm particle columns, produce sharper and more concentrated peaks, leading to improved sensitivity.[5][6] When coupled with a mass spectrometer, the detection limits can be pushed to sub-nanogram-per-milliliter levels, which is often necessary for trace impurity analysis.[4]
-
Superior Selectivity: Mass spectrometry provides an additional dimension of confirmation based on the mass-to-charge ratio (m/z) of the analyte and its fragments.[7] This is a significant advantage over UV detection, which can be prone to interference from co-eluting compounds that share similar chromophores.[7]
-
Increased Throughput: UPLC technology dramatically reduces run times, often by a factor of up to ten compared to conventional HPLC, without compromising resolution.[5][6] This allows for a higher number of samples to be processed in a shorter period, accelerating research and development timelines.
The following sections will detail the validation journey, comparing the performance of a state-of-the-art UPLC-MS/MS method with a traditional HPLC-UV method at each step.
The Method Validation Workflow
A robust analytical method is built on a foundation of meticulously validated performance characteristics. The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter contributes to the overall assurance of the method's suitability.
Caption: Logical workflow for analytical method validation.
Core Validation Parameters: Protocols and Comparative Data
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] This is achieved by assessing a specific set of performance characteristics.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Experimental Protocol (Specificity):
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to demonstrate that no interferences are observed at the retention time of 10-Azabenzo[a]pyrene.
-
Spiked Sample Analysis: Spike the blank matrix with 10-Azabenzo[a]pyrene and a mix of potentially interfering compounds (e.g., other PAH isomers, related impurities).
-
Peak Purity (HPLC-UV): For the HPLC-UV method, utilize a photodiode array (PDA) detector to assess peak purity.
-
MRM Transition Analysis (UPLC-MS/MS): For the UPLC-MS/MS method, monitor at least two specific Multiple Reaction Monitoring (MRM) transitions. The ratio of these transitions should remain constant across standards and samples, confirming identity.
Comparative Analysis:
-
HPLC-UV: May show co-elution if an impurity has a similar retention time and UV spectrum. Peak purity analysis can be inconclusive in such cases.
-
UPLC-MS/MS: Offers superior selectivity. Even if compounds co-elute chromatographically, they can be distinguished by their unique precursor-to-product ion transitions, providing unambiguous identification.[4][7]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8][9]
Experimental Protocol (Linearity):
-
Stock Solution Preparation: Prepare a stock solution of 10-Azabenzo[a]pyrene in a suitable solvent (e.g., acetonitrile).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in samples.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the average peak area (or response) versus concentration and perform a linear regression analysis.
Comparative Performance Data:
| Parameter | New Method (UPLC-MS/MS) | Traditional Method (HPLC-UV) | ICH Acceptance Criteria |
| Range | 0.5 ng/mL - 100 ng/mL | 50 ng/mL - 1000 ng/mL | Suitable for intended purpose |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Y-intercept | Close to zero | Varies | Should not be significantly different from zero |
The UPLC-MS/MS method demonstrates linearity over a much wider and lower concentration range, highlighting its superior sensitivity.[4][10]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed using a recovery study.
Experimental Protocol (Accuracy):
-
Sample Preparation: Use a representative blank matrix (e.g., formulated drug product without the active ingredient, or a clean environmental sample).
-
Spiking: Spike the blank matrix with known concentrations of 10-Azabenzo[a]pyrene at three levels (e.g., low, medium, and high) across the defined range.
-
Analysis: Prepare and analyze at least three replicates for each concentration level.
-
Calculation: Determine the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.
Comparative Performance Data:
| Spiking Level | New Method (UPLC-MS/MS) | Traditional Method (HPLC-UV) | Acceptance Criteria |
| Low (e.g., 1 ng/mL vs 100 ng/mL) | 98.5% - 101.2% | 95.1% - 104.5% | Typically 80% - 120% |
| Medium (e.g., 25 ng/mL vs 500 ng/mL) | 99.1% - 100.8% | 97.3% - 102.1% | Typically 80% - 120% |
| High (e.g., 75 ng/mL vs 800 ng/mL) | 98.9% - 101.5% | 96.5% - 103.0% | Typically 80% - 120% |
Both methods demonstrate acceptable accuracy, but the UPLC-MS/MS method often shows tighter recovery ranges due to its higher selectivity and reduced matrix interference.[10]
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol (Precision):
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.
Comparative Performance Data:
| Parameter | New Method (UPLC-MS/MS) | Traditional Method (HPLC-UV) | Acceptance Criteria |
| Repeatability (%RSD) | < 2.0% | < 5.0% | Typically ≤ 15% |
| Intermediate Precision (%RSD) | < 3.0% | < 6.0% | Typically ≤ 15% |
The UPLC-MS/MS method consistently yields lower %RSD values, indicating higher precision.[10] This is attributable to the stability of modern mass spectrometers and the robustness of UPLC separations.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (LOD & LOQ): These are typically determined based on the signal-to-noise ratio (S/N).
-
Sample Preparation: Prepare a series of low-concentration solutions.
-
Analysis: Analyze the solutions and determine the S/N ratio for each.
-
Determination:
-
LOD is often established at an S/N ratio of 3:1.
-
LOQ is established at an S/N ratio of 10:1, and its precision and accuracy must be verified.[8]
-
Comparative Performance Data:
| Parameter | New Method (UPLC-MS/MS) | Traditional Method (HPLC-UV) | Acceptance Criteria |
| LOD | ~0.15 ng/mL | ~15 ng/mL | S/N ≥ 3:1 |
| LOQ | 0.5 ng/mL | 50 ng/mL | S/N ≥ 10:1; with acceptable precision & accuracy |
The difference in sensitivity between the two techniques is stark. The UPLC-MS/MS method is approximately 100 times more sensitive, making it the only viable option for trace-level analysis.[4]
Method Comparison: A Visual Summary
The following diagram provides a high-level comparison of the key performance attributes of the two methods.
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 10-Azabenzo(a)pyrene Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise and accurate quantification of trace-level compounds is paramount. This is particularly true for substances like 10-Azabenzo(a)pyrene, a nitrogen-containing polycyclic aromatic hydrocarbon (azaarene), whose structural similarity to the potent carcinogen benzo(a)pyrene necessitates rigorous analytical oversight. The choice of analytical methodology is a critical decision that dictates the reliability and robustness of quantitative data. This guide provides an in-depth, objective comparison of two preeminent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
As Senior Application Scientists, our goal is to extend beyond a mere procedural outline. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide a comprehensive technical narrative, supported by experimental data and authoritative references, to empower researchers in making informed decisions for their analytical challenges.
The Analyte: this compound
This compound is a heterocyclic aromatic compound with a molecular weight of 253.3 g/mol .[1] Its nitrogen atom imparts a slight polarity, influencing its chromatographic behavior and making it amenable to both HPLC and GC-MS analysis, albeit with different considerations for each technique. The potential toxicological significance of azaarenes underscores the need for sensitive and selective analytical methods for their determination in various matrices.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[2] |
| Analyte Volatility | Ideal for compounds with low to moderate volatility and thermal lability. | Requires analytes to be volatile and thermally stable.[3] |
| Derivatization | Generally not required for this compound. | May not be necessary but can sometimes improve peak shape and thermal stability. |
| Sensitivity | Method-dependent (e.g., UV, Fluorescence, MS detectors). Fluorescence detection can be highly sensitive for aromatic compounds. | High sensitivity, particularly with mass spectrometry in Selected Ion Monitoring (SIM) mode. |
| Selectivity | Good, and can be enhanced with selective detectors (e.g., fluorescence) and mass spectrometry (LC-MS). | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio and fragmentation patterns. |
| Instrumentation Cost | Generally lower for basic HPLC systems (e.g., with UV detection). | Generally higher due to the mass spectrometer. |
| Sample Throughput | Can be high, with relatively short run times for optimized methods. | Can be high, with modern systems offering fast chromatography. |
Principles and Causality of Method Selection
The choice between HPLC and GC-MS for the analysis of this compound is not arbitrary; it is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific analytical requirements such as sensitivity, selectivity, and throughput.
HPLC is often the initial choice for azaarenes due to their moderate polarity and UV-absorbing/fluorescing properties. The separation in reversed-phase HPLC is driven by the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). The nitrogen atom in this compound can interact with residual silanols on the silica-based stationary phase, potentially leading to peak tailing. This can be mitigated by using end-capped columns or by adding a small amount of a competing base to the mobile phase. Fluorescence detection is particularly well-suited for large aromatic systems like this compound, offering high sensitivity and selectivity.
GC-MS , on the other hand, excels in providing high-resolution separation and definitive compound identification.[4] For this compound, with a relatively high molecular weight, a high-temperature capillary column with a thin film thickness is necessary to ensure elution at a reasonable temperature without thermal degradation. The mass spectrometer provides a unique fingerprint of the molecule through its fragmentation pattern upon electron ionization, offering a high degree of confidence in its identification, even in complex matrices.
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC and GC-MS. These protocols are designed to be robust and serve as a starting point for method development and validation in your laboratory.
Sample Preparation: A Critical First Step
The quality of the analytical data is intrinsically linked to the effectiveness of the sample preparation. The goal is to extract this compound from the sample matrix and remove interfering components.
For Aqueous Matrices (e.g., Water): Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for the extraction and concentration of organic contaminants from water.[5][6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample (e.g., 500 mL, adjusted to a neutral pH) through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent such as acetonitrile or dichloromethane.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase (for HPLC) or a suitable solvent (for GC-MS).
For Solid and Semi-Solid Matrices (e.g., Soil, Food): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS methodology is a streamlined approach that has gained popularity for the analysis of a wide range of analytes in complex matrices.[7][8]
-
Sample Hydration: For dry samples like soil, add a specific amount of water to a known weight of the sample (e.g., 10 g) and allow it to hydrate.
-
Extraction: Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge to separate the acetonitrile layer.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and add it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).
-
Vortexing and Centrifugation: Vortex the d-SPE tube and then centrifuge.
-
Analysis: The final supernatant can be directly injected into the HPLC or GC-MS system or further concentrated if necessary.
HPLC-Fluorescence Detector (FLD) Method
// Invisible edges to enforce ordering cluster_prep -> cluster_hplc [style=invis]; cluster_hplc -> cluster_data [style=invis]; }
Caption: HPLC-FLD workflow for this compound analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water is typically used. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound. Based on similar aromatic structures, starting wavelengths of approximately 290 nm for excitation and 410 nm for emission can be used.[7]
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.
GC-MS Method
// Invisible edges to enforce ordering cluster_prep -> cluster_gcms [style=invis]; cluster_gcms -> cluster_data [style=invis]; }
Caption: GC-MS workflow for this compound analysis.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-bleed capillary column suitable for PAH analysis, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at a temperature of 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 1 minute.
-
Ramp at 10 °C/min to 320 °C.
-
Hold at 320 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: A combination of full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity. The molecular ion of this compound (m/z 253) and key fragment ions should be monitored. PubChem data shows a prominent ion at m/z 254.0964, likely the protonated molecule, and a fragment at m/z 253.0886.[1]
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
-
Calibration: Prepare a series of calibration standards of this compound in a suitable volatile solvent (e.g., hexane or toluene).
Cross-Validation of HPLC and GC-MS Methods
To ensure the interchangeability and reliability of data generated by both HPLC and GC-MS, a cross-validation study is essential. This process involves analyzing the same set of samples by both methods and statistically comparing the results.
Cross-Validation Protocol
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// Edges Start -> Split; Split -> Analyze_HPLC; Split -> Analyze_GCMS; Analyze_HPLC -> Collect_Data; Analyze_GCMS -> Collect_Data; Collect_Data -> Stats; Stats -> Compare; Compare -> Decision; Decision -> Yes [label="Meets Criteria"]; Decision -> No [label="Does Not Meet Criteria"]; }
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
-
Sample Selection: Select a minimum of 10 representative samples that span the expected concentration range of this compound.
-
Sample Aliquoting: Homogenize each sample and divide it into two aliquots.
-
Analysis: Analyze one set of aliquots using the validated HPLC method and the other set using the validated GC-MS method.
-
Data Compilation: Tabulate the quantitative results obtained from both methods for each sample.
-
Statistical Analysis:
-
Paired t-test: To determine if there is a statistically significant difference between the means of the two datasets.
-
Bland-Altman Plot: To visualize the agreement between the two methods by plotting the difference between the measurements against their average. This helps to identify any systematic bias or outliers.
-
Regression Analysis: Perform a linear regression of the results from one method against the other. The slope should be close to 1, the intercept close to 0, and the correlation coefficient (R²) close to 1 for good agreement.
-
-
Acceptance Criteria: The acceptance criteria should be pre-defined. A common criterion is that the mean difference between the two methods should not be statistically significant, and the 95% confidence interval of the difference should be within a pre-specified range (e.g., ±20%).
Comparative Performance Data (Hypothetical Data for Structurally Similar Azaarenes)
The following table presents hypothetical yet realistic performance data for the analysis of a multi-ring azaarene similar to this compound, based on literature values for related compounds.
| Parameter | HPLC-FLD | GC-MS (SIM) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.05 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL | 0.15 - 0.6 ng/mL |
| Precision (%RSD) | < 5% | < 7% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Discussion and Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the study.
HPLC with fluorescence detection offers a robust, sensitive, and often more straightforward approach, particularly for routine analysis where high throughput is desired and the sample matrix is not overly complex. The absence of a derivatization step simplifies sample preparation.
GC-MS provides unparalleled selectivity and confirmatory power, which is invaluable for complex matrices or when unambiguous identification is critical. The sensitivity in SIM mode is often superior to that of HPLC-FLD.
A thorough cross-validation is not merely a procedural formality but a cornerstone of analytical quality assurance. It provides the necessary scientific evidence that the chosen methods are equivalent and that the data generated, regardless of the technique employed, is reliable and defensible. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently quantify this compound and ensure the integrity of their scientific findings.
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Colin, H., Schmitter, J. M., & Guiochon, G. (n.d.). Liquid chromatography of azaarenes. Analytical Chemistry. [Link]
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Yilmaz, B., & Tuncel, M. (2016). Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. Pakistan journal of pharmaceutical sciences. [Link]
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Domingues, V. F., et al. (2015). QuEChERS and soil analysis. An Overview. ResearchGate. [Link]
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Delhomme, O., & Millet, M. (2012). Comparison of two analytical methods for the determination of azaarenes in atmospheric particulate matter. ResearchGate. [Link]
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Bulanda, S., et al. (2021). GC-MS mass chromatograms of the azaarene fraction separated from a roasted meat sample. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (1986). Method 8310: Polynuclear Aromatic Hydrocarbons. [Link]
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LCGC International. (2023, April 1). Pressure–Enhanced Liquid Chromatography as a Suitable Approach to Improve Selectivity for Large Molecule Separations. [Link]
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"fluorescence quenching of 10-Azabenzo(a)pyrene compared to other PAHs"
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This guide aims to provide a comprehensive comparison of the fluorescence quenching behavior of 10-Azabenzo(a)pyrene against other common Polycyclic Aromatic Hydrocarbons (PAHs). However, a thorough literature search has revealed a significant gap in the existing scientific record regarding the experimental photophysical and fluorescence quenching data for this compound. While extensive data is available for parent PAHs such as benzo[a]pyrene, pyrene, and anthracene, specific parameters like fluorescence quantum yield, lifetime, and Stern-Volmer constants for this compound remain uncharacterized in publicly accessible research.
Therefore, this guide will first establish a foundational understanding of fluorescence quenching principles and methodologies, drawing upon the rich dataset of well-studied PAHs. It will then qualitatively discuss the expected influence of the nitrogen substitution in the benzo[a]pyrene framework on its photophysical properties and quenching susceptibility, based on general principles and data from other aza-aromatic systems. The absence of direct experimental data for this compound necessitates this approach and highlights a promising area for future research.
Introduction to Fluorescence and Quenching in Polycyclic Aromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds characterized by their fused aromatic rings. Many PAHs exhibit strong fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. This intrinsic property makes them valuable tools in various scientific disciplines, including environmental sensing and biomedical research.
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[1] This can occur through various mechanisms, broadly classified as static or dynamic quenching.[2]
-
Dynamic Quenching: This process occurs when the excited fluorophore collides with another molecule in solution, the "quencher," leading to non-radiative de-excitation. This process is diffusion-controlled and can be described by the Stern-Volmer equation.[2]
-
Static Quenching: In this case, the fluorophore and quencher form a non-fluorescent complex on the ground state. This reduces the concentration of fluorophores available for excitation.[2]
-
Förster Resonance Energy Transfer (FRET): A specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity.[1]
The efficiency of quenching is dependent on several factors, including the photophysical properties of the PAH, the nature of the quencher, solvent polarity, and temperature.
The Influence of Heteroatomic Substitution: The Case of Aza-PAHs
The introduction of a nitrogen atom into the aromatic framework of a PAH, forming an aza-PAH like this compound, is known to significantly alter its electronic and, consequently, its photophysical properties.[3][4] The nitrogen atom, being more electronegative than carbon, can introduce a dipole moment and change the energy levels of the molecular orbitals.
General trends observed in aza-aromatics compared to their parent PAHs include:
-
Shifts in Absorption and Emission Spectra: The introduction of nitrogen often leads to red-shifts (shifts to longer wavelengths) in the absorption and emission spectra.
-
Changes in Quantum Yield and Lifetime: The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) can be either increased or decreased depending on the position of the nitrogen atom and the specific molecular structure.[4]
-
Altered Quenching Susceptibility: The change in electronic distribution upon nitrogen substitution can affect the susceptibility of the aza-PAH to different quenching mechanisms. For instance, it may become more or less susceptible to electron transfer quenching depending on the electron-donating or -accepting nature of the quencher.
A review of azapyrene-based fluorophores suggests that their photophysical and electrochemical properties can be finely tuned, highlighting the potential of aza-PAHs as functional materials.[5]
Comparative Photophysical Properties of Common PAHs
To provide a framework for understanding the potential behavior of this compound, the following table summarizes key photophysical properties of some well-characterized PAHs.
| Polycyclic Aromatic Hydrocarbon | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Solvent |
| Benzo[a]pyrene | ~0.1 - 0.5 | ~15 - 50 | Various |
| Pyrene | ~0.6 - 0.9 | ~100 - 450 | Various |
| Anthracene | ~0.2 - 0.3 | ~4 - 10 | Various |
| This compound | Data not available | Data not available | Data not available |
Note: The values presented are approximate and can vary significantly with the solvent and experimental conditions.
Fluorescence Quenching Comparison of Common PAHs
The quenching of PAH fluorescence has been extensively studied with a variety of quenchers. The efficiency of quenching is often quantified by the Stern-Volmer constant (Ksv), which is a measure of the sensitivity of the fluorophore to a particular quencher.
| PAH | Quencher | Stern-Volmer Constant (Ksv) (M⁻¹) | Quenching Mechanism |
| Pyrene | Nitromethane | ~100 - 200 | Dynamic (Electron Transfer) |
| Anthracene | Acrylamide | ~10 - 20 | Dynamic (Collisional) |
| Benzo[a]pyrene | Oxygen | ~100 - 300 | Dynamic (Intersystem Crossing) |
| This compound | Various | Data not available | Data not available |
Note: These values are illustrative and depend on the solvent and temperature.
Experimental Protocol for Fluorescence Quenching Analysis
For researchers interested in characterizing the fluorescence quenching of this compound or other novel compounds, a standard experimental workflow is provided below.
Materials and Instrumentation
-
Fluorophore: this compound (or other PAH of interest)
-
Solvent: Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol)
-
Quencher: A stock solution of the chosen quencher (e.g., nitromethane, acrylamide, iodide salts)
-
Spectrofluorometer: Capable of measuring fluorescence emission spectra and lifetimes.
-
UV-Vis Spectrophotometer: To measure absorbance and correct for inner filter effects.
-
Volumetric glassware and micropipettes.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorophore in the chosen solvent. The concentration should be dilute enough to ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Prepare a concentrated stock solution of the quencher.
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Record the absorption spectrum of the fluorophore solution to determine the absorption maximum (λ_abs_max).
-
Record the fluorescence emission spectrum by exciting at λ_abs_max to determine the emission maximum (λ_em_max).
-
-
Fluorescence Quenching Titration:
-
Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of the quencher.
-
Ensure the total volume of each solution is the same by adding the appropriate amount of solvent.
-
Record the fluorescence emission spectrum for each solution, exciting at λ_abs_max and monitoring the intensity at λ_em_max.
-
Measure the absorbance of each solution at the excitation wavelength to correct for any absorption by the quencher (inner filter effect).
-
-
Data Analysis:
-
Correct the measured fluorescence intensities for the inner filter effect.
-
Construct a Stern-Volmer plot by plotting the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).
-
The Stern-Volmer constant (Ksv) is obtained from the slope of the linear fit to the data according to the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q].[6]
-
-
Lifetime Measurements (to distinguish between static and dynamic quenching):
-
Measure the fluorescence lifetime of the fluorophore in the absence (τ₀) and presence of the quencher (τ).
-
For dynamic quenching, the ratio of the lifetimes (τ₀ / τ) will also follow the Stern-Volmer relationship: τ₀ / τ = 1 + Ksv[Q].
-
For static quenching, the lifetime of the uncomplexed fluorophore will remain unchanged (τ₀ / τ = 1).
-
Visualizing the Experimental Workflow and Quenching Mechanisms
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Simplified representation of dynamic and static fluorescence quenching mechanisms.
Conclusion and Future Outlook
While a direct, data-driven comparison of the fluorescence quenching of this compound with other PAHs is currently hindered by a lack of experimental data, this guide provides the necessary theoretical framework and experimental protocols for such an investigation. The introduction of a nitrogen atom into the benzo[a]pyrene structure is anticipated to modulate its photophysical properties, and a systematic study of its fluorescence quenching behavior would be a valuable contribution to the fields of materials science and analytical chemistry.
Future research should focus on the synthesis and purification of this compound, followed by a thorough characterization of its photophysical properties, including its absorption and emission spectra, fluorescence quantum yield, and lifetime in various solvents. Subsequent fluorescence quenching studies with a range of quenchers (e.g., electron acceptors, electron donors, and heavy atoms) would elucidate its quenching mechanisms and provide the quantitative data necessary for a comprehensive comparison with its parent PAH and other aza-aromatics. Such data would not only fill a significant gap in the literature but also pave the way for the potential application of this compound as a novel fluorescent probe.
References
- Nitrogen-containing polycyclic aromatic hydrocarbons (PAHs)
- Selective inhibition of the fluorescence of benzo(a)
- Solid-matrix fluorescence quenching of benzo[e]pyrene and (+/-)-anti-dibenzo[a, l]pyrene diolepoxide-DNA adducts. (URL not available)
-
Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. (URL: [Link])
-
Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction. (URL: [Link])
- Synthesis of Triazabenzo[a]pyrenes and Their Photophysical, Acid-Responsive, and Electrochemical Properties. (URL not available)
-
Recurrent Fluorescence of Polycyclic Aromatic Hydrocarbon Isomers: A Comparative Study. (URL: [Link])
- Selective Fluorescence Quenching of Polycyclic Aromatic Hydrocarbons by Aliph
-
Quenching (fluorescence) - Wikipedia. (URL: [Link])
-
Azapyrene-based fluorophores: synthesis and photophysical properties - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Stern–Volmer relationship - Wikipedia. (URL: [Link])
-
Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. (URL: [Link])
- Ab Initio Study of Selective Fluorescence Quenching of Polycyclic Arom
-
What Is Quenching In Spectroscopy? - Chemistry For Everyone - YouTube. (URL: [Link])
Sources
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) with bowl-shaped structures: synthesis, architecture, and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE FLUORESCENCE-QUENCHING EFFECT IN THIN-LAYER CHROMATOGRAPHY OF POLYNUCLEAR AROMATIC HYDROCARBONS AND THEIR AZA ANALOGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the DNA Binding Affinity of 10-Azabenzo(a)pyrene and its Parent Compound, Benzo(a)pyrene
For researchers, scientists, and drug development professionals, understanding the intricate interactions between xenobiotics and cellular macromolecules is paramount. This guide provides an in-depth, objective comparison of the DNA binding affinity of 10-azabenzo(a)pyrene and its well-studied parent compound, benzo(a)pyrene. By synthesizing experimental data and mechanistic insights, we aim to elucidate the critical differences in their bioactivation, DNA adduction, and overall genotoxic potential.
Introduction: The Significance of Aza-Substitution in a Prototypical Carcinogen
Benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant and a potent procarcinogen. Its carcinogenicity is intrinsically linked to its metabolic activation to a highly reactive diol epoxide, which covalently binds to DNA, forming adducts that can lead to mutations and initiate carcinogenesis. The introduction of a nitrogen atom into the aromatic ring system, as in this compound (10-aza-BaP), can significantly alter the electronic properties, metabolism, and ultimately, the DNA binding affinity of the molecule. This guide will explore these differences in detail, providing a comprehensive analysis for researchers in toxicology and drug development.
Metabolic Activation: A Fork in the Road to Genotoxicity
The genotoxicity of both BaP and 10-aza-BaP is not inherent to the parent compounds but is a consequence of their metabolic activation by cellular enzymes, primarily the cytochrome P450 (CYP) superfamily. However, the specific CYP isoforms responsible for this activation differ significantly between the two compounds, representing a critical divergence in their pathways to forming DNA-reactive species.
Benzo(a)pyrene Activation:
The metabolic activation of BaP is a well-established multi-step process:
-
Epoxidation: CYP1A1 and CYP1B1 are the primary enzymes that catalyze the epoxidation of the 7,8-double bond of BaP to form BaP-7,8-epoxide.
-
Hydration: Epoxide hydrolase then converts the epoxide to trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene (BaP-7,8-diol).
-
Second Epoxidation: BaP-7,8-diol is further oxidized by CYP1A1 and CYP1B1 at the 9,10-double bond to form the ultimate carcinogen, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). BPDE exists as two stereoisomers, the anti- and syn-diastereomers, with the (+)-anti-BPDE being the most carcinogenic.
This metabolic cascade is a prerequisite for the covalent interaction of BaP with DNA.
Caption: Metabolic activation pathway of Benzo(a)pyrene to its ultimate carcinogen, BPDE.
This compound Activation:
While the precise metabolic pathway of 10-aza-BaP is less extensively characterized than that of BaP, studies on its mutagenicity provide crucial insights. A key difference lies in the primary activating enzyme. Research has shown that the mutagenicity of 10-aza-BaP in human liver microsomes is more strongly correlated with the activity of CYP1A2 than CYP1A1[1]. This is a significant distinction, as the substrate specificity of these enzymes can influence the regioselectivity of epoxidation and the subsequent reactivity of the metabolites.
The introduction of the nitrogen atom at the 10-position alters the electronic distribution within the aromatic system, which likely influences the preferred site of enzymatic attack. This shift in enzyme preference from CYP1A1 for BaP to CYP1A2 for 10-aza-BaP suggests a different metabolic profile, which can impact the rate and stereochemistry of diol epoxide formation.
DNA Binding Affinity: A Tale of Two Molecules
The ultimate measure of a genotoxic compound's potential to initiate carcinogenesis is its ability to form stable adducts with DNA. While direct comparative measurements of the binding constants for the reactive metabolites of BaP and 10-aza-BaP are scarce, we can infer their relative DNA binding affinities from mutagenicity data and an understanding of their electronic properties.
Benzo(a)pyrene-DNA Interaction:
The (+)-anti-BPDE metabolite of BaP is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary target for adduction is the exocyclic N2-amino group of guanine. This covalent binding results in a bulky lesion that distorts the DNA double helix, interfering with normal replication and transcription processes. This can lead to the introduction of mutations, a critical step in the initiation of cancer.
This compound-DNA Interaction: An Inferred Comparison
Mutagenicity studies provide a functional readout of a compound's ability to induce DNA damage. A study comparing the mutagenicity of BaP and 10-aza-BaP revealed important differences:
-
In Vivo vs. In Vitro: In a transgenic mouse model (in vivo), 10-aza-BaP was found to be less mutagenic than BaP in most organs examined.
-
Metabolic Activation System: In the Ames test (in vitro), the relative mutagenicity depended on the source of metabolic activation. With liver S9 from non-induced mice and humans, 10-aza-BaP showed mutagenicity similar to or greater than that of BaP.
These findings suggest that the DNA binding affinity of the ultimate metabolite of 10-aza-BaP is at least comparable to that of BPDE, but its formation and/or detoxification are highly dependent on the specific metabolic environment. The lower in vivo mutagenicity might be attributable to more efficient detoxification pathways for 10-aza-BaP or its metabolites in a whole-organism context.
The nitrogen atom in the bay-region of 10-aza-BaP can influence the electronic properties of the molecule. This can affect the stability and reactivity of the corresponding diol epoxide. Theoretical studies on aza-substituted PAHs suggest that the nitrogen atom can alter the electron density of the aromatic system, which in turn can modulate the electrophilicity of the epoxide ring.
Experimental Methodologies for Assessing DNA Binding Affinity
To provide a comprehensive understanding of the techniques used to evaluate the interactions discussed, we outline the key experimental protocols below.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and thus to grow on a histidine-free medium.
Step-by-Step Protocol:
-
Preparation of Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100) known to be sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation: Prepare a liver homogenate fraction (S9) from rats, mice, or humans, often from animals pre-treated with an inducer of CYP enzymes (e.g., Aroclor 1254). The S9 mix contains the necessary enzymes for metabolic activation of procarcinogens.
-
Exposure: In a test tube, combine the bacterial culture, the test compound (at various concentrations), and the S9 mix (for assays requiring metabolic activation).
-
Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: Workflow for the Ames test to assess the mutagenicity of a chemical compound.
Fluorescence Spectroscopy
Principle: This technique can be used to study the non-covalent binding (intercalation or groove binding) of a compound to DNA. Many PAHs are fluorescent, and their fluorescence can be quenched or enhanced upon interaction with DNA. By titrating a solution of the compound with increasing concentrations of DNA, a binding constant can be determined.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound (e.g., BaP or 10-aza-BaP) in a suitable solvent and a stock solution of calf thymus DNA in a buffer (e.g., Tris-HCl).
-
Spectrofluorometer Setup: Set the excitation and emission wavelengths appropriate for the test compound.
-
Titration: To a cuvette containing a fixed concentration of the test compound, add small aliquots of the DNA solution.
-
Measurement: After each addition of DNA, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The data can be fitted to a binding model (e.g., the Stern-Volmer equation for quenching) to calculate the binding constant (Kb).
UV-Visible Spectrophotometry
Principle: Similar to fluorescence spectroscopy, UV-Visible spectrophotometry can be used to monitor the interaction between a compound and DNA. The absorption spectrum of a compound can shift (hypochromism or hyperchromism) upon binding to DNA.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare solutions of the test compound and DNA as described for fluorescence spectroscopy.
-
Spectrophotometer Setup: Scan the UV-Visible absorption spectrum of the test compound to determine its maximum absorbance wavelength (λmax).
-
Titration: To a cuvette containing a fixed concentration of the test compound, add increasing amounts of the DNA solution.
-
Measurement: After each addition of DNA, record the UV-Visible spectrum.
-
Data Analysis: Monitor the changes in absorbance at the λmax of the compound. The binding constant can be determined by analyzing the absorbance changes using appropriate binding models.
Summary of Comparative DNA Binding Affinity
| Feature | Benzo(a)pyrene (BaP) | This compound (10-aza-BaP) |
| Primary Activating Enzyme | CYP1A1, CYP1B1 | CYP1A2 (in human liver)[1] |
| Ultimate Carcinogen | Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) | Putative Azabenzo(a)pyrene diol epoxide |
| Primary DNA Adduct Site | N2 of Guanine | Not definitively determined, but likely similar to BaP |
| In Vivo Mutagenicity | High | Generally lower than BaP |
| In Vitro Mutagenicity | High | Similar to or greater than BaP with human liver S9 |
| Inferred DNA Binding Affinity | High | Potentially high, but influenced by metabolic activation/detoxification |
Conclusion: A Nuanced Difference with Important Implications
The substitution of a carbon atom with nitrogen at the 10-position of benzo(a)pyrene significantly alters its interaction with the metabolic machinery of the cell. While direct evidence for the DNA binding affinity of the ultimate metabolite of this compound is still emerging, the available mutagenicity data strongly suggest that it is a potent genotoxic agent. The key difference lies in its metabolic activation pathway, with a notable shift from CYP1A1/1B1 for BaP to CYP1A2 for 10-aza-BaP in human liver microsomes[1].
This change in enzyme specificity has profound implications for tissue-specific carcinogenicity and inter-individual differences in susceptibility. For researchers in drug development, this comparison highlights how a seemingly minor structural modification can dramatically alter the metabolic fate and biological activity of a molecule. Further research is warranted to fully elucidate the DNA adduct profile of this compound and to quantify the binding affinity of its reactive metabolites. Such studies will provide a more complete understanding of the structure-activity relationships that govern the carcinogenicity of aza-polycyclic aromatic hydrocarbons.
References
- Metabolic Activation of 10-aza-substituted Benzo[a]pyrene by Cytochrome P450 1A2 in Human Liver Microsomes.
Sources
A Comparative Guide to the Metabolic Activation of 10-Azabenzo(a)pyrene and Benzo(a)pyrene
For researchers in toxicology, pharmacology, and drug development, understanding the metabolic fate of xenobiotics is paramount to assessing their carcinogenic potential. This guide provides an in-depth comparison of the metabolic activation pathways of two structurally related compounds: the classic polycyclic aromatic hydrocarbon (PAH), benzo(a)pyrene (BaP), and its nitrogen-substituted analogue, 10-azabenzo(a)pyrene (10-azaBaP). While structurally similar, the introduction of a single nitrogen atom fundamentally alters the enzymatic machinery responsible for their conversion into ultimate carcinogens.
Introduction: The Imperative of Metabolic Activation
Polycyclic aromatic hydrocarbons are generally inert compounds that require metabolic activation by cellular enzymes to exert their genotoxic effects.[1][2][3] This bioactivation process, primarily mediated by cytochrome P450 (CYP) monooxygenases and epoxide hydrolase, converts the parent compound into highly reactive electrophiles that can form covalent adducts with DNA.[4][5] These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[6] This guide will dissect and compare the canonical "diol epoxide" pathway for both BaP and 10-azaBaP, highlighting critical differences in enzyme specificity and mutagenic potency.
The Well-Trod Path: Metabolic Activation of Benzo(a)pyrene (BaP)
The metabolic activation of BaP is a well-established, three-step enzymatic cascade that serves as a model for many PAHs.[2][3]
-
Initial Epoxidation: The process begins with the oxidation of BaP at the 7,8-position by CYP enzymes, predominantly CYP1A1 and CYP1B1 .[4] This reaction forms BaP-7,8-epoxide.
-
Hydration to a Dihydrodiol: The enzyme microsomal epoxide hydrolase (mEH) then catalyzes the hydration of the epoxide, opening the ring to form (-)-benzo[a]pyrene-7,8-dihydrodiol (BaP-7,8-diol).[7]
-
Formation of the Ultimate Carcinogen: In the final activation step, BaP-7,8-diol is re-oxidized by the same CYP enzymes (CYP1A1/1B1) at the 9,10-double bond.[7] This creates the highly reactive and ultimate carcinogenic metabolite, (+)-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[2][6]
This bay-region diol epoxide, BPDE, is a potent electrophile that readily attacks the nucleophilic sites on DNA bases, particularly the N2 position of guanine, to form stable DNA adducts.[6][8]
Caption: Metabolic activation pathway of Benzo(a)pyrene (BaP).
A Divergent Route: Metabolic Activation of this compound (10-azaBaP)
The substitution of a carbon atom with nitrogen at the 10-position significantly alters the metabolic activation pathway. While aza-PAHs are also known to be activated via a diol epoxide pathway, the specific enzymes involved show a notable shift.
Research using human liver microsomes has demonstrated that the primary enzyme responsible for the metabolic activation of 10-azaBaP is Cytochrome P450 1A2 (CYP1A2) .[9] This is a critical distinction from BaP, where CYP1A1 is a major player. Studies with recombinant human enzymes confirmed that CYP1A2 was markedly more effective at activating 10-azaBaP to a mutagenic form than CYP1A1.[9]
The proposed pathway, analogous to BaP, is as follows:
-
Initial Epoxidation: 10-azaBaP is likely oxidized by CYP1A2 to form 10-azaBaP-7,8-epoxide.
-
Hydration: Epoxide hydrolase is presumed to hydrate this intermediate to form 10-azaBaP-7,8-dihydrodiol.
-
Final Epoxidation: CYP1A2 likely catalyzes the final oxidation to produce the ultimate carcinogen, 10-azaBaP-7,8-diol-9,10-epoxide.
This resulting aza-diol epoxide can then form DNA adducts, leading to mutations.
Caption: Inferred metabolic activation pathway of this compound.
Comparative Analysis: Key Differences and Experimental Evidence
The primary distinction lies in the specific cytochrome P450 isoform responsible for bioactivation. This shift from CYP1A1/1B1 to CYP1A2 has significant toxicological implications, as the expression levels and substrate specificities of these enzymes vary across tissues and individuals.
| Feature | Benzo(a)pyrene (BaP) | This compound (10-azaBaP) |
| Primary Activating Enzyme(s) | CYP1A1, CYP1B1[4] | CYP1A2 [9] |
| Ultimate Carcinogen | (+)-BaP-7,8-diol-9,10-epoxide (BPDE)[2] | Presumed 10-azaBaP-7,8-diol-9,10-epoxide |
| Mutagenic Potency (Ames Test) | Potent mutagen | More mutagenic than BaP with human liver S9 activation[9] |
| Key Metabolic Intermediates | BaP-7,8-epoxide, BaP-7,8-dihydrodiol[7] | Inferred 10-azaBaP-7,8-epoxide and -dihydrodiol |
Experimental data from mutagenicity assays, such as the Ames test, provide direct evidence for the genotoxic potential of these metabolically activated compounds. One study reported that 10-azaBaP exhibited greater mutagenicity than BaP in the Ames test when using pooled human liver S9 for metabolic activation.[9] The number of revertant colonies induced by 10-azaBaP showed a strong correlation with CYP1A2 activity across microsomes from nine individual human donors, reinforcing the central role of this enzyme.[9]
Experimental Protocol: In Vitro Metabolism and Mutagenicity Assessment using Liver S9 Fraction
This protocol outlines a standard approach to compare the metabolic activation and mutagenicity of compounds like BaP and 10-azaBaP using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.
Objective: To determine and compare the mutagenic potential of BaP and 10-azaBaP following metabolic activation by a liver S9 fraction.
Principle: The Ames test uses histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98 or TA100) that cannot grow on a histidine-deficient medium.[7][10] A test chemical is considered mutagenic if, after metabolic activation, it causes a reverse mutation (reversion) that allows the bacteria to synthesize their own histidine and form colonies.[10]
Materials:
-
Test compounds: Benzo(a)pyrene, this compound
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens)
-
Liver S9 fraction (e.g., from Aroclor 1254-induced rats or pooled human liver)
-
S9 Cofactor Mix (NADP, Glucose-6-phosphate, MgCl₂, KCl, Phosphate Buffer pH 7.4)
-
Minimal Glucose Agar plates
-
Top Agar (containing a trace amount of histidine and biotin)
-
Positive Controls (e.g., 2-Nitrofluorene for TA98 without S9, 2-Aminoanthracene with S9)
-
Negative Control (DMSO or other solvent)
Workflow Diagram:
Caption: Workflow for the S9-mediated Ames Mutagenicity Test.
Step-by-Step Methodology:
-
Preparation of Bacteria: Inoculate the chosen S. typhimurium strain into nutrient broth and grow overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Dissolve BaP, 10-azaBaP, and positive controls in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Metabolic Activation and Exposure: a. In a sterile tube, combine 500 µL of the S9 cofactor mix, 100 µL of the overnight bacterial culture, and 10-50 µL of the test compound solution.[11] b. For assays without metabolic activation, replace the S9 mix with 500 µL of phosphate buffer.[11] c. Gently vortex the mixture and pre-incubate at 37°C for 20-30 minutes.
-
Plating: a. To each tube, add 2.0 mL of molten top agar (maintained at 45°C).[7] b. Vortex gently for 3 seconds to mix. c. Immediately pour the entire contents onto the surface of a minimal glucose agar plate, ensuring an even distribution.[11]
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control). c. Compare the number of revertants induced by BaP and 10-azaBaP at equivalent concentrations to assess their relative mutagenic potency.
Self-Validation and Causality: This protocol includes essential controls to ensure data integrity. The negative control establishes the spontaneous reversion rate, while the positive controls confirm the sensitivity of the bacterial strain and the activity of the S9 mix. By running parallel experiments with and without the S9 mix, one can definitively attribute mutagenicity to the metabolic products rather than the parent compound. The dose-response relationship provides strong evidence of causality.
Conclusion
The metabolic activation of benzo(a)pyrene and this compound, while following a similar mechanistic framework, is dictated by different primary CYP enzymes. The substitution of a single carbon with a nitrogen atom shifts the enzymatic preference from CYP1A1/1B1 for BaP to CYP1A2 for 10-azaBaP. This fundamental change underscores the critical importance of detailed metabolic studies for each new chemical entity, as minor structural modifications can lead to profoundly different biological activities. Experimental evidence suggests this shift also enhances the mutagenic potential of 10-azaBaP, a crucial finding for risk assessment and drug development professionals.
References
-
Sakai, H., et al. (2004). Metabolic Activation of 10-aza-substituted Benzo[a]pyrene by Cytochrome P450 1A2 in Human Liver Microsomes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 542(1-2), 81-88. [Link]
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Hecht, S. S., et al. (2011). Immediate Consequences of Cigarette Smoking: Rapid Formation of Polycyclic Aromatic Hydrocarbon Diol Epoxides. Chemical Research in Toxicology, 24(2), 190-197. [Link]
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Nichols, J. W., et al. (2015). Hepatic clearance of 6 polycyclic aromatic hydrocarbons by isolated perfused trout livers: prediction from in vitro clearance by liver S9 fractions. Toxicological Sciences, 145(1), 89-98. [Link]
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Nichols, J. W., et al. (2015). Hepatic Clearance of 6 Polycyclic Aromatic Hydrocarbons by Isolated Perfused Trout Livers: Prediction From In Vitro Clearance by Liver S9 Fractions. Toxicological Sciences, 145(1), 89-98. [Link]
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De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]
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Wikipedia contributors. (2023). Ames test. Wikipedia, The Free Encyclopedia. [Link]
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National Research Council (US) Committee on Pyrene and Selected Analogues. (1983). EFFECTIVE BIOLOGIC DOSE. In Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects. National Academies Press (US). [Link]
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Olufunmilayo, E. A., et al. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). Journal of Toxicology and Environmental Health Sciences, 15(2), 27-33. [Link]
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Nichols, J. W., et al. (2019). Biotransformation of Polycyclic Aromatic Hydrocarbons by Trout Liver S9 Fractions: Evaluation of Competitive Inhibition Using a Substrate Depletion Approach. Environmental Toxicology and Chemistry, 38(3), 597-606. [Link]
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Nichols, J. W., et al. (2019). BIOTRANSFORMATION OF POLYCYCLIC AROMATIC HYDROCARBONS BY TROUT LIVER S9 FRACTIONS: EVALUATION OF COMPETITIVE INHIBITION USING A SUBSTRATE DEPLETION APPROACH. Environmental toxicology and chemistry, 38(3), 597–606. [Link]
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Nichols, J. W., et al. (2015). Hepatic Clearance of 6 Polycyclic Aromatic Hydrocarbons by Isolated Perfused Trout Livers: Prediction From In Vitro Clearance by Liver S9 Fractions. Toxicological Sciences, 145(1), 89-98. [Link]
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Klaus, E., et al. (1987). Comparison of benzo(a)pyrene metabolism in isolated perfused rat lung and liver. Archives of Toxicology, 60(4), 270-277. [Link]
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Comparative Guide to the Structure-Activity Relationship of 10-Azabenzo(a)pyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 10-azabenzo(a)pyrene derivatives, offering insights into how modifications to this aza-polycyclic aromatic hydrocarbon (aza-PAH) scaffold influence its biological activity. By examining the available experimental data and drawing logical inferences from related compounds, this document serves as a valuable resource for the rational design of novel derivatives with tailored properties for applications in medicinal chemistry and toxicology.
Introduction: The Significance of this compound
Benzo[a]pyrene (BaP), a well-studied polycyclic aromatic hydrocarbon (PAH), is a potent carcinogen that exerts its genotoxic effects after metabolic activation to a reactive diol epoxide.[1] The introduction of a nitrogen atom into the aromatic core of BaP to form aza-analogs like this compound significantly alters the electronic properties and metabolic fate of the molecule, thereby modulating its biological activity. Understanding the SAR of these derivatives is crucial for developing novel therapeutic agents or for assessing the toxicological risks associated with environmental exposure to aza-PAHs.
The replacement of a carbon-hydrogen unit with a nitrogen atom in the bay region of benzo[a]pyrene to form this compound introduces a lone pair of electrons and alters the electron density distribution across the aromatic system. These changes can influence the molecule's susceptibility to metabolic activation, its ability to intercalate into DNA, and its interactions with cellular receptors.
Comparative Biological Activity: this compound vs. Benzo[a]pyrene
The substitution of a carbon atom with nitrogen in the 10-position of the benzo[a]pyrene skeleton has a profound impact on its mutagenic potential. A direct comparison of this compound with its parent compound, benzo[a]pyrene, in both in vivo and in vitro mutagenicity assays reveals a significant modification of its genotoxic nature.
In vivo studies using the lacZ-transgenic mouse (MutaMouse) have shown that while benzo[a]pyrene is a potent mutagen in a wide range of organs, this compound exhibits only slight mutagenicity in the liver and colon.[1] In vitro Ames tests, which assess mutagenicity in Salmonella typhimurium strains, have demonstrated that the relative mutagenicity of these two compounds is highly dependent on the metabolic activation system used. Benzo[a]pyrene shows greater mutagenicity in the presence of liver homogenates from rodents treated with CYP1A inducers. However, with liver homogenates from non-treated mice and humans, this compound displays mutagenicity similar to or even more potent than that of benzo[a]pyrene.[1] This suggests that the nitrogen atom in the bay region influences the metabolic pathways responsible for activating the compound to its ultimate mutagenic form.
Structure-Activity Relationship of Substituted this compound Derivatives
While comprehensive SAR studies on a wide range of substituted this compound derivatives are limited, valuable insights can be gleaned from studies on related aza-PAHs, particularly those with nitro and methyl substitutions.
The Influence of Nitro Substitution
Studies on nitro-substituted 6-azabenzo[a]pyrene derivatives have provided critical information on how the position of the nitro group affects mutagenicity.[2] These findings can be extrapolated to infer the likely impact of nitro substitution on the this compound scaffold.
A key observation is that the mutagenic activation of nitro-aza-PAHs is dependent on the position of the nitro group.[2] For instance, in the case of nitrated benzo[a]pyrene, a nitro group at the 3-position leads to higher mutagenicity compared to a nitro group at the 1- or 6-position.[2] This is attributed to the ease of reduction of the nitro group at the 3-position by microsomal enzymes to form a mutagenic amino derivative.[2]
Inferred SAR for Nitro-10-azabenzo(a)pyrene Derivatives:
Based on these findings, it is plausible to hypothesize that the position of a nitro group on the this compound ring system will be a critical determinant of its mutagenic potential. Nitro groups at positions that are electronically favorable for enzymatic reduction are likely to result in derivatives with enhanced mutagenicity. Conversely, nitro groups at positions that hinder this metabolic activation may lead to less mutagenic compounds.
The Role of Methyl Substitution
The synthesis of various methyl-substituted azabenzo[a]pyrenes has been reported, although their biological activities have not been extensively characterized. However, the principles of how methyl groups influence the activity of PAHs can be applied to predict their effects on the this compound core.
Methyl groups can influence biological activity through two primary mechanisms:
-
Steric Effects: A methyl group can sterically hinder or facilitate the interaction of the molecule with enzymes or DNA. Its position can block or expose sites of metabolic activation.
-
Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron density of the aromatic rings, which can, in turn, affect the ease of metabolic oxidation and the stability of reactive intermediates.
Inferred SAR for Methyl-10-azabenzo(a)pyrene Derivatives:
The introduction of a methyl group onto the this compound scaffold is likely to modulate its biological activity in a position-dependent manner. A methyl group near the bay region could potentially enhance carcinogenic activity by promoting the formation of a stable carbocation during metabolic activation, a phenomenon observed in other methylated PAHs. Conversely, a methyl group at a position that sterically hinders the approach of metabolizing enzymes could decrease its activity.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays used to evaluate the biological activity of this compound derivatives are provided below.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[3]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow and form colonies on a histidine-deficient agar plate.
Workflow Diagram:
Ames Test Workflow Diagram. This diagram illustrates the key steps in performing the Ames test to assess the mutagenicity of a chemical compound.
Step-by-Step Protocol:
-
Preparation of Bacterial Strains: Grow overnight cultures of the desired S. typhimurium strains (e.g., TA98, TA100) in nutrient broth.
-
Preparation of Test Compound and S9 Mix: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO). Prepare the S9 mix (a fraction of rat liver homogenate containing metabolic enzymes) if metabolic activation is being assessed.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar (at 45°C), add the bacterial culture, the test compound solution, and the S9 mix (if required).
-
Briefly vortex the tube and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in an inverted position at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram:
MTT Assay Workflow Diagram. This diagram outlines the procedure for determining the cytotoxicity of a compound using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HepG2, A549) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Data Summary and Comparison
The following table summarizes the hypothetical comparative biological activities of substituted this compound derivatives based on the principles discussed in the SAR section. This table is intended to guide future experimental work.
| Derivative | Substituent Position | Substituent | Predicted Mutagenicity (Ames Test) | Predicted Cytotoxicity (IC50) | Rationale |
| 1 | - | Unsubstituted | Moderate | Moderate | Baseline activity of the parent scaffold. |
| 2 | 3 | -NO₂ | High | High | Favorable position for enzymatic reduction to a mutagenic amine. |
| 3 | 1 | -NO₂ | Low | Low | Position may be less accessible to reductive enzymes. |
| 4 | 7 | -CH₃ | High | High | Potential for formation of a stable carbocation in the bay region. |
| 5 | 1 | -CH₃ | Moderate | Moderate | Electronic effect may be less pronounced than a bay-region methyl group. |
| 6 | 5 | -OH | Moderate-High | Moderate-High | Hydroxyl groups can be metabolically activated to reactive species. |
| 7 | 2 | -NH₂ | High | High | Amino groups are often associated with mutagenicity after metabolic activation. |
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a complex interplay of electronic and steric factors that influence their metabolic activation and interaction with biological macromolecules. The introduction of a nitrogen atom in the bay region significantly alters the mutagenic profile compared to the parent compound, benzo[a]pyrene.
Based on the analysis of related aza-PAHs, it is evident that the nature and position of substituents on the this compound scaffold are critical determinants of its biological activity. Nitro and amino groups, particularly at positions amenable to metabolic activation, are likely to enhance mutagenicity and cytotoxicity. Methyl groups, especially in the bay region, may also increase activity by stabilizing reactive intermediates.
This guide provides a foundational understanding of the SAR of this compound derivatives and offers detailed protocols for their biological evaluation. Further systematic studies involving the synthesis and testing of a diverse library of substituted this compound derivatives are necessary to fully elucidate the complex SAR and to guide the development of novel compounds with desired biological properties. Such studies will be invaluable for advancing our knowledge in the fields of medicinal chemistry and toxicology.
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A Guide to Inter-Laboratory Comparison of 10-Azabenzo[a]pyrene Analysis: Ensuring Accuracy and Comparability in a Shifting Analytical Landscape
In the realm of environmental and food safety analysis, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic counterparts, such as azaarenes, is of paramount importance. Among these, 10-Azabenzo(a)pyrene, a nitrogen-containing analogue of the potent carcinogen Benzo(a)pyrene, presents unique analytical challenges due to its polarity and potential for varied matrix interactions. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for this compound, designed for researchers, analytical scientists, and quality assurance professionals. Our focus is on establishing robust, validated methodologies to ensure data comparability and reliability across different laboratories.
The significance of inter-laboratory comparisons cannot be overstated. They are a cornerstone of quality assurance, providing an objective measure of a laboratory's performance against its peers and a reference standard.[1][2][3] For emerging contaminants like this compound, where standardized methods may be less established, ILCs are instrumental in identifying analytical biases, refining protocols, and building consensus within the scientific community.
This guide will delve into the critical aspects of designing and executing an ILC for this compound, from the preparation of test materials to the statistical evaluation of results. We will present a detailed analytical workflow, underpinned by the principles of scientific integrity and supported by experimental insights.
I. The Analytical Challenge: Why 10-Azabenzo[a]pyrene Demands a Rigorous Approach
The introduction of a nitrogen atom into the aromatic ring system of Benzo(a)pyrene fundamentally alters the molecule's physicochemical properties. This seemingly small change has significant implications for its analytical determination:
-
Chromatographic Behavior: The nitrogen atom imparts a degree of polarity that can lead to peak tailing and altered retention times on traditional non-polar stationary phases used for PAH analysis.
-
Ionization Efficiency: In mass spectrometric detection, the nitrogen atom can influence the molecule's ionization efficiency, requiring careful optimization of source parameters.
-
Matrix Effects: The interactions between this compound and complex sample matrices (e.g., food, environmental solids) can be more pronounced than for its homocyclic PAH counterparts, potentially leading to signal suppression or enhancement.
These challenges underscore the need for a well-defined and validated analytical method as the foundation for any meaningful inter-laboratory comparison.
II. Designing the Inter-Laboratory Comparison Study
A successful ILC for this compound hinges on meticulous planning and execution. The following logical framework outlines the key stages involved.
Caption: Logical workflow for an inter-laboratory comparison study.
A. Test Material Preparation and Validation
The cornerstone of a reliable ILC is the test material. For this guide, we will consider a food matrix (e.g., smoked fish) known to be susceptible to PAH contamination.
-
Selection of Matrix: A commercially available smoked fish product with a low background level of this compound is selected.
-
Spiking: The matrix is homogenized and spiked with a certified solution of this compound to achieve a target concentration relevant to regulatory limits or typical exposure levels. The use of a Certified Reference Material (CRM) is highly recommended to ensure the traceability of the spiked value.[4][5][6]
-
Homogeneity and Stability Testing: Before distribution, the spiked material must be rigorously tested for homogeneity to ensure that each participant receives a representative sample.[1] Stability testing is also crucial to confirm that the analyte concentration remains constant throughout the duration of the study.[1][7]
B. Establishing the Assigned Value
The assigned value is the best estimate of the "true" concentration of this compound in the test material. This can be determined by:
-
Formulation: Using the known amount of certified standard added to the matrix.
-
Expert Laboratory Analysis: Analysis by a reference laboratory with a well-validated, high-performance method.
-
Consensus Value: Calculating a robust statistical mean of the results submitted by the participants.[1]
III. A Validated Analytical Workflow for 10-Azabenzo[a]pyrene
Participants in the ILC should be provided with a recommended analytical method, though they may also use their own validated in-house methods. The following is a detailed, step-by-step protocol that has been optimized for the analysis of this compound in a complex matrix.
Caption: Detailed experimental workflow for 10-Azabenzo[a]pyrene analysis.
Experimental Protocol:
-
Sample Preparation (QuEChERS-based)
-
Weigh 5 g (± 0.1 g) of the homogenized test material into a 50 mL centrifuge tube.
-
Spike with an internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and recovery losses.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute. The choice of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is justified by its efficiency in extracting a wide range of analytes from complex matrices with minimal solvent usage.[8]
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent (to remove fatty acids) and C18 (to remove non-polar interferences).
-
Vortex and centrifuge. The resulting supernatant is ready for instrumental analysis.
-
-
Instrumental Analysis (UHPLC-MS/MS)
-
Chromatography: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system for rapid and high-resolution separations. A column with a phenyl-based stationary phase (e.g., biphenyl or pentafluorophenyl - PFP) is recommended to provide alternative selectivity for azaarenes compared to standard C18 columns.
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9] Monitor at least two transitions for this compound to ensure confident identification.
-
-
Method Validation Before analyzing the ILC samples, each laboratory must demonstrate the performance of its method. Key validation parameters include:[10][11][12]
-
Linearity: A calibration curve with at least five concentration levels should be prepared, with a correlation coefficient (r²) > 0.99.
-
Accuracy: Determined by analyzing a certified reference material or a spiked blank matrix, with recovery typically expected to be within 80-120%.
-
Precision: Assessed through replicate analyses of a spiked sample at a single concentration, with a relative standard deviation (RSD) of < 15%.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
IV. Data Analysis and Performance Evaluation: A Hypothetical Case Study
To illustrate the evaluation process, let's consider a hypothetical dataset from our ILC on this compound in smoked fish. The assigned value for the test material is 2.50 µg/kg .
Table 1: Hypothetical Inter-Laboratory Comparison Results for 10-Azabenzo[a]pyrene
| Laboratory ID | Reported Value (µg/kg) | z-score | Performance Evaluation |
| Lab 01 | 2.65 | 0.60 | Satisfactory |
| Lab 02 | 2.20 | -1.20 | Satisfactory |
| Lab 03 | 3.10 | 2.40 | Questionable |
| Lab 04 | 2.45 | -0.20 | Satisfactory |
| Lab 05 | 1.80 | -2.80 | Unsatisfactory |
| Lab 06 | 2.55 | 0.20 | Satisfactory |
| Lab 07 | 2.80 | 1.20 | Satisfactory |
| Lab 08 | 2.35 | -0.60 | Satisfactory |
Performance Evaluation using z-scores
The performance of each laboratory is evaluated using the z-score, a statistical measure that indicates how many standard deviations a result is from the assigned value.[3] The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the participant's result
-
X is the assigned value
-
σ is the target standard deviation for proficiency assessment (often determined using the Horwitz equation or from previous ILCs)
For this example, a target standard deviation of 0.25 µg/kg is used.
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance
-
|z| ≥ 3.0: Unsatisfactory performance
Based on this evaluation, Lab 03's result is questionable, suggesting a potential positive bias, while Lab 05's result is unsatisfactory, indicating a significant negative bias. These laboratories would be advised to investigate their analytical procedures for potential sources of error.
V. Conclusion and Future Perspectives
This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to the principles of meticulous planning, employing validated analytical methods, and utilizing standardized performance evaluation metrics, the scientific community can enhance the reliability and comparability of data for this and other emerging contaminants. The insights gained from such studies are invaluable for method refinement, laboratory improvement, and ultimately, for ensuring public health and environmental protection. As analytical technologies continue to evolve, ongoing ILCs will be essential to harmonize methodologies and maintain a high standard of data quality across the global scientific landscape.
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Navigating the Toxicological Landscape: A Comparative Guide to the Toxic Equivalency Factor of 10-Azabenzo(a)pyrene
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of toxicology and chemical safety assessment, the Toxic Equivalency Factor (TEF) serves as a critical tool for gauging the risk posed by complex mixtures of dioxin-like compounds, including polycyclic aromatic hydrocarbons (PAHs). This guide offers a comprehensive comparison of the toxicological profile of 10-Azabenzo(a)pyrene, a nitrogen-containing heterocyclic analogue of the potent carcinogen Benzo(a)pyrene (BaP), and discusses the available data relevant to establishing a TEF for this compound. While no officially sanctioned TEF has been assigned to this compound by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) or the World Health Organization (WHO), this guide synthesizes the existing experimental evidence to provide a scientifically grounded perspective on its relative potency.
The Concept of Toxic Equivalency Factors (TEFs)
The TEF approach is a cornerstone of risk assessment for compounds that act through a common mechanism of toxicity. For many PAHs, this shared mechanism involves binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including the cytochrome P450 enzymes CYP1A1 and CYP1B1.[1][2][3] The metabolic activation of PAHs by these enzymes can lead to the formation of reactive metabolites that bind to DNA, forming adducts that can initiate the process of carcinogenesis.[1][2]
The TEF of a specific PAH is an estimate of its toxic potency relative to BaP, which is the most well-studied PAH and is assigned a TEF of 1.0.[4][5] The Toxic Equivalence (TEQ) of a mixture of PAHs can then be calculated by summing the product of the concentration of each PAH and its respective TEF. This allows for a simplified, yet scientifically robust, estimation of the total carcinogenic potential of the mixture.
This compound: A Toxicological Enigma
This compound, also known as benzo[h]quinoline, is an aza-PAH of environmental and toxicological interest. The substitution of a carbon atom with nitrogen in the aromatic ring structure can significantly alter the compound's metabolic fate and biological activity. While research has confirmed the carcinogenic and mutagenic properties of this compound, the data on its potency relative to BaP presents a nuanced picture, suggesting that a single, universally applicable TEF may be an oversimplification.
A pivotal study directly compared the mutagenic activity of this compound and BaP in both in vivo and in vitro systems, revealing significant differences in their relative potencies depending on the experimental context.
In Vivo Mutagenicity: The LacZ Transgenic Mouse Assay
In the lacZ transgenic mouse model (Muta™Mouse), a well-established in vivo mutagenicity assay, this compound was found to be significantly less mutagenic than BaP in most organs examined. This assay measures the induction of mutations in the bacterial lacZ gene, which is incorporated into the genome of the mouse. Following treatment with the test compound, DNA is isolated from various tissues, and the lacZ gene is "rescued" and analyzed for mutations in bacteria.
The study revealed that while BaP was potently mutagenic in a range of tissues, this compound induced only a slight increase in mutations in the liver and colon, and was not mutagenic in other organs where BaP showed significant activity. This suggests that in a whole-animal system, the metabolic activation of this compound to genotoxic species, or its distribution to target tissues, is less efficient than that of BaP.
In Vitro Mutagenicity: The Ames Test
In contrast to the in vivo findings, the Ames test, a widely used in vitro assay for mutagenicity, painted a different picture. The Ames test utilizes strains of the bacterium Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine. The assay measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.
When liver S9 fractions from non-treated mice and humans were used for metabolic activation, this compound exhibited mutagenicity that was similar to, or even greater than, that of BaP. This finding is critical as it suggests that under specific metabolic conditions, particularly those representative of uninduced human enzyme systems, this compound has the potential to be a potent mutagen. The discrepancy between the in vivo and in vitro results highlights the complex interplay of metabolic pathways in determining the ultimate genotoxic potential of a compound.
Comparative Data on Mutagenic Potency
The following table summarizes the key comparative findings from the available literature on the mutagenicity of this compound versus Benzo(a)pyrene.
| Assay System | Metabolic Activation | Relative Mutagenic Potency of this compound to Benzo(a)pyrene | Reference |
| In Vivo | |||
| lacZ Transgenic Mouse (Muta™Mouse) | Endogenous (whole animal) | Significantly lower in most organs | [6] |
| In Vitro | |||
| Ames Test (S. typhimurium) | Liver S9 from Aroclor 1254-treated rats | Lower | [6] |
| Ames Test (S. typhimurium) | Liver S9 from non-treated mice | Similar to or greater than | [6] |
| Ames Test (S. typhimurium) | Liver S9 from human | Similar to or greater than | [6] |
Established TEFs for Other Polycyclic Aromatic Hydrocarbons
To provide a broader context for the potential toxic equivalency of this compound, the following table presents a selection of TEF values for other carcinogenic PAHs as recognized by various regulatory and advisory bodies.
| Polycyclic Aromatic Hydrocarbon | EPA (1993) TEF | WHO/IPCS (1998) TEF |
| Benzo(a)anthracene | 0.1 | 0.1 |
| Chrysene | 0.01 | 0.01 |
| Benzo(b)fluoranthene | 0.1 | 0.1 |
| Benzo(k)fluoranthene | 0.1 | 0.1 |
| Benzo(a)pyrene | 1.0 | 1.0 |
| Indeno(1,2,3-cd)pyrene | 0.1 | 0.1 |
| Dibenz(a,h)anthracene | 1.0 | 5.0 |
Experimental Protocols
A thorough understanding of the methodologies used to generate toxicological data is paramount for its correct interpretation. Below are outlines of the key experimental protocols employed in the assessment of the mutagenicity of this compound and other PAHs.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a short-term bacterial reverse mutation assay designed to detect a wide range of chemical substances that can produce genetic damage that leads to gene mutations.
Principle: The assay uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These strains are auxotrophic, meaning they require histidine in their growth medium. The test chemical is assessed for its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.
Step-by-Step Methodology:
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Prepare an S9 fraction from the livers of induced (e.g., with Aroclor 1254) or non-induced rodents or from human liver tissue. This fraction contains enzymes necessary to metabolize pro-mutagens into their active forms.
-
Exposure: In a test tube, combine the bacterial tester strain, the test chemical at various concentrations, and the S9 mix (or a buffer for a non-activated assay).
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: Workflow of the Ames Test for mutagenicity assessment.
The lacZ Transgenic Mouse Mutagenicity Assay
This in vivo assay provides a more comprehensive assessment of mutagenicity as it accounts for the absorption, distribution, metabolism, and excretion (ADME) of a chemical in a whole-animal system.
Principle: The assay utilizes transgenic mice that carry multiple copies of a bacterial reporter gene, lacZ, integrated into their genome. Mutations induced in the lacZ gene by a test chemical can be detected after the gene is "rescued" from the mouse DNA and analyzed in bacteria.
Step-by-Step Methodology:
-
Dosing: Administer the test chemical to the transgenic mice via an appropriate route of exposure (e.g., oral gavage, intraperitoneal injection, inhalation) for a defined period.
-
Tissue Harvest: After a manifestation period to allow for mutations to become fixed, euthanize the animals and harvest various tissues of interest.
-
DNA Isolation: Isolate high molecular weight genomic DNA from the harvested tissues.
-
In Vitro Packaging: Use a lambda phage packaging extract to "rescue" the lacZ shuttle vectors from the genomic DNA.
-
Infection and Plating: Infect an E. coli host strain with the packaged phage and plate on a medium containing a chromogenic substrate (e.g., X-gal).
-
Scoring: Non-mutant lacZ genes will produce functional β-galactosidase, resulting in blue plaques. Mutant lacZ genes will not, resulting in colorless or light blue plaques. The mutant frequency is calculated as the ratio of mutant plaques to the total number of plaques.
Caption: Workflow of the lacZ transgenic mouse mutagenicity assay.
Discussion and Future Directions
The available data on this compound underscores the complexities and challenges in assigning a single TEF value to all PAHs, particularly aza-PAHs. The discrepancy between in vivo and in vitro mutagenicity data for this compound highlights the critical role of metabolic pathways in determining toxicological outcomes. While the lacZ transgenic mouse assay suggests a lower carcinogenic potential in a whole-animal system compared to BaP, the potent mutagenicity observed in the Ames test with human-derived metabolic activation systems warrants caution.
For researchers, scientists, and drug development professionals, these findings have several implications:
-
Context-Specific Risk Assessment: The risk posed by this compound may be highly dependent on the specific exposure scenario and the metabolic capacity of the exposed individual or system.
-
Need for Further Research: There is a clear need for additional studies to elucidate the toxicological profile of this compound. Key areas for future investigation include:
-
Ah Receptor Binding Affinity: Quantifying the binding affinity of this compound to the Ah receptor would provide crucial information about its potential to initiate the toxic cascade common to many PAHs.
-
CYP Enzyme Induction and Metabolism: A detailed characterization of the induction of CYP1A1, CYP1B1, and other relevant enzymes by this compound, as well as the identification of its major metabolites, is essential.
-
In Vivo Carcinogenicity Studies: Long-term carcinogenicity bioassays in animal models would provide the most definitive data on the carcinogenic potency of this compound relative to BaP.
-
-
Limitations of the TEF Framework: The case of this compound serves as a reminder of the inherent limitations of the TEF approach, which assumes a common mechanism of action and additivity of effects. For aza-PAHs, which may have additional or different metabolic pathways and toxic mechanisms, a more nuanced approach to risk assessment may be necessary.
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Bleeker, E. A. J., van der Geest, H. G., Klamer, H. J. C., de Voogt, P., Wind, E., & Kraak, M. H. S. (2002). Toxicity of azaarenes. Reviews of Environmental Contamination and Toxicology, 173, 39-83.[7]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 10-Azabenzo(a)pyrene
This document provides crucial operational and safety protocols for the handling and disposal of 10-Azabenzo(a)pyrene. As a known hazardous compound, strict adherence to these procedures is essential for ensuring personnel safety and environmental protection. The principles and procedures outlined are derived from established best practices for handling potent carcinogenic and mutagenic polycyclic aromatic hydrocarbons (PAHs).
Note: Specific safety data for this compound is limited. Therefore, these guidelines are benchmarked against its close structural analog, Benzo(a)pyrene (B(a)P), a well-documented Group 1 carcinogen, and general principles for azaarenes.[1][2] The nitrogen-containing moiety in azaarenes can influence metabolic pathways but the core hazards related to mutagenicity and carcinogenicity are considered analogous for disposal purposes.[1][2]
Hazard Identification and Risk Assessment: The "Why"
This compound belongs to the azaarene class of compounds, which are heterocyclic aromatic structures containing at least one nitrogen atom.[1][2] Like its homocyclic counterpart, Benzo(a)pyrene, it is classified as a potent mutagen, a suspected carcinogen, and a reproductive toxin.[3][4] Its planar structure allows it to intercalate with DNA, leading to genetic defects and potentially causing cancer.[4][5] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[6][7]
The primary routes of exposure are inhalation of aerosolized powder, skin absorption, and ingestion.[5][8] Therefore, all procedures must be designed to eliminate these exposure pathways.
Pre-Disposal Planning and Engineering Controls
Proper disposal begins before the chemical is even used. A comprehensive plan minimizes exposure and prevents accidental release.
-
Designated Work Area: All work involving this compound must be conducted in a designated area, such as a certified chemical fume hood, to control the release of airborne particles.[4] The work surface should be protected with disposable, absorbent bench paper.
-
Restricted Access: Only trained personnel should be allowed in the designated area where this compound is handled and stored. Storage should be in a locked, clearly labeled cabinet.[4][5]
-
Waste Segregation Plan: Before starting, determine the types of waste that will be generated (solid, liquid, sharps) and prepare the appropriate, clearly labeled hazardous waste containers. Never mix incompatible waste streams.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The correct PPE is non-negotiable. The causality is simple: to prevent the chemical from coming into contact with your body.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-glove with nitrile or other chemically resistant gloves. | Prevents skin absorption. Double-gloving provides a safeguard against tears or pinholes in the outer glove. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosolized powder. |
| Body Protection | A dedicated, long-sleeved lab coat. An impermeable apron is recommended for larger quantities. | Prevents contamination of personal clothing.[9] Lab coats used for this work should be laundered separately and professionally.[9] |
| Respiratory | A NIOSH-approved respirator may be required if there is a risk of aerosolization outside of a fume hood. | Prevents inhalation of the potent carcinogen. |
Table 1: Required Personal Protective Equipment (PPE)
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[10] Under the Resource Conservation and Recovery Act (RCRA), many PAHs are listed as hazardous wastes.[10]
Step 1: Segregate Waste at the Point of Generation Immediately place contaminated items into the correct, pre-labeled waste container. This prevents cross-contamination and ensures proper final disposal.
-
Solid Waste:
-
Items: Contaminated gloves, bench paper, weigh boats, pipette tips, and vials.
-
Procedure: Collect in a dedicated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste," with the full chemical name: "this compound."[4]
-
-
Liquid Waste:
-
Items: Contaminated solvents (e.g., from rinsing glassware).
-
Procedure: Collect in a dedicated, shatter-proof, and leak-proof container (e.g., a coated glass or polyethylene bottle). Do not overfill. Leave at least 10% headspace for vapor expansion.[11] The container must be clearly labeled as described above.
-
-
Sharps Waste:
-
Items: Contaminated needles, syringes, or broken glassware.
-
Procedure: Place directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Step 2: Decontamination of Reusable Labware The goal of decontamination is to render the equipment safe for reuse or disposal.
-
Initial Rinse: Rinse glassware and equipment three times with a suitable organic solvent in which this compound is soluble (e.g., acetone, toluene).
-
Collect Rinsate: This initial rinsate is grossly contaminated and must be collected as hazardous liquid waste.[4]
-
Secondary Wash: Wash the rinsed glassware with soap and water.
-
Final Rinse: A final rinse with clean solvent can be performed if desired. This final rinsate can often be managed as non-hazardous, but check with your institution's Environmental Health & Safety (EHS) office.
Step 3: Packaging and Final Disposal
-
Seal Containers: Once waste containers are full, seal them securely.[5][11]
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste contractor for pickup and disposal.
-
Ultimate Disposal Method: The standard and required method for ultimate disposal of carcinogenic waste is high-temperature incineration at a licensed facility.[11] This process destroys the compound, preventing its release into the environment. Never dispose of this compound down the drain or in regular trash.[5]
Caption: Emergency Spill Response Protocol.
By implementing these procedures, you build a self-validating system of safety that protects you, your colleagues, and the wider environment from the significant hazards posed by this compound.
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Agilent Technologies, Inc. (2019). Benzo(a)Pyrene Standard - Safety Data Sheet. Retrieved from [Link]
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InsideEPA. (2006). EPA Efforts Could Prompt New Standards For Hydrocarbon Mixtures. Retrieved from [Link]
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T3DB. (n.d.). Material Safety Data Sheet Benzo[a]pyrene, 98%. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). REGULATIONS AND ADVISORIES. Retrieved from [Link]
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Carl Roth. (2024). Safety Data Sheet - Pyrene. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 10-Azabenzo(a)pyrene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that groundbreaking research with potent compounds like 10-Azabenzo(a)pyrene demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on innovation, not on avoidable risks.
This compound, a heterocyclic polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in various research fields. However, its structural similarity to benzo(a)pyrene, a known potent carcinogen, necessitates handling it with extreme caution.[1] This guide will provide a detailed, step-by-step approach to the personal protective equipment (PPE) required for the safe handling and disposal of this compound.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound is classified as a hazardous substance with the potential for severe health effects. Safety Data Sheets (SDS) for analogous compounds like benzo(a)pyrene consistently highlight the following risks:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][3][5][6]
-
Skin Sensitization: May cause an allergic skin reaction.[2][3][5][6]
Given these significant hazards, a comprehensive PPE strategy is paramount to minimize exposure through inhalation, skin contact, and ingestion.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of appropriate PPE is the first line of defense. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against skin absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes of solutions containing the compound and from airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential for preventing inhalation of fine powders or aerosols, which is a primary route of exposure. |
| Lab Coat | Disposable, fluid-resistant, with knit cuffs | Prevents contamination of personal clothing and skin. Knit cuffs provide a snug fit around the inner glove. |
| Additional Protective Clothing | Disposable sleeves and shoe covers | Recommended when handling larger quantities or when there is a higher risk of contamination. |
Experimental Protocol: Step-by-Step Guide to Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to this workflow is critical for minimizing exposure risk.
Pre-Handling Preparations:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control the release of airborne particles.
-
Gather Materials: Assemble all necessary equipment, including PPE, waste containers, and spill cleanup materials, before starting work.
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, lab coat, disposable sleeves, outer gloves, respiratory protection, and eye protection.
Handling the Compound:
-
Weighing: If weighing the solid compound, do so within a chemical fume hood or a balance enclosure to contain any dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Manipulation: All manipulations of the compound or its solutions should be performed within the fume hood.
Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) to decontaminate the area.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Workflow for Safe Handling of this compound
Caption: Sequential workflow for handling this compound.
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond handling to include proper waste disposal and emergency preparedness.
Waste Disposal:
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly. This includes:
-
Solid Waste: Unused compound, contaminated gloves, wipes, and disposable lab coats.
-
Liquid Waste: Solutions containing the compound and solvents used for decontamination.
All waste must be collected in clearly labeled, sealed containers and disposed of through your institution's hazardous waste management program.[2]
Spill and Emergency Procedures:
In the event of a spill, immediate action is crucial to prevent the spread of contamination.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify your institution's environmental health and safety (EHS) office.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should attempt to decontaminate the area. Appropriate PPE, including a higher level of respiratory protection, may be required.
Emergency Response Flowchart
Caption: Immediate steps to take in case of a spill.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
